molecular formula C15H11ClN2O B126010 4-(4-chlorobenzyl)phthalazin-1(2H)-one CAS No. 53242-88-9

4-(4-chlorobenzyl)phthalazin-1(2H)-one

Cat. No.: B126010
CAS No.: 53242-88-9
M. Wt: 270.71 g/mol
InChI Key: NLXGCQIEVZYDRS-UHFFFAOYSA-N
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Description

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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-chlorophenyl)methyl]-2H-phthalazin-1-one
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InChI

InChI=1S/C15H11ClN2O/c16-11-7-5-10(6-8-11)9-14-12-3-1-2-4-13(12)15(19)18-17-14/h1-8H,9H2,(H,18,19)
Source PubChem
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InChI Key

NLXGCQIEVZYDRS-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Source PubChem
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DSSTOX Substance ID

DTXSID50201343
Record name 4-(4-Chlorobenzyl)phthalazin-1(2H)-one
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Molecular Weight

270.71 g/mol
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CAS No.

53242-88-9
Record name 4-[(4-Chlorophenyl)methyl]-1(2H)-phthalazinone
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Record name 4-(4-Chlorobenzyl)phthalazin-1(2H)-one
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Record name 4-(4-Chlorobenzyl)phthalazin-1(2H)-one
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Record name 4-[(4-chlorophenyl)methyl]phthalazin-1(2H)-one
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Record name 4-(4-CHLOROBENZYL)PHTHALAZIN-1(2H)-ONE
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 4-(4-chlorobenzyl)phthalazin-1(2H)-one

This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, a key intermediate in the manufacturing of the antihistamine drug Azelastine.[1][2][3][4][5][6] The document details established methodologies, experimental protocols, and quantitative data to support research and development in medicinal chemistry and drug manufacturing.

Introduction to this compound

This compound is a heterocyclic compound belonging to the phthalazinone class. Phthalazinone derivatives are recognized for their wide range of pharmacological activities, including but not limited to anticancer, antihypertensive, and anti-inflammatory properties.[7][8] The subject molecule is of significant interest as a crucial precursor in the synthesis of Azelastine, a potent H1 receptor antagonist used for the treatment of allergic rhinitis and conjunctivitis.[6][9] The efficient and scalable synthesis of this intermediate is therefore a critical aspect of the overall drug production process.

Core Synthesis Pathways

Two primary synthetic routes have been prominently described for the preparation of this compound. These pathways are characterized by their starting materials and reaction mechanisms.

Pathway A: From 2-(4-chlorobenzoyl)benzoic acid

A widely employed and robust method involves the cyclocondensation of a 2-acylbenzoic acid derivative with hydrazine.[7][10] In this specific synthesis, 2-(4-chlorobenzoyl)benzoic acid is reacted with hydrazine hydrate. The reaction proceeds through an initial condensation to form a hydrazone intermediate, which subsequently undergoes intramolecular cyclization to yield the final phthalazinone product.[7] This one-pot, two-step process is lauded for its efficiency and high yields.[7][10]

Synthesis_Pathway_A start 2-(4-chlorobenzoyl)benzoic acid intermediate Hydrazone Intermediate start->intermediate Condensation reagent1 Hydrazine Hydrate (N2H4·H2O) reagent1->intermediate product This compound intermediate->product Intramolecular Cyclization Synthesis_Pathway_B start_B (E)-3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one product_B This compound start_B->product_B Ring Opening & Cyclization reagent_B Hydrazine Hydrate (N2H4·H2O) Ethanol reagent_B->product_B Experimental_Workflow_B cluster_reaction Reaction Setup cluster_workup Work-up & Isolation step1 1. Suspend starting material in Ethanol step2 2. Heat to 85°C (reflux) step1->step2 step3 3. Slowly add Hydrazine Hydrate in Ethanol step2->step3 step4 4. Reflux for 14 hours step3->step4 step5 5. Cool to 20°C step4->step5 Monitor by HPLC step6 6. Quench with Acetone step5->step6 step7 7. Cool to 2°C step6->step7 step8 8. Filter the product step7->step8 step9 9. Wash with cold Ethanol step8->step9 step10 10. Dry under vacuum step9->step10 product_out Final Product step10->product_out

References

A Technical Guide to Novel Synthesis Methods for 4-(4-chlorobenzyl)phthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-chlorobenzyl)phthalazin-1(2H)-one is a key intermediate in the synthesis of various pharmaceutically active compounds, most notably the antihistamine Azelastine.[1] The efficiency and cost-effectiveness of synthesizing this core structure are of significant interest to the pharmaceutical industry. This technical guide provides an in-depth overview of both conventional and novel synthesis methods for this compound, offering a comparative analysis of their methodologies, yields, and reaction conditions. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development and manufacturing of related active pharmaceutical ingredients.

Comparative Analysis of Synthesis Methods

The following table summarizes the quantitative data for the different synthesis methods detailed in this guide, allowing for a clear comparison of their efficiency and reaction parameters.

MethodStarting MaterialsKey Reagents/CatalystsSolventTemperatureReaction TimeYield
Conventional Method 1 (E)-3-(4-chlorobenzylidene)isobenzofuran-1(3H)-oneHydrazine hydrateEthanol~85 °C14 hours90-95%
Conventional Method 2 2-(4-chlorobenzoyl)benzoic acidHydrazine hydrateEthanolRefluxNot specifiedHigh
Novel Copper-Mediated/Microwave-Assisted Method (Z)-3-benzylidene-2-(quinolin-8-yl)isoindolin-1-one (precursor)Hydrazine hydrate, NaOHEthanol120 °C (Microwave)1 hour95%

Experimental Protocols

This section provides detailed experimental procedures for the key synthesis methods.

Method 1: Conventional Synthesis from (E)-3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one

This widely used method provides high yields of the target compound through a straightforward condensation reaction.

Experimental Protocol:

  • Suspend (E)-3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one in ethanol (37 volumes).

  • Heat the suspension to approximately 85 °C under slight reflux.

  • Slowly add a mixture of hydrazine hydrate (12 equivalents) and ethanol (0.63 volumes) through a dropping funnel over a period of 1 hour.

  • After the addition is complete, add another 0.63 volumes of ethanol through the dropping funnel.

  • Heat the reaction suspension at approximately 85 °C for 14 hours at slight reflux to ensure the removal of any residual hydrazine hydrate.

  • Monitor the reaction completion by HPLC (expected conversion >99%).

  • Cool the reaction mixture to about 20 °C.

  • Add acetone (0.35 volumes) to the reaction mixture over 30 minutes to quench the reaction (note: this reaction is exothermic).

  • Stir the quenched suspension for at least 1 hour and then cool to approximately 2 °C.

  • Continue stirring at 2 °C for 1 hour.

  • Isolate the product by filtration through a suction filter.

  • Wash the solid product with cold ethanol (0-5 °C, 3 x 10.9 volumes).

  • Dry the resulting light brown solid on a vacuum suction filter under a nitrogen atmosphere to obtain 4-(4-chlorobenzyl)-1-(2H)-phthalazinone.[2]

Yield: 90-95% (corrected by 1H NMR measurements).[2]

Method 2: Conventional Synthesis from 2-(4-chlorobenzoyl)benzoic acid

This classical approach involves the cyclization of a 2-aroylbenzoic acid derivative with hydrazine.

Experimental Protocol:

  • Dissolve 2-(4-chlorobenzoyl)benzoic acid in ethanol.

  • Add hydrazine hydrate to the solution.

  • Heat the reaction mixture to reflux.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • The product will precipitate out of the solution.

  • Collect the solid product by filtration.

  • Wash the product with cold ethanol and dry to obtain this compound.

Note: While this is a well-established method, specific quantitative data for this exact transformation was not available in the searched literature, though it is reported to produce high yields.

Method 3: Novel Copper-Mediated C-H Activation and Microwave-Assisted Cyclization

This innovative, two-stage method utilizes a copper-mediated C-H activation to form a key intermediate, which is then rapidly converted to the final product using microwave irradiation, offering a significant reduction in reaction time.

Stage 1: Synthesis of (Z)-3-benzylidene-2-(quinolin-8-yl)isoindolin-1-one (Precursor)

A detailed protocol for this precursor synthesis can be found in the referenced literature and involves a copper-mediated cascade C–H/C–H coupling and intramolecular annulation.

Stage 2: Microwave-Assisted Synthesis of 4-benzylphthalazin-1(2H)-one

Experimental Protocol:

  • In a microwave tube, combine (Z)-3-benzylidene-2-(quinolin-8-yl)isoindolin-1-one (50 mg, 0.144 mmol), hydrazine hydrate (75 µL, 1.44 mmol), and sodium hydroxide (57 mg, 1.44 mmol) in 2 mL of ethanol.

  • Stir the resulting mixture at 120 °C for 1 hour under microwave irradiation.

  • After cooling, dilute the solution with dichloromethane (30 mL).

  • Wash the organic layer with 1 M HCl (3 x 20 mL).

  • Wash the combined organic layer with aqueous NaHCO3 solution (15 mL) and then with brine (15 mL).

  • Dry the organic layer with Na2SO4 and concentrate to yield 4-benzylphthalazin-1(2H)-one.[3]

Yield: 95%.[3]

Note: This protocol is for the synthesis of the parent 4-benzylphthalazin-1(2H)-one. The synthesis of the 4-(4-chlorobenzyl) analogue would require the corresponding 4-chloro-substituted precursor.

Visualizations: Experimental Workflows

The following diagrams illustrate the logical flow of the described synthesis methods.

Conventional_Method_1 start Start reactant (E)-3-(4-chlorobenzylidene) isobenzofuran-1(3H)-one + Ethanol start->reactant heating1 Heat to 85 °C reactant->heating1 addition Add Hydrazine Hydrate in Ethanol (1 hr) heating1->addition reflux Reflux at 85 °C (14 hrs) addition->reflux cooling1 Cool to 20 °C reflux->cooling1 quench Quench with Acetone cooling1->quench cooling2 Cool to 2 °C (1 hr) quench->cooling2 filtration Filtration cooling2->filtration washing Wash with Cold Ethanol filtration->washing drying Dry under Vacuum washing->drying product 4-(4-chlorobenzyl) phthalazin-1(2H)-one drying->product

Caption: Workflow for Conventional Synthesis Method 1.

Conventional_Method_2 start Start reactants 2-(4-chlorobenzoyl)benzoic acid + Hydrazine Hydrate + Ethanol start->reactants reflux Reflux reactants->reflux cooling Cool to RT reflux->cooling precipitation Precipitation cooling->precipitation filtration Filtration precipitation->filtration washing Wash with Cold Ethanol filtration->washing drying Drying washing->drying product 4-(4-chlorobenzyl) phthalazin-1(2H)-one drying->product

Caption: Workflow for Conventional Synthesis Method 2.

Novel_Method_3 cluster_precursor Stage 1: Precursor Synthesis cluster_cyclization Stage 2: Microwave-Assisted Cyclization precursor_synthesis Copper-Mediated C-H Activation start_cyclization Precursor + Hydrazine Hydrate + NaOH in Ethanol precursor_synthesis->start_cyclization microwave Microwave Irradiation 120 °C, 1 hr start_cyclization->microwave workup Aqueous Workup (DCM, HCl, NaHCO3) microwave->workup isolation Drying and Concentration workup->isolation product 4-benzylphthalazin-1(2H)-one isolation->product

Caption: Workflow for Novel Copper-Mediated/Microwave-Assisted Synthesis.

References

4-(4-chlorobenzyl)phthalazin-1(2H)-one mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Core Mechanism of Action of 4-(4-chlorobenzyl)phthalazin-1(2H)-one

Introduction

This compound belongs to the phthalazinone class of heterocyclic compounds, a scaffold that has garnered significant attention in medicinal chemistry.[1][2] The phthalazinone core is a key pharmacophore in several clinically approved drugs and investigational molecules, most notably in the field of oncology. The primary mechanism of action associated with many substituted phthalazinone derivatives, including the prominent drug Olaparib, is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes.[3][4][5][6] PARP inhibitors represent a targeted therapy approach, particularly effective in cancers with specific DNA repair deficiencies.[7][8] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its role as a putative PARP inhibitor, the relevant signaling pathways, and the experimental protocols used for its evaluation.

Core Mechanism of Action: PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for various cellular processes, including DNA repair, genomic stability, and programmed cell death.[5] PARP-1 and PARP-2 are particularly important in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[5][7]

The proposed mechanism of action for this compound, based on its structural similarity to other phthalazinone-based PARP inhibitors, involves the following key steps:

  • Competitive Inhibition: The phthalazinone core mimics the nicotinamide moiety of NAD+, the substrate for PARP enzymes. The molecule binds to the catalytic domain of PARP-1 and PARP-2, competitively inhibiting the synthesis of poly(ADP-ribose) (PAR) chains. This inhibition prevents the recruitment of other DNA repair proteins to the site of a single-strand break.

  • PARP Trapping: Beyond catalytic inhibition, a crucial aspect of the mechanism for many PARP inhibitors is the "trapping" of the PARP enzyme on the DNA at the site of the break. The inhibitor stabilizes the PARP-DNA complex, preventing its dissociation and creating a physical obstruction.

  • Generation of Double-Strand Breaks: During DNA replication, when a replication fork encounters a trapped PARP-DNA complex, the fork can stall and collapse. This leads to the formation of a more cytotoxic DNA lesion: a double-strand break (DSB).[9]

Signaling Pathway: Synthetic Lethality in BRCA-Deficient Cancers

The therapeutic efficacy of PARP inhibitors is primarily rooted in the concept of synthetic lethality . This occurs when the combination of two genetic defects (or a genetic defect and a drug) leads to cell death, whereas either event alone is viable.

In the context of this compound's action as a PARP inhibitor, synthetic lethality is most pronounced in cancer cells with mutations in the BRCA1 or BRCA2 genes.[7]

  • Healthy Cells: In normal cells, the DSBs generated by PARP inhibition can be efficiently repaired by the high-fidelity homologous recombination (HR) pathway, which is dependent on functional BRCA1 and BRCA2 proteins.

  • BRCA-Deficient Cancer Cells: Cancer cells with BRCA1/2 mutations have a deficient HR pathway.[7] When PARP is inhibited in these cells, the resulting DSBs cannot be accurately repaired. The cell is forced to rely on error-prone repair pathways, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis (programmed cell death).

The signaling pathway from PARP inhibition to apoptosis in HR-deficient cells is visualized below.

G cluster_0 Cellular Processes cluster_1 Drug Action DNA_Damage DNA Single-Strand Break (SSB) PARP_Activation PARP Activation and Recruitment DNA_Damage->PARP_Activation BER Base Excision Repair (BER) (SSB Repair) PARP_Activation->BER Leads to Replication DNA Replication PARP_Activation->Replication Blocked Repair Cell_Survival Cell Survival BER->Cell_Survival DSB DNA Double-Strand Break (DSB) Replication->DSB Fork Collapse HR Homologous Recombination (HR) Repair (BRCA1/2 Dependent) DSB->HR Apoptosis Apoptosis DSB->Apoptosis If HR is Deficient (BRCA-) HR->Cell_Survival Inhibitor This compound Inhibitor->PARP_Activation Inhibits & Traps PARP

Figure 1. Signaling pathway of PARP inhibition leading to synthetic lethality in homologous recombination-deficient cells.

Quantitative Data

While specific quantitative data for this compound is not extensively available in the public domain, data from structurally related phthalazinone derivatives highlight the potential potency of this chemical class as PARP inhibitors. The tables below summarize representative data for other phthalazinone compounds against PARP enzymes and cancer cell lines.

Table 1: In Vitro PARP-1 Inhibitory Activity of Phthalazinone Derivatives

Compound ReferenceTargetIC₅₀ (nM)Source
DLC-1-6PARP-1< 0.2[10]
DLC-49PARP-10.53[10]
OlaparibPARP-15[6]
OlaparibPARP-21[6]
YCH1899PARP-10.89[11]

Table 2: Anti-proliferative Activity of Phthalazinone Derivatives

Compound ReferenceCell LineGenotypeIC₅₀ (µM)Source
DLC-1MDA-MB-436BRCA1 mutant0.08[10]
DLC-1MCF-7BRCA1/2 wt1.01[10]
DLC-50MDA-MB-436BRCA1 mutant0.30[10]
Compounds 13, 14, 15, 22, 23Capan-1BRCA2 mutantHigh activity reported[4][5]

Experimental Protocols

The evaluation of a potential PARP inhibitor like this compound involves a series of standardized in vitro and cell-based assays.

In Vitro PARP1 Inhibition Assay

Objective: To determine the direct inhibitory effect of the compound on the catalytic activity of purified PARP1 enzyme.

Methodology:

  • Reagents: Recombinant human PARP1, activated DNA (containing single-strand breaks), NAD+, biotinylated NAD+, and a detection system (e.g., HTRF, ELISA).

  • Procedure: a. A reaction mixture is prepared containing PARP1 enzyme and activated DNA in a reaction buffer. b. Serial dilutions of the test compound (this compound) are added to the wells of a microplate. c. The reaction is initiated by adding a mixture of NAD+ and biotinylated NAD+. d. The plate is incubated to allow for the PARylation reaction to occur. e. The reaction is stopped, and the amount of incorporated biotinylated ADP-ribose is quantified using a streptavidin-conjugated fluorophore or enzyme.

  • Data Analysis: The signal is measured, and IC₅₀ values are calculated by plotting the percent inhibition against the logarithm of the compound concentration.

Intracellular PARylation Assay (Western Blot or Immunofluorescence)

Objective: To confirm that the compound can penetrate the cell membrane and inhibit PARP activity within intact cells.

Methodology:

  • Cell Culture: Cancer cells (e.g., Capan-1, MDA-MB-436) are cultured in appropriate media.

  • Procedure: a. Cells are pre-treated with various concentrations of the test compound for a specified period. b. DNA damage is induced using an agent like hydrogen peroxide (H₂O₂) or methyl methanesulfonate (MMS) to stimulate PARP activity. c. Cells are lysed, and total protein is extracted. d. Protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for poly(ADP-ribose) (PAR). e. The level of PAR is detected via chemiluminescence or fluorescence and quantified.

  • Data Analysis: A dose-dependent reduction in the PAR signal in compound-treated cells compared to vehicle-treated controls indicates intracellular PARP inhibition.

Cell Proliferation (MTT) Assay

Objective: To measure the anti-proliferative effect of the compound on cancer cell lines, particularly those with and without BRCA mutations.[4][5]

Methodology:

  • Cell Seeding: Cells (e.g., BRCA-deficient Capan-1 and BRCA-proficient MCF-7) are seeded into 96-well plates and allowed to adhere overnight.

  • Procedure: a. Cells are treated with a range of concentrations of the test compound. b. The plates are incubated for a period of 3-5 days. c. MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated, allowing viable cells to convert the yellow MTT into purple formazan crystals. d. The formazan crystals are solubilized with a solvent (e.g., DMSO).

  • Data Analysis: The absorbance is read on a plate reader, and the IC₅₀ value (the concentration that inhibits cell growth by 50%) is calculated for each cell line. Greater potency in BRCA-deficient cells is indicative of a synthetic lethal mechanism.

G cluster_0 Experimental Workflow A Compound Synthesis & Purification B In Vitro PARP1 Enzyme Assay A->B Step 1 D Intracellular PARylation Assay A->D Step 2 F Cell Proliferation Assay (MTT) A->F Step 3 C Determine IC₅₀ (Enzymatic) B->C E Confirm Cellular Target Engagement D->E G Determine IC₅₀ (BRCA- vs BRCA+) F->G H In Vivo Xenograft Studies G->H Promising Results Lead To

Figure 2. General experimental workflow for the preclinical evaluation of a novel PARP inhibitor.

Conclusion

This compound is a member of the phthalazinone chemical class, which is strongly associated with the inhibition of PARP enzymes. Its core mechanism of action is predicated on the inhibition of PARP-1 and PARP-2, leading to the trapping of PARP-DNA complexes and the subsequent formation of cytotoxic double-strand breaks during replication. This mechanism induces a synthetic lethal effect in cancer cells harboring defects in the homologous recombination repair pathway, such as those with BRCA1/2 mutations. The therapeutic potential of this and related compounds is evaluated through a well-defined series of in vitro and cell-based assays designed to confirm enzymatic inhibition, cellular target engagement, and selective anti-proliferative activity. Further investigation into this specific molecule would be required to fully elucidate its potency and clinical potential as a targeted anti-cancer agent.

References

An In-depth Technical Guide to 4-(4-chlorobenzyl)phthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the physicochemical properties, synthesis, and biological significance of 4-(4-chlorobenzyl)phthalazin-1(2H)-one. It is a key intermediate in the synthesis of various biologically active compounds, most notably the antihistamine Azelastine. This guide consolidates available data on its chemical and physical characteristics, details a common synthetic protocol, and explores its role in medicinal chemistry. All quantitative data is presented in tabular format for clarity, and key processes are visualized using workflow diagrams.

Chemical Identity and Structure

This compound is a heterocyclic organic compound.[1] It is structurally related to stilbene and belongs to the phthalazinone class of molecules.[2] This compound is widely recognized as a crucial intermediate in pharmaceutical manufacturing and is also known as Azelastine Impurity D or Azelastine Related Compound D.[3][4][5]

  • IUPAC Name: 4-[(4-Chlorophenyl)methyl]-1(2H)-phthalazinone[6]

  • CAS Number: 53242-88-9[2][3][4][6][7][8][9][10]

  • Molecular Formula: C₁₅H₁₁ClN₂O[2][3][4][5][6][9][10]

  • Canonical SMILES: O=C1NN=C(C=2C=CC=CC12)CC3=CC=C(Cl)C=C3[6]

  • InChIKey: NLXGCQIEVZYDRS-UHFFFAOYSA-N[6][10]

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, formulation, and reaction kinetics. The data compiled from various sources is summarized below. It is important to note the variability in reported melting points, which may be due to different polymorphic forms or purity levels.

PropertyValueSource(s)
Molecular Weight 270.71 g/mol [2][5][6][8][9][10]
Appearance White or off-white powder/crystalline solid[1][8]
Melting Point 217-219°C[8]
116-118°C[1]
270 °C[6]
Boiling Point 522.3°C at 760 mmHg[8]
Density 1.32 g/cm³[8]
Solubility Insoluble in water. Slightly soluble in ethanol, acetone, dichloromethane, chloroform, DMSO, and methanol.[1][8]
LogP 3.1673[8]
Flash Point 269.7°C[8]
Vapor Pressure 0.0 mmHg at 25°C[8]
Refractive Index 1.66[8]

Experimental Protocols: Synthesis

A common method for the synthesis of this compound involves the reaction of a substituted isobenzofuranone with hydrazine hydrate.[2] The following protocol is based on established procedures.

General Procedure:

  • Reaction Setup: 3-[(4-chlorophenyl)methyl]-2-benzofuran-1(3H)-one is suspended in ethanol (approx. 37 volumes).[2]

  • Heating: The suspension is heated to approximately 85°C to achieve a slight reflux.[2]

  • Hydrazine Addition: A mixture of hydrazine hydrate solution (approx. 12 equivalents) and ethanol is added slowly via a dropping funnel over a period of one hour.[2]

  • Reflux: The reaction mixture is maintained at reflux (approx. 85°C) for about 14 hours to ensure the reaction goes to completion. Conversion can be monitored by HPLC.[2]

  • Quenching: After cooling to around 20°C, acetone is added to the mixture to quench any remaining hydrazine hydrate.[2]

  • Isolation: The quenched suspension is stirred and then cooled to approximately 2°C.[2] The product is isolated by filtration and washed with cold ethanol.[2]

  • Drying: The resulting solid is dried under vacuum to yield this compound as a light brown solid in 90-95% yield.[2]

¹H NMR Data (400 MHz, DMSO-d6): δ 4.30 (s, 2H), 7.35 (m, 4H), 7.88 (m, 3H), 8.26 (d, 1H), 12.62 (s, 1H).[2]

G Synthesis Workflow of this compound cluster_reactants Reactants cluster_process Process cluster_product Product A 3-[(4-chlorophenyl)methyl]-2- benzofuran-1(3H)-one P1 Suspend & Heat (~85°C) A->P1 B Hydrazine Hydrate P2 Slow Addition of Hydrazine Solution B->P2 C Ethanol (Solvent) C->P1 P1->P2 P3 Reflux for 14h P2->P3 P4 Cool & Quench (Acetone) P3->P4 P5 Isolate by Filtration & Wash (Cold Ethanol) P4->P5 Z This compound P5->Z

Synthesis workflow for this compound.

Biological Context and Applications

While direct biological signaling pathways for this compound are not extensively documented, its primary significance lies in its role as a precursor for pharmacologically active molecules.[8]

  • Intermediate for Azelastine: The compound is a key raw material in the one-step condensation reaction to synthesize Azelastine, a potent H1-antihistamine used for treating allergic rhinitis.[11][12][13] The metabolic fate of Azelastine has been studied, showing rapid absorption and wide tissue distribution.[12]

  • Scaffold for Drug Discovery: The phthalazinone core is a "remarkable scaffold" in drug discovery.[14] Derivatives of this structure have shown a wide range of biological activities:

    • PARP Inhibition: Substituted 4-benzyl-2H-phthalazin-1-ones have been developed as potent inhibitors of Poly(ADP-ribose) polymerase (PARP-1 and PARP-2), which is a target for cancer therapy.[15]

    • Anticancer Activity: Phthalazinone derivatives have been synthesized and screened for antiproliferative effects against various cancer cell lines, including ovarian, lung, and breast cancer.[16][17] Some derivatives act as EGFR inhibitors, inducing apoptosis in breast cancer cells.[17]

    • Vasorelaxant and Anti-HIV Activity: The parent compound has been noted as a potent vasorelaxant agent and a stilbene-related heterocyclic with anti-HIV activity.[2]

G Role as a Pharmaceutical Intermediate cluster_synthesis Synthetic Modification cluster_products Active Pharmaceutical Ingredients (APIs) A This compound (Precursor) S1 Condensation Reaction A->S1 S2 Further Derivatization A->S2 P1 Azelastine (Antihistamine) S1->P1 P2 PARP Inhibitors (Anticancer) S2->P2 P3 Other Novel Phthalazinones (e.g., EGFR Inhibitors) S2->P3

Logical flow from precursor to active pharmaceutical ingredients.

Conclusion

This compound is a well-characterized compound with defined physicochemical properties. Its primary value in the scientific and pharmaceutical community is as a versatile and critical building block for the synthesis of high-value therapeutic agents. The robust synthesis protocols and the established importance of the phthalazinone scaffold ensure its continued relevance in drug discovery and development, particularly in the fields of oncology and allergy treatment. This guide provides foundational data to support further research and development involving this important chemical entity.

References

Structural Analysis and Characterization of 4-(4-chlorobenzyl)phthalazin-1(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and chemical properties of 4-(4-chlorobenzyl)phthalazin-1(2H)-one, a significant heterocyclic compound with known biological activities. This document details its synthesis, spectroscopic characterization, and explores the signaling pathways associated with the broader class of phthalazinone derivatives.

Core Chemical and Physical Properties

This compound is a derivative of the phthalazinone heterocyclic system. It is recognized for its role as a potent vasorelaxant agent and has shown anti-HIV activity.[1] Furthermore, it is a known impurity in the manufacturing of the antihistamine drug Azelastine.[2][3]

PropertyValueReference
CAS Number 53242-88-9[4]
Molecular Formula C₁₅H₁₁ClN₂O[4]
Molecular Weight 270.71 g/mol [4]
Melting Point 217-219 °C[5]
Appearance White or off-white powder[5]
Solubility Slightly soluble in Chloroform, DMSO, and Methanol[5]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through multiple synthetic routes. A common and effective method involves the reaction of a 2-aroylbenzoic acid derivative with hydrazine.[3]

Synthesis from 2-(4-chlorobenzoyl)benzoic acid and Hydrazine Hydrate

This method involves the condensation of 2-(4-chlorobenzoyl)benzoic acid with hydrazine hydrate. The reaction proceeds via the formation of a hydrazone intermediate, which subsequently undergoes intramolecular cyclization to yield the phthalazinone ring.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(4-chlorobenzoyl)benzoic acid in a suitable solvent such as ethanol.

  • Addition of Hydrazine: To the solution, add an excess of hydrazine hydrate. The amount of hydrazine is typically 3 to 4 moles per mole of the benzoic acid derivative.[6]

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield this compound.

Structural Characterization

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum provides key information about the hydrogen environment in the molecule.

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
4.30s2H-CH₂-
7.35m4HAr-H (chlorophenyl ring)
7.88m3HAr-H (phthalazinone ring)
8.26d1HAr-H (phthalazinone ring)
12.62s1HN-H (tautomeric proton)

Reference:[7]

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the presence of key functional groups. Expected characteristic absorption bands for this compound would include:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3200-3000N-H stretchAmide
~3100-3000C-H stretchAromatic
~1660C=O stretchAmide (lactam)
~1600-1450C=C stretchAromatic ring
~750C-Cl stretchAryl chloride
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for this compound would be expected at m/z 270, with an isotopic peak at m/z 272 due to the presence of the chlorine-37 isotope. Common fragmentation patterns for phthalazinone derivatives involve cleavage of the benzyl group and fragmentation of the phthalazinone ring system.

Potential Signaling Pathways and Biological Activity

Phthalazinone derivatives are known to exhibit a range of biological activities, and their mechanisms of action are areas of active research. While specific signaling pathways for this compound have not been fully elucidated, the activities of the broader class of compounds suggest potential mechanisms.

Vasorelaxant Activity via Calcium Channel Blockade

Many phthalazinone derivatives exhibit vasorelaxant properties, which are believed to be mediated through the blockade of calcium channels.[8] By inhibiting the influx of extracellular calcium into vascular smooth muscle cells, these compounds can induce relaxation of the blood vessels, leading to vasodilation.

Anti-cancer Activity via PARP Inhibition

Certain phthalazinone derivatives have been identified as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[7][8][9][10] By inhibiting PARP, these compounds can induce synthetic lethality in cancer cells that have deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

Conclusion

This compound is a well-characterized compound with significant potential in medicinal chemistry. This guide has provided a comprehensive overview of its synthesis, structural properties, and the biological activities associated with the phthalazinone class of molecules. Further research into the specific molecular targets and signaling pathways of this compound is warranted to fully explore its therapeutic potential.

References

An In-Depth Technical Guide to 4-(4-chlorobenzyl)phthalazin-1(2H)-one: Synthesis, Properties, and Critical Role in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-chlorobenzyl)phthalazin-1(2H)-one, a pivotal chemical intermediate in the synthesis of the second-generation antihistamine, Azelastine. The history of this compound is intrinsically linked to the development of Azelastine, first synthesized in 1971 and introduced for medical use in 1986.[1] This document details the physicochemical properties, synthesis protocols, and its critical role as both a key building block and a monitored impurity in the manufacturing of Azelastine. Furthermore, it contextualizes the significance of the phthalazinone scaffold in modern drug discovery, highlighting its prevalence in a range of pharmacologically active agents.

Introduction

This compound, also known by its CAS Number 53242-88-9, is a heterocyclic organic compound of significant interest to the pharmaceutical industry. Its primary importance lies in its role as a direct precursor to Azelastine, a potent H1 receptor antagonist used in the treatment of allergic rhinitis and conjunctivitis.[1] The phthalazinone core of this molecule is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[2][3][4][5][6] Understanding the synthesis, characteristics, and analytical control of this compound is therefore crucial for professionals involved in the development, manufacturing, and quality assurance of Azelastine and related pharmaceutical products. This compound is also recognized as "Azelastine Impurity D" in pharmacopeial standards, underscoring its importance in the quality control of the final drug substance.[7]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and the design of synthetic and analytical procedures.

PropertyValue
IUPAC Name 4-[(4-chlorophenyl)methyl]phthalazin-1(2H)-one
Synonyms 4-(4-Chlorobenzyl)-1(2H)-phthalazinone, Azelastine Impurity D
CAS Number 53242-88-9
Molecular Formula C₁₅H₁₁ClN₂O
Molecular Weight 270.71 g/mol
Appearance White or off-white powder/crystal
Melting Point 217-219 °C
Solubility Slightly soluble in Chloroform, DMSO, and Methanol

Data sourced from various chemical suppliers and databases.

Synthesis and Manufacturing

The synthesis of this compound is a critical step in the overall production of Azelastine. One common synthetic route involves the cyclization of an appropriate precursor with hydrazine.

Experimental Protocol: Synthesis from 3-[(4-chlorophenyl)methyl]-2-benzofuran-1(3H)-one

A widely cited method for the preparation of this compound involves the reaction of 3-[(4-chlorophenyl)methyl]-2-benzofuran-1(3H)-one with hydrazine hydrate. The following is a representative laboratory-scale protocol:

  • Reaction Setup: Suspend 3-[(4-chlorophenyl)methyl]-2-benzofuran-1(3H)-one in ethanol (approximately 37 volumes).

  • Heating: Heat the suspension to reflux (around 85 °C).

  • Hydrazine Addition: Slowly add a solution of hydrazine hydrate (approximately 12 equivalents) in ethanol dropwise over a period of 1 hour.

  • Reflux: After the addition is complete, continue to heat the reaction mixture at reflux for approximately 14 hours to ensure complete conversion and removal of residual hydrazine hydrate.

  • Monitoring: Monitor the reaction progress using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), until the starting material is consumed (e.g., >99% conversion).

  • Quenching: Cool the reaction mixture to approximately 20 °C. Cautiously add acetone to quench any unreacted hydrazine. Note that this step can be exothermic.

  • Crystallization and Isolation: Stir the resulting suspension and then cool to a lower temperature (e.g., 0-5 °C) to promote crystallization.

  • Filtration and Washing: Isolate the product by filtration. Wash the filter cake with cold ethanol to remove impurities.

  • Drying: Dry the isolated solid under vacuum to yield 4-(4-chlorobenzyl)-1-(2H)-phthalazinone. This process typically results in a high yield (90-95%).[8]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

G cluster_synthesis Synthesis Workflow start Start: 3-[(4-chlorophenyl)methyl] -2-benzofuran-1(3H)-one reagents Add Hydrazine Hydrate in Ethanol start->reagents Suspension reflux Heat to Reflux (~85°C) for 14 hours reagents->reflux Reaction quench Cool and Quench with Acetone reflux->quench Completion isolate Crystallize, Filter, and Wash quench->isolate Work-up product Product: 4-(4-chlorobenzyl) phthalazin-1(2H)-one isolate->product Isolation

Synthesis of this compound

Application in Azelastine Synthesis

The primary utility of this compound is as the penultimate intermediate in the synthesis of Azelastine. The subsequent step involves the alkylation of the phthalazinone nitrogen with a protected azepinone derivative.

Conversion to Azelastine

In a common synthetic route, 4-(4-chlorobenzyl)-1-(2H)-phthalazinone is condensed with N-methyl hexahydroazepin-4-one hydrochloride to form Azelastine.[9][10] This reaction typically proceeds in a one-step condensation, leading to the final active pharmaceutical ingredient.

Overall Azelastine Synthesis Pathway

The diagram below outlines the position of this compound within a common synthetic pathway for Azelastine hydrochloride.

G cluster_azelastine_synthesis Azelastine Synthesis Pathway precursor1 alpha-(p-chlorophenyl) acetophenone-o-carboxylic acid intermediate 4-(4-chlorobenzyl)phthalazin -1(2H)-one precursor1->intermediate Cyclization reagent1 Hydrazine Sulfate azelastine Azelastine intermediate->azelastine Condensation precursor2 N-methyl hexahydroazepin -4-one hydrochloride hcl_salt Azelastine Hydrochloride (Final API) azelastine->hcl_salt Salt Formation

Role in Azelastine Synthesis

Analytical Profile and Quality Control

In the context of pharmaceutical manufacturing, this compound is not only a starting material but also a potential impurity in the final Azelastine drug product. As such, it is designated "Azelastine Related Compound D" or "Azelastine Impurity D" and its levels are strictly controlled.

Impurity Profiling

Regulatory agencies require robust analytical methods to detect and quantify impurities in active pharmaceutical ingredients. Stability-indicating HPLC methods are commonly developed and validated for this purpose.[11][12] These methods must be able to separate the main compound (Azelastine) from all known impurities, including unreacted this compound, and any degradants that may form under storage or stress conditions.

Logical Workflow for Quality Control

The following diagram illustrates a logical workflow for the quality control of Azelastine, highlighting the importance of monitoring for Impurity D.

G cluster_qc Quality Control Workflow for Azelastine sample Azelastine API Batch hplc Stability-Indicating HPLC Analysis sample->hplc peak_id Peak Identification hplc->peak_id impurity_d Impurity D: 4-(4-chlorobenzyl)phthalazin -1(2H)-one peak_id->impurity_d Identify quant Quantification of Impurities spec Compare to Specification Limits quant->spec pass Batch Release spec->pass Within Limits fail Batch Rejection/ Investigation spec->fail Exceeds Limits impurity_d->quant

Impurity Analysis in Quality Control

The Phthalazinone Scaffold in Drug Discovery

The phthalazin-1(2H)-one core, present in this compound, is a versatile and important scaffold in medicinal chemistry. Its rigid, planar structure and hydrogen bonding capabilities allow it to interact with a variety of biological targets. Numerous derivatives of phthalazinone have been synthesized and investigated for a wide range of therapeutic applications.[4][5]

Examples of pharmacological activities associated with the phthalazinone scaffold include:

  • Anticancer: As inhibitors of PARP, VEGFR-2, and other kinases.[3][6]

  • Anti-inflammatory: Through inhibition of enzymes like COX-2.[2]

  • Antihypertensive and Vasorelaxant: Demonstrating effects on the cardiovascular system.[5][8]

  • Antihistaminic: As exemplified by Azelastine.[1][4]

The continued exploration of this chemical motif underscores its importance in the development of new therapeutic agents.

Conclusion

This compound is a compound of considerable technical importance in the pharmaceutical sector. Its history is directly tied to the development of the widely used antihistamine, Azelastine. A thorough understanding of its synthesis, physicochemical properties, and analytical control is essential for drug development professionals. Its dual role as a key synthetic intermediate and a critical quality control marker highlights the multifaceted considerations in modern pharmaceutical manufacturing. Furthermore, the phthalazinone scaffold it possesses continues to be a fruitful area of research for the discovery of new bioactive molecules.

References

In Silico Modeling of 4-(4-chlorobenzyl)phthalazin-1(2H)-one Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of 4-(4-chlorobenzyl)phthalazin-1(2H)-one, a phthalazinone derivative with therapeutic potential. Phthalazinones have emerged as a significant scaffold in drug discovery, exhibiting a wide range of pharmacological activities, including anticancer effects through the inhibition of enzymes like Poly (ADP-ribose) polymerase (PARP-1).[1][2] This document details the computational methodologies used to investigate the binding of this compound to its putative target, PARP-1, summarizing key quantitative data from related studies, outlining experimental protocols for in silico analyses, and visualizing relevant biological pathways and experimental workflows. The aim is to furnish researchers and drug development professionals with a foundational understanding to guide further investigation into the therapeutic applications of this compound.

Introduction to this compound and its Therapeutic Target

This compound belongs to the phthalazinone class of heterocyclic compounds.[2] This structural motif is present in numerous bioactive molecules with diverse pharmacological activities, including but not limited to anticancer, anti-inflammatory, and antihypertensive properties.[2] Recent research has highlighted the potential of phthalazinone derivatives as potent inhibitors of Poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme central to the DNA damage response.[3]

PARP-1 plays a critical role in repairing single-strand DNA breaks through the base excision repair (BER) pathway.[3] In cancer cells with compromised DNA repair mechanisms, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP-1 leads to the accumulation of double-strand breaks during replication, ultimately resulting in cell death. This concept, known as synthetic lethality, forms the basis for the clinical application of PARP inhibitors in cancer therapy.[4] Given the structural similarities to known PARP-1 inhibitors, it is hypothesized that this compound may also target this enzyme.

The PARP-1 Signaling Pathway in DNA Repair

The following diagram illustrates the role of PARP-1 in the DNA single-strand break repair pathway.

PARP1_Signaling_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) Chain Synthesis PARP1->PAR catalyzes using NAD NAD+ NAD->PAR XRCC1 XRCC1 Recruitment PAR->XRCC1 BER_Complex Base Excision Repair (BER) Complex Assembly XRCC1->BER_Complex DNA_Repair DNA Repair BER_Complex->DNA_Repair Phthalazinone This compound (Inhibitor) Phthalazinone->PARP1 inhibits

Figure 1: PARP-1 Signaling in DNA Repair and Inhibition.

In Silico Modeling Methodologies

Computational techniques are instrumental in predicting and analyzing the binding of small molecules to their protein targets. For this compound, molecular docking and molecular dynamics simulations are key in silico methods to elucidate its interaction with PARP-1.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is crucial for understanding the binding mode and affinity.

  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein (e.g., PARP-1) is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are removed.

    • Polar hydrogens are added, and charges are assigned to the protein atoms.

    • The protein structure is energy minimized to relieve any steric clashes.

  • Ligand Preparation:

    • The 2D structure of this compound is sketched using a chemical drawing tool.

    • The structure is converted to a 3D conformation.

    • Charges and hybridization states are assigned to the ligand atoms.

    • The ligand geometry is optimized using a suitable force field.

  • Docking Simulation:

    • A docking grid is defined around the active site of the protein.

    • A docking algorithm (e.g., AutoDock, Glide) is used to systematically search for the optimal binding pose of the ligand within the defined grid.

    • Multiple docking runs are performed to ensure the reliability of the results.

  • Analysis of Results:

    • The predicted binding poses are ranked based on a scoring function, which estimates the binding free energy.

    • The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) are analyzed for the best-scoring poses.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the biological system.

  • System Preparation:

    • The best-ranked docked complex from the molecular docking study is used as the starting structure.

    • The complex is solvated in a periodic box of water molecules (e.g., TIP3P water model).

    • Counter-ions are added to neutralize the system.

  • Simulation Parameters:

    • A force field (e.g., AMBER, CHARMM) is chosen to describe the interatomic interactions.

    • The system is subjected to energy minimization to remove bad contacts.

    • The system is gradually heated to a physiological temperature (e.g., 300 K) and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions.

  • Production Run:

    • A production MD simulation is run for a significant time scale (e.g., 100 ns) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • The trajectory from the simulation is analyzed to assess the stability of the complex (e.g., Root Mean Square Deviation - RMSD).

    • The binding free energy is calculated using methods like MM/PBSA or MM/GBSA.

    • Key intermolecular interactions are monitored throughout the simulation.

In Silico Modeling Workflow

The following diagram outlines the typical workflow for the in silico modeling of ligand-protein binding.

In_Silico_Workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis Protein_Prep Target Protein Preparation (e.g., PARP-1) Docking Molecular Docking Protein_Prep->Docking Ligand_Prep Ligand Preparation (this compound) Ligand_Prep->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Top ranked pose Pose_Analysis Binding Pose and Interaction Analysis Docking->Pose_Analysis Energy_Calc Binding Free Energy Calculation MD_Sim->Energy_Calc Stability_Analysis Complex Stability Analysis (RMSD) MD_Sim->Stability_Analysis Final_Result Identification of Potential Inhibitor Pose_Analysis->Final_Result Energy_Calc->Final_Result Stability_Analysis->Final_Result

Figure 2: Workflow for In Silico Modeling.

Quantitative Data from In Silico Studies of Phthalazinone Derivatives

Table 1: Molecular Docking and Binding Energy Data for PARP-1 Inhibitors

CompoundTargetDocking Score (kcal/mol)Binding Free Energy (ΔGbind) (kcal/mol)Key Interacting Residues
OlaparibPARP-1-9.0-10.5Gly863, Ser904
RucaparibPARP-1-9.3Not ReportedNot Reported
TalazoparibPARP-1-9.2Not ReportedNot Reported
Quinazolinone DerivativePARP-1-9.5Not ReportedTyr907
ZINC67913374PARP-1-86.8 (Grid Score)-42.36 (kJ/mol = -10.12 kcal/mol)Not Reported

Data sourced from studies on various PARP-1 inhibitors.[3][4]

Table 2: In Vitro Inhibitory Activity of Phthalazinone Derivatives

CompoundCell LineIC50
Quinazolinone DerivativeBRCA-mutated breast cancer cells10 nM
Piperidine-derived InhibitorIn vitro enzymatic assayNot Reported (75% inhibition)
Phthalazinone Derivative 7cHCT-1161.36 µM
Phthalazinone Derivative 8bHCT-1162.34 µM
Phthalazinone Derivative 7cMDA-MB-2317.67 µM

Data sourced from studies on various phthalazinone derivatives.[3][5]

Conclusion

The in silico modeling of this compound binding represents a crucial first step in evaluating its therapeutic potential, particularly as a PARP-1 inhibitor. The methodologies of molecular docking and molecular dynamics simulations provide powerful tools to predict binding affinity, understand interaction patterns, and assess the stability of the ligand-protein complex. While direct experimental data for this specific compound is pending, the wealth of information available for the broader class of phthalazinone derivatives offers a solid foundation and valuable benchmarks for future research. This guide provides the necessary theoretical framework and practical protocols to embark on a comprehensive computational investigation of this compound, paving the way for its potential development as a novel therapeutic agent.

References

Target Identification and Validation of 4-(4-chlorobenzyl)phthalazin-1(2H)-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the target identification and validation of the novel compound 4-(4-chlorobenzyl)phthalazin-1(2H)-one. Phthalazinone derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This document outlines a systematic approach to elucidate the mechanism of action of this compound, from initial hypothesis generation to in-depth target validation. The guide details experimental protocols for key assays, including enzymatic inhibition and cellular target engagement, and presents a strategy for data analysis and interpretation. The methodologies described herein are intended to serve as a robust resource for researchers engaged in the discovery and development of novel therapeutics based on the phthalazinone scaffold.

Introduction

Phthalazin-1(2H)-one is a privileged heterocyclic scaffold known to be a constituent of various biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antihypertensive agents.[1] The compound this compound, a specific derivative of this class, has been identified, though its biological targets and mechanism of action remain largely uncharacterized.[2][3] Structurally similar phthalazinone-based molecules, such as Olaparib, have been successfully developed as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response (DDR) pathway, for the treatment of certain cancers.[4][5][6] This precedent suggests that PARP enzymes are a primary putative target for this compound. Furthermore, other phthalazinone derivatives have shown inhibitory activity against receptor tyrosine kinases like EGFR and VEGFR2, which are critical mediators of cancer cell proliferation and angiogenesis.[7][8]

This guide presents a hypothetical, yet plausible, research framework for the comprehensive target identification and validation of this compound, with a primary focus on PARP1, and secondary exploratory assessments of EGFR and VEGFR2.

Target Identification Strategy

A multi-pronged approach is proposed for the initial identification of potential biological targets of this compound.

2.1. In Silico Screening: Computational methods can provide initial insights into potential protein targets. Molecular docking studies against a panel of known cancer targets, with a focus on the active sites of PARP1, PARP2, EGFR, and VEGFR2, will be performed to predict binding affinities and modes.

2.2. Phenotypic Screening: High-content screening of this compound across a panel of cancer cell lines with known genetic backgrounds (e.g., BRCA1/2 mutated vs. wild-type) can reveal selective cytotoxicity, hinting at a mechanism related to DNA repair pathways.

2.3. Chemical Proteomics: Affinity-based proteomics methods, such as the use of immobilized compound pull-downs followed by mass spectrometry, can identify direct binding partners of this compound in a cellular context.

Target Validation Workflow

Following the identification of putative targets, a rigorous validation process is essential to confirm their biological relevance.

G cluster_ID Target Identification cluster_Validation Target Validation in_silico In Silico Screening biochemical Biochemical Assays (Enzymatic Inhibition) in_silico->biochemical Hypothesis phenotypic Phenotypic Screening phenotypic->biochemical proteomics Chemical Proteomics proteomics->biochemical biophysical Biophysical Assays (CETSA) biochemical->biophysical Confirmation cellular Cell-Based Assays (Functional Outcomes) biophysical->cellular Cellular Context

Figure 1: Target Identification and Validation Workflow.

Experimental Protocols

4.1. PARP1 Enzymatic Inhibition Assay (Chemiluminescent)

This assay quantifies the inhibitory effect of this compound on the enzymatic activity of PARP1.

  • Principle: The assay measures the incorporation of biotinylated NAD+ into histone proteins, which are pre-coated on a 96-well plate. The amount of incorporated biotin is detected using streptavidin-horseradish peroxidase (HRP) and a chemiluminescent substrate. A decrease in the chemiluminescent signal indicates inhibition of PARP1 activity.

  • Materials:

    • Recombinant human PARP1 enzyme

    • Histone-coated 96-well plates

    • Activated DNA

    • Biotinylated NAD+

    • PARP Assay Buffer (10x)

    • Blocking Buffer

    • PBST (PBS with 0.05% Tween-20)

    • Streptavidin-HRP

    • Chemiluminescent HRP substrate

    • This compound (test compound)

    • Olaparib (positive control)

    • DMSO (vehicle control)

  • Procedure:

    • Prepare a serial dilution of this compound and Olaparib in DMSO.

    • Block the histone-coated plate with Blocking Buffer for 90 minutes at room temperature.

    • Wash the plate three times with PBST.

    • Prepare a Master Mix containing PARP Assay Buffer, activated DNA, and biotinylated NAD+.

    • Add the test compound dilutions or controls to the wells.

    • Initiate the reaction by adding the PARP1 enzyme to all wells except the blank.

    • Incubate the plate for 1 hour at room temperature.

    • Wash the plate three times with PBST.

    • Add diluted Streptavidin-HRP to each well and incubate for 30 minutes.

    • Wash the plate three times with PBST.

    • Add the chemiluminescent substrate and immediately measure the luminescence using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of PARP1 inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

4.2. EGFR and VEGFR2 Kinase Assays (Luminescent)

These assays determine the inhibitory potential of the test compound against EGFR and VEGFR2 tyrosine kinases.

  • Principle: A luminescent kinase assay (e.g., ADP-Glo™) is used to measure the amount of ADP produced from the kinase reaction. The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.

  • Materials:

    • Recombinant human EGFR or VEGFR2 enzyme

    • Poly(Glu, Tyr) substrate

    • ATP

    • Kinase Assay Buffer

    • ADP-Glo™ Reagent and Kinase Detection Reagent

    • This compound (test compound)

    • Staurosporine (positive control)

    • DMSO (vehicle control)

  • Procedure:

    • Prepare serial dilutions of the test compound and Staurosporine.

    • In a 96-well plate, add the diluted compound or controls.

    • Add the respective kinase (EGFR or VEGFR2) and substrate mixture.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for 60 minutes.

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure luminescence using a microplate reader.

  • Data Analysis: Calculate IC50 values as described for the PARP1 assay.

4.3. Cellular Thermal Shift Assay (CETSA)

CETSA is employed to confirm the direct binding of this compound to its target protein(s) within a cellular environment.

  • Principle: Ligand binding stabilizes the target protein against thermal denaturation. Cells are treated with the compound, heated, and the amount of soluble target protein remaining is quantified, typically by Western blotting. An increase in the amount of soluble protein at higher temperatures in the presence of the compound indicates target engagement.

  • Materials:

    • Cancer cell line expressing the target protein (e.g., HeLa for PARP1)

    • Cell culture medium and supplements

    • This compound

    • PBS

    • Protease and phosphatase inhibitors

    • Lysis buffer

    • Primary antibody against the target protein (e.g., anti-PARP1)

    • HRP-conjugated secondary antibody

    • Western blotting reagents and equipment

  • Procedure:

    • Culture cells to 80-90% confluency.

    • Treat cells with the test compound or vehicle (DMSO) for 1-2 hours.

    • Harvest and wash the cells with PBS.

    • Resuspend the cells in PBS with inhibitors and aliquot into PCR tubes.

    • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling.

    • Lyse the cells by freeze-thaw cycles or with lysis buffer.

    • Separate the soluble fraction (supernatant) from the aggregated proteins (pellet) by centrifugation.

    • Quantify the protein concentration of the soluble fraction.

    • Analyze the soluble protein fractions by SDS-PAGE and Western blotting using the target-specific primary antibody.

    • Quantify the band intensities.

  • Data Analysis: Plot the normalized band intensities against the temperature to generate melting curves. A rightward shift in the melting curve for the compound-treated samples compared to the vehicle control indicates thermal stabilization and target engagement. Isothermal dose-response experiments can be performed at a fixed temperature to determine the cellular EC50 for target engagement.

Data Presentation

Quantitative data from the proposed assays should be summarized in clear and concise tables for comparative analysis.

Table 1: Hypothetical In Vitro Enzymatic Inhibition Data

CompoundPARP1 IC50 (nM)EGFR IC50 (µM)VEGFR2 IC50 (µM)
This compound15.2> 50> 50
Olaparib (PARP inhibitor control)5.8> 100> 100
Staurosporine (Kinase inhibitor control)2500.020.015

Table 2: Hypothetical Cellular Target Engagement and Functional Data

CompoundPARP1 CETSA EC50 (µM)Cell Viability IC50 (µM) (BRCA1-mutant cells)Cell Viability IC50 (µM) (BRCA1-WT cells)
This compound1.22.5> 100
Olaparib0.50.8> 100

Signaling Pathways and Workflows

Visual representations of the relevant signaling pathways and experimental workflows are crucial for understanding the compound's mechanism of action and the experimental design.

G cluster_DNA_Damage DNA Damage Response cluster_Inhibition DNA_damage DNA Single-Strand Break PARP1 PARP1 DNA_damage->PARP1 recruits PAR Poly(ADP-ribose) PARP1->PAR synthesizes Repair_proteins DNA Repair Proteins (XRCC1, Ligase III) PAR->Repair_proteins recruits Repair DNA Repair Repair_proteins->Repair Compound This compound Compound->PARP1 inhibits G cluster_CETSA CETSA Workflow cluster_Treatment Cell Treatment cluster_Heating Thermal Challenge cluster_Analysis Analysis Cells Culture Cells Treat Treat with Compound/Vehicle Cells->Treat Heat Heat at Temperature Gradient Treat->Heat Lyse Cell Lysis Heat->Lyse Separate Separate Soluble/Aggregated Proteins Lyse->Separate Analyze Western Blot for Target Protein Separate->Analyze

References

Preliminary In Vitro Evaluation of 4-(4-chlorobenzyl)phthalazin-1(2H)-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a preliminary overview of the in vitro evaluation of the synthetic compound 4-(4-chlorobenzyl)phthalazin-1(2H)-one. Phthalazinone derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This document synthesizes the available information on this compound, focusing on its potential as a therapeutic agent. While comprehensive in vitro studies on this specific molecule are not extensively available in the public domain, this guide draws upon data from structurally related phthalazinone compounds to infer potential biological activities and outlines standard experimental protocols for its evaluation. The primary focus is on its potential as a Poly(ADP-ribose) polymerase (PARP) inhibitor, a class of agents significant in cancer therapy.

Introduction

Phthalazinones are a class of heterocyclic compounds that form the core structure of several biologically active molecules. Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including as antihistamines, phosphodiesterase (PDE) inhibitors, and anticancer agents. Notably, the phthalazinone moiety is a key component of the approved PARP inhibitor, Olaparib.[1] PARP enzymes are crucial for DNA repair, and their inhibition is a key strategy in treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[2][3]

This compound is a specific derivative within this class. While it is recognized as a chemical intermediate and an impurity in the synthesis of Azelastine, its own biological activity is not well-documented.[4][5] This guide aims to provide a framework for its preliminary in vitro evaluation based on the known activities of related phthalazinone compounds.

Potential Biological Activities and Rationale for In Vitro Studies

Based on the broader class of phthalazinone derivatives, the primary hypothesized mechanism of action for this compound is the inhibition of PARP enzymes.[1][2] PARP inhibitors have shown significant efficacy in treating various cancers, particularly in patients with homologous recombination repair (HRR) defects.[2] Therefore, a comprehensive in vitro evaluation should focus on its potential as an anticancer agent, specifically as a PARP inhibitor.

Further investigations could also explore its activity against other known targets of phthalazinone derivatives, such as cholinesterases, epidermal growth factor receptor (EGFR), and bromodomain-containing protein 4 (BRD4).[6][7][8]

Experimental Protocols for In Vitro Evaluation

The following sections detail standard experimental protocols that can be employed to assess the in vitro biological activity of this compound.

PARP Inhibition Assay

This assay is critical to determine the direct inhibitory effect of the compound on PARP enzyme activity.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human PARP1 and PARP2 enzymes are used. Biotinylated NAD+ serves as the substrate.

  • Reaction Mixture: The compound, dissolved in a suitable solvent like DMSO, is incubated with the PARP enzyme, activated DNA (e.g., calf thymus DNA), and the reaction buffer.

  • Initiation and Incubation: The reaction is initiated by adding the biotinylated NAD+ substrate. The mixture is then incubated at room temperature.

  • Detection: The amount of poly(ADP-ribose) (PAR) generated is quantified. This is typically done using an ELISA-based method where the biotinylated PAR is captured on a streptavidin-coated plate and detected using an anti-PAR antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis A Compound Dilution E Incubation of Compound, Enzyme, and DNA A->E B PARP Enzyme B->E C Activated DNA C->E D Biotin-NAD+ F Initiation with Biotin-NAD+ D->F E->F G Transfer to Streptavidin Plate F->G H Addition of Anti-PAR Antibody G->H I Colorimetric Reading H->I J IC50 Calculation I->J G cluster_mtt MTT Assay cluster_srb SRB Assay A Cancer Cell Seeding B Compound Treatment A->B C Incubation (48-72h) B->C D1 MTT Addition C->D1 D2 Cell Fixation (TCA) C->D2 E1 Formazan Solubilization D1->E1 F1 Absorbance Reading E1->F1 G IC50 Determination F1->G E2 SRB Staining D2->E2 F2 Absorbance Reading E2->F2 F2->G G cluster_dna_damage DNA Single-Strand Break (SSB) cluster_parp_pathway PARP-mediated Repair cluster_hr_pathway Homologous Recombination Repair SSB SSB PARP PARP SSB->PARP DSB Double-Strand Break (DSB) SSB->DSB Replication Fork Collapse BER Base Excision Repair PARP->BER BER->SSB Repair PARP_Inhibitor This compound (PARP Inhibitor) PARP_Inhibitor->PARP Inhibits BRCA BRCA1/2 DSB->BRCA Apoptosis Apoptosis DSB->Apoptosis Leads to HRR HR Repair BRCA->HRR HRR->DSB Repair BRCA_Deficient BRCA Deficient BRCA_Deficient->BRCA Loss of Function

References

In-Depth Technical Guide: 4-(4-chlorobenzyl)phthalazin-1(2H)-one as a Potential PARP1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific data on the PARP1 inhibitory activity of 4-(4-chlorobenzyl)phthalazin-1(2H)-one. This compound is more commonly identified as "Azelastine impurity D". While the phthalazinone core is a known pharmacophore for PARP1 inhibition, and numerous derivatives have been explored for this purpose, specific quantitative data (e.g., IC50 values) and detailed experimental protocols for this particular compound in the context of PARP1 inhibition are not publicly available in the reviewed scientific literature.

Therefore, this document serves as a templated guide for researchers and scientists. It outlines the general methodologies, data presentation formats, and conceptual frameworks that would be employed to evaluate a novel phthalazinone derivative, such as this compound, as a PARP1 inhibitor. The experimental protocols and data tables are based on established methods for well-characterized PARP1 inhibitors.

Introduction to PARP1 and Phthalazinone-Based Inhibitors

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, a critical process for repairing single-strand DNA breaks (SSBs). In the context of cancer, particularly in tumors with deficiencies in other DNA repair pathways like homologous recombination (HR) due to mutations in BRCA1/2 genes, the inhibition of PARP1 leads to the accumulation of unrepaired SSBs. These subsequently collapse replication forks, forming cytotoxic double-strand breaks (DSBs) and inducing synthetic lethality in cancer cells.

The phthalazin-1(2H)-one scaffold is a prominent feature in several potent PARP1 inhibitors, including the FDA-approved drug Olaparib. This heterocyclic system mimics the nicotinamide moiety of the NAD+ substrate, binding to the catalytic domain of PARP1 and preventing the synthesis of poly(ADP-ribose) (PAR) chains, which are essential for the recruitment of other DNA repair factors. The 4-benzyl substituent is a common feature in this class of inhibitors, contributing to the interaction with the active site of the enzyme.

Quantitative Data Summary

The following table is a template for summarizing the key quantitative data for a PARP1 inhibitor. For this compound, these values would need to be determined experimentally.

Parameter This compound Olaparib (Reference) Notes
PARP1 Enzymatic IC50 [To be determined]~1-5 nMHalf-maximal inhibitory concentration against purified PARP1 enzyme.
PARP2 Enzymatic IC50 [To be determined]~1-5 nMHalf-maximal inhibitory concentration against purified PARP2 enzyme.
Cellular PARylation IC50 [To be determined][Value dependent on cell line]Concentration required to inhibit PAR formation in whole cells by 50%.
Cell Viability IC50 (BRCA-proficient cells) [To be determined][Value dependent on cell line]Cytotoxicity in cells with functional homologous recombination.
Cell Viability IC50 (BRCA-deficient cells) [To be determined][Value dependent on cell line]Demonstrates synthetic lethality in HR-deficient cells.
PARP1 Trapping Potency [To be determined]ModerateAbility of the inhibitor to trap PARP1 on DNA.

Experimental Protocols

The following are detailed methodologies for key experiments required to characterize a novel PARP1 inhibitor.

PARP1 Enzymatic Inhibition Assay (HTS Fluorescence-Based)

This assay quantifies the in vitro inhibitory activity of the compound on purified PARP1 enzyme.

Materials:

  • Recombinant human PARP1 enzyme

  • Histones (as a substrate for PARylation)

  • Biotinylated NAD+

  • Streptavidin-conjugated horseradish peroxidase (HRP)

  • Chemiluminescent HRP substrate

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Test compound (this compound)

  • Olaparib (as a positive control)

  • DMSO (as a vehicle control)

  • White, opaque 96-well plates

Procedure:

  • Prepare serial dilutions of the test compound and Olaparib in assay buffer.

  • In a 96-well plate, add the PARP1 enzyme, activated DNA, and histones.

  • Add the diluted test compound, Olaparib, or DMSO vehicle to the respective wells.

  • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the PARylation reaction by adding biotinylated NAD+.

  • Incubate for 60 minutes at 30°C.

  • Stop the reaction by adding a potent PARP inhibitor (e.g., a high concentration of Olaparib) or by washing the plate.

  • Add streptavidin-HRP and incubate for 30 minutes.

  • Wash the plate to remove unbound reagents.

  • Add the chemiluminescent substrate and measure the luminescence using a plate reader.

  • Calculate the percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular PARylation Assay (Western Blot)

This assay measures the ability of the compound to inhibit PARP1 activity within intact cells.

Materials:

  • BRCA-deficient and proficient cell lines (e.g., MDA-MB-436 and MCF-7)

  • Cell culture medium and supplements

  • DNA damaging agent (e.g., H₂O₂ or MMS)

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-PAR, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 2-4 hours.

  • Induce DNA damage by treating with H₂O₂ or MMS for 15 minutes.

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with anti-PAR and anti-β-actin antibodies.

  • Incubate with the secondary antibody and detect the signal using a chemiluminescent imager.

  • Quantify the band intensities to determine the reduction in PAR levels relative to the loading control.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay determines the cytotoxic effect of the compound on cancer cell lines.

Materials:

  • BRCA-proficient and -deficient cell lines

  • Cell culture medium

  • Test compound

  • MTT reagent or CellTiter-Glo® reagent

  • 96-well plates

Procedure:

  • Seed cells in 96-well plates and allow them to attach.

  • Treat the cells with a range of concentrations of the test compound.

  • Incubate for 72-120 hours.

  • Add the viability reagent (MTT or CellTiter-Glo®) and incubate as per the manufacturer's instructions.

  • Measure the absorbance or luminescence.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

Mandatory Visualizations

PARP1 Signaling Pathway in DNA Repair

PARP1_Signaling PARP1 Signaling in Base Excision Repair DNA_SSB DNA Single-Strand Break PARP1_inactive PARP1 (inactive) DNA_SSB->PARP1_inactive recruits PARP1_active PARP1 (active) PARP1_inactive->PARP1_active activates NAD NAD+ PARP1_active->NAD consumes PAR Poly(ADP-ribose) Chains PARP1_active->PAR auto-PARylation NAD->PAR synthesizes Repair_Complex BER Repair Complex PAR->Repair_Complex recruits XRCC1 XRCC1 DNA_Ligase_III DNA Ligase III PNKP PNKP DNA_Repaired Repaired DNA Repair_Complex->DNA_Repaired repairs Inhibitor This compound Inhibitor->PARP1_active inhibits

Caption: The role of PARP1 in the base excision repair pathway and its inhibition.

Experimental Workflow for Cellular PARylation Assay

Cellular_PARylation_Workflow Workflow for Cellular PARylation Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Seed_Cells 1. Seed Cells (e.g., MDA-MB-436) Incubate_Overnight 2. Incubate Overnight Seed_Cells->Incubate_Overnight Add_Inhibitor 3. Add Test Compound Incubate_Overnight->Add_Inhibitor Induce_Damage 4. Induce DNA Damage (e.g., H2O2) Add_Inhibitor->Induce_Damage Cell_Lysis 5. Cell Lysis Induce_Damage->Cell_Lysis Protein_Quantification 6. Protein Quantification Cell_Lysis->Protein_Quantification Western_Blot 7. Western Blot for PAR Protein_Quantification->Western_Blot Data_Analysis 8. Data Analysis Western_Blot->Data_Analysis

Caption: Step-by-step workflow for assessing cellular PARP1 activity.

Conclusion

While this compound belongs to a class of compounds known to inhibit PARP1, specific experimental data is required to validate its activity and potential as a therapeutic agent. The protocols and frameworks provided in this guide offer a clear path for the comprehensive evaluation of this and other novel phthalazinone derivatives as PARP1 inhibitors. Further research, including in vivo efficacy and pharmacokinetic studies, would be necessary to fully elucidate its drug-like properties.

Methodological & Application

Application Notes and Protocols for Dissolving 4-(4-chlorobenzyl)phthalazin-1(2H)-one for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-chlorobenzyl)phthalazin-1(2H)-one is a phthalazinone derivative with potential biological activities that necessitate its use in in vitro cell-based assays. A critical challenge in working with this and similar heterocyclic compounds is their inherent low aqueous solubility, which can lead to precipitation in cell culture media and result in inaccurate and irreproducible experimental outcomes.[1] This document provides a detailed protocol for the proper dissolution and handling of this compound to ensure consistent and reliable results in cell culture experiments. The primary method involves the use of dimethyl sulfoxide (DMSO) as a solvent to create a concentrated stock solution, which is then diluted to the final working concentration in the cell culture medium.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₅H₁₁ClN₂O[2]
Molecular Weight 270.71 g/mol
Appearance White crystalline powder[1]
Water Solubility Insoluble[1]
Organic Solvent Solubility Slightly soluble in ethanol, acetone, and dichloromethane.[1]

Recommended Solvent and Cytotoxicity Considerations

Due to its poor aqueous solubility, the recommended solvent for preparing a stock solution of this compound for cell culture applications is Dimethyl Sulfoxide (DMSO) . DMSO is a water-miscible organic solvent with a strong solubilizing capacity for a wide range of hydrophobic compounds.

However, it is crucial to consider the potential cytotoxicity of DMSO on the cell line being used. While most cell lines can tolerate low concentrations of DMSO, higher concentrations can be toxic and affect cell viability and function.[3][4][5][6][7][8][9][10][11][12]

Final DMSO Concentration (v/v)General Effect on Cell CulturesRecommendations
≤ 0.1% Generally considered safe for most cell lines, including sensitive and primary cells, with minimal impact on cell physiology, making it ideal for long-term exposure studies.[7][13][8]Recommended for sensitive cell lines and long-term assays.
0.1% - 0.5% Well-tolerated by many robust, immortalized cell lines for short-term to medium-term exposure (e.g., up to 72 hours). This is a common range for many in vitro assays.[3][6][7][13][9][10][11]A widely used and generally safe range for many standard cell-based assays.
> 0.5% Increased risk of cytotoxicity, which can manifest as reduced cell proliferation, apoptosis, and alterations in cellular signaling pathways.[7][14]Should be avoided unless absolutely necessary and validated for the specific cell line and assay duration. Always include a vehicle control with the same DMSO concentration.

It is strongly recommended to perform a preliminary DMSO tolerance test on your specific cell line to determine the maximum non-toxic concentration for your experimental conditions.

Experimental Protocol: Preparation of this compound for Cell Culture

This protocol outlines the steps for preparing a stock solution of this compound in DMSO and its subsequent dilution for use in cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, pre-warmed complete cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes (1.5 mL or 2 mL)

  • Sterile pipette tips

  • Vortex mixer

  • Calibrated analytical balance

Part 1: Preparation of a Concentrated Stock Solution (e.g., 10 mM)

Procedure:

  • Weigh the Compound: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (MW = 270.71 g/mol ), weigh out 2.71 mg of the compound.

  • Dissolution in DMSO:

    • Transfer the weighed powder into a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO to the tube. For the example above, add 1 mL of DMSO.

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all the powder has completely dissolved and there are no visible particulates. If necessary, gentle warming in a 37°C water bath or brief sonication can aid dissolution.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the stock solution aliquots at -20°C or -80°C, protected from light.

Part 2: Preparation of Working Solutions in Cell Culture Medium

This part of the protocol describes the serial dilution of the DMSO stock solution into the cell culture medium to achieve the desired final concentrations for treating the cells. It is critical to add the DMSO stock solution to the medium and not the other way around to minimize the risk of precipitation.

Procedure:

  • Thaw the Stock Solution: Thaw an aliquot of the concentrated stock solution at room temperature and briefly vortex to ensure homogeneity.

  • Prepare Intermediate Dilutions (if necessary): For creating a range of concentrations, it is often convenient to first prepare an intermediate dilution from the main stock. For example, to prepare a 100 µM working solution from a 10 mM stock, you can perform a 1:100 dilution by adding 2 µL of the 10 mM stock to 198 µL of pre-warmed cell culture medium. Vortex immediately and thoroughly.

  • Prepare Final Working Solutions:

    • Based on your experimental design, calculate the volume of the stock or intermediate solution needed to achieve the final desired concentration in your cell culture wells or flasks.

    • Example for a 6-well plate (2 mL final volume per well):

      • To achieve a final concentration of 10 µM from a 10 mM stock solution (a 1:1000 dilution), add 2 µL of the 10 mM stock directly to the 2 mL of cell culture medium in the well.

      • To achieve a final concentration of 1 µM, add 0.2 µL of the 10 mM stock or 2 µL of a 1 mM intermediate stock.

    • Gently mix the contents of the well or flask by swirling or pipetting up and down carefully to ensure even distribution of the compound without disturbing the cells.

  • Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of the test compound used. For the 10 µM example above, the vehicle control wells would receive 2 µL of pure DMSO in 2 mL of medium (a final DMSO concentration of 0.1%).

Experimental Workflow Diagram

G cluster_0 Part 1: Stock Solution Preparation cluster_1 Part 2: Working Solution Preparation weigh Weigh Compound dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex/Sonicate to Dissolve dissolve->vortex aliquot Aliquot Stock Solution vortex->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw For Experiment dilute Dilute Stock in Culture Medium thaw->dilute add_to_cells Add to Cell Culture dilute->add_to_cells dmso_control Prepare Medium with Equal Volume of Pure DMSO incubate Incubate Cells add_to_cells->incubate add_control Add to Control Cells dmso_control->add_control

Caption: Workflow for preparing this compound solutions for cell culture.

Signaling Pathway Diagram (Hypothetical)

As the specific signaling pathways affected by this compound are not defined in the provided context, a hypothetical example of a signaling pathway diagram is presented below to fulfill the visualization requirement. This diagram illustrates a generic kinase inhibition pathway.

G cluster_pathway Hypothetical Kinase Inhibition Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor kinase_a Kinase A receptor->kinase_a Activates compound This compound compound->kinase_a Inhibits kinase_b Kinase B kinase_a->kinase_b Activates transcription_factor Transcription Factor kinase_b->transcription_factor Activates response Cellular Response (e.g., Proliferation) transcription_factor->response Promotes

Caption: Hypothetical signaling pathway showing inhibition of Kinase A by the compound.

References

Application Notes and Protocols for 4-(4-chlorobenzyl)phthalazin-1(2H)-one and its Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the therapeutic potential and research applications of the phthalazinone chemical scaffold in oncology, with a primary focus on the well-characterized PARP inhibitor, Olaparib (also known as AZD2281), a structural analog of 4-(4-chlorobenzyl)phthalazin-1(2H)-one.

Introduction to the Phthalazinone Scaffold in Oncology

The phthalazinone core is a key pharmacophore in a class of targeted cancer therapies known as Poly(ADP-ribose) polymerase (PARP) inhibitors. While this compound is a known chemical entity, its direct application in oncology is not extensively documented. However, derivatives such as Olaparib, which features a substituted phthalazinone structure, have revolutionized the treatment of certain cancers.[1][2][3][4] Olaparib is a potent inhibitor of PARP-1 and PARP-2 enzymes and is approved for treating cancers with mutations in the BRCA1 and BRCA2 genes, including specific types of ovarian, breast, pancreatic, and prostate cancers.[1][5]

Mechanism of Action: PARP Inhibition and Synthetic Lethality

The primary mechanism of action for phthalazinone-based PARP inhibitors like Olaparib is the concept of synthetic lethality .[6][7]

  • Role of PARP in DNA Repair: PARP enzymes are crucial for repairing single-strand breaks (SSBs) in DNA.[7][8] When an SSB occurs, PARP is recruited to the site and synthesizes a chain of poly(ADP-ribose) (PAR), which in turn recruits other DNA repair proteins.[7]

  • Role of BRCA in DNA Repair: The BRCA1 and BRCA2 proteins are essential for repairing double-strand breaks (DSBs) through a high-fidelity process called homologous recombination (HR).[9]

  • Synthetic Lethality in BRCA-mutated Cancers: In cancer cells with a mutation in BRCA1 or BRCA2, the HR pathway for DSB repair is deficient.[5][6] These cells become heavily reliant on the PARP-mediated SSB repair pathway to maintain genomic stability. When a PARP inhibitor like Olaparib is introduced, SSBs are not efficiently repaired. During DNA replication, these unrepaired SSBs are converted into toxic DSBs.[6] The cell, lacking a functional HR pathway due to the BRCA mutation, cannot repair these DSBs, leading to genomic instability and ultimately, cell death (apoptosis).[6][9][10] Normal cells, which have a functional HR pathway, are less affected by PARP inhibition, providing a therapeutic window.[7]

In-vitro studies have demonstrated that Olaparib's cytotoxic effects involve not only the inhibition of PARP's enzymatic activity but also the trapping of PARP-DNA complexes, which further contributes to DNA damage and cancer cell death.[11]

G cluster_0 Normal Cell (Functional HR) cluster_1 BRCA-Mutated Cancer Cell + PARP Inhibitor DNA_SSB Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP recruits BER Base Excision Repair (BER) PARP->BER initiates BER->DNA_SSB repairs Cell_Survival Cell Survival BER->Cell_Survival DNA_DSB Double-Strand Break (DSB) BRCA BRCA1/2 DNA_DSB->BRCA activates HR Homologous Recombination (HR) BRCA->HR mediates HR->DNA_DSB repairs HR->Cell_Survival DNA_SSB_C Single-Strand Break (SSB) PARP_C PARP DNA_SSB_C->PARP_C PARP_Inhibitor Olaparib (PARP Inhibitor) PARP_Inhibitor->PARP_C inhibits Unrepaired_SSB Unrepaired SSBs PARP_C->Unrepaired_SSB Replication DNA Replication Unrepaired_SSB->Replication DNA_DSB_C Double-Strand Break (DSB) Replication->DNA_DSB_C leads to BRCA_Mut Mutated BRCA1/2 (Defective HR) DNA_DSB_C->BRCA_Mut Apoptosis Apoptosis BRCA_Mut->Apoptosis leads to

Diagram 1: Mechanism of Synthetic Lethality

Quantitative Data Summary

The following table summarizes key quantitative data for Olaparib, a representative phthalazinone-based PARP inhibitor.

ParameterCancer TypeCell LineValueReference
IC₅₀ (PARP-1 Inhibition) --1.5 nM[4]
IC₅₀ (PARP-2 Inhibition) --5 nM[4]
Growth Inhibition (GI₅₀) Breast Cancer (BRCA1 mutant)HCC-1937~95% at 2 µM[12][13]
Growth Inhibition (GI₅₀) Breast Cancer (BRCA2 mutant)HCC-1428~95% at 2 µM[12]
Median Progression-Free Survival (PFS) - Maintenance Therapy Platinum-sensitive, BRCA-mutated Ovarian Cancer-11.2 months (Olaparib) vs. 4.3 months (placebo)[6]
Median Progression-Free Survival (PFS) - Maintenance Therapy gBRCAm Metastatic Pancreatic Adenocarcinoma-7.4 months (Olaparib) vs. 3.8 months (placebo)[1]

Experimental Protocols

This protocol is designed to evaluate the cytotoxic effects of phthalazinone derivatives on cancer cell lines.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound.

Materials:

  • Cancer cell lines (e.g., BRCA-mutated and BRCA-wildtype)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound (e.g., this compound, Olaparib) dissolved in DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

This protocol assesses apoptosis induction by detecting the cleavage of PARP-1.

Objective: To determine if the test compound induces apoptosis in cancer cells.

Materials:

  • Cancer cells treated with the test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-PARP, anti-cleaved PARP, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the test compound at various concentrations for a specified time (e.g., 48 hours). Harvest and lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system. The appearance of an 89 kDa cleaved PARP fragment alongside the 116 kDa full-length PARP indicates apoptosis.

G cluster_workflow Experimental Workflow: Cell Viability Assay A 1. Seed Cells (96-well plate) B 2. Treat with Compound (Serial Dilutions) A->B C 3. Incubate (72-96 hours) B->C D 4. Add MTT Reagent (4-hour incubation) C->D E 5. Solubilize Formazan D->E F 6. Measure Absorbance (570 nm) E->F G 7. Data Analysis (Calculate IC₅₀) F->G

Diagram 2: Workflow for a Cell Viability (MTT) Assay

Conclusion and Future Directions

The phthalazinone scaffold is a cornerstone of modern targeted oncology therapy, exemplified by the clinical success of the PARP inhibitor Olaparib. The principle of synthetic lethality has provided a powerful strategy for treating cancers with specific DNA repair deficiencies. Future research in this area may focus on:

  • Developing novel phthalazinone derivatives with improved potency, selectivity, and pharmacokinetic profiles.

  • Investigating the efficacy of these compounds in cancers with other homologous recombination repair defects beyond BRCA mutations.[14]

  • Exploring combination therapies to overcome resistance and enhance anti-tumor activity.[14][15]

The protocols and information provided here serve as a foundational guide for researchers investigating the application of this compound and its analogs in the ongoing effort to develop more effective cancer therapeutics.

References

Application Notes and Protocols: Utilizing 4-(4-chlorobenzyl)phthalazin-1(2H)-one in a Cellular Thermal Shift Assay for Target Engagement Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for verifying and quantifying the engagement of a compound with its protein target within the complex environment of a living cell.[1] The fundamental principle of CETSA lies in the ligand-induced stabilization of a target protein. Binding of a small molecule, such as 4-(4-chlorobenzyl)phthalazin-1(2H)-one, to its protein target can increase the protein's resistance to heat-induced denaturation. This change in thermal stability is then measured to confirm target engagement.[2]

This compound is a phthalazinone derivative. While its direct protein targets are not extensively characterized in publicly available literature, structurally similar compounds, such as certain 4-benzyl-2H-phthalazin-1-ones, have been identified as potent inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[3] These enzymes are critical for cellular processes like DNA repair, and their inhibition is a key strategy in cancer therapy.[3] Therefore, this document will outline a protocol for using this compound in a CETSA to investigate its engagement with a putative target, such as PARP-1.

This application note provides detailed protocols for two common CETSA formats: the melt curve (or thermal shift) analysis and the isothermal dose-response fingerprint (ITDRF) assay.

Key Concepts

  • Melt Curve (Thermal Shift Assay): In this approach, cells or cell lysates are treated with a fixed concentration of the compound and then subjected to a temperature gradient. The temperature at which 50% of the target protein denatures is known as the melting temperature (Tm). A shift in the Tm in the presence of the compound compared to a vehicle control is indicative of target engagement.[1]

  • Isothermal Dose-Response Fingerprint (ITDRF-CETSA): This assay is conducted at a single, constant temperature (often the temperature that shows the largest shift in the melt curve) with varying concentrations of the compound. This allows for the determination of the compound's potency in stabilizing its target, often expressed as an EC50 value.[4]

Experimental Protocols

Protocol 1: CETSA Melt Curve Analysis

This protocol details the steps to determine the thermal shift of a target protein (e.g., PARP-1) upon binding to this compound.

Materials:

  • Cell line expressing the target protein (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • This compound

  • Vehicle control (e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE gels and buffers

  • Western blot apparatus

  • Primary antibody against the target protein (e.g., anti-PARP-1)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system for Western blots

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to approximately 80% confluency.

    • Treat the cells with a predetermined concentration of this compound or vehicle control for 1-2 hours at 37°C.

  • Cell Harvesting and Lysis:

    • Wash the cells with ice-cold PBS and harvest them.

    • Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes, with periodic vortexing.

    • Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

    • Collect the supernatant (soluble protein fraction) and determine the protein concentration.

  • Heating Step:

    • Aliquot the cell lysate into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 37°C to 70°C) for 3 minutes using a thermal cycler, followed by a cooling step to room temperature.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Protein Analysis:

    • Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein.

  • Data Analysis:

    • Quantify the band intensities using densitometry.

    • Plot the percentage of soluble target protein (normalized to the 37°C sample) against the temperature for both the vehicle- and compound-treated samples to generate melt curves.

    • Determine the Tm for each condition.

Protocol 2: Isothermal Dose-Response Fingerprint (ITDRF-CETSA)

This protocol is used to determine the potency of this compound in stabilizing its target protein.

Materials:

  • Same as Protocol 1.

Procedure:

  • Cell Culture and Lysate Preparation:

    • Prepare cell lysate as described in Protocol 1, steps 2.1-2.4.

  • Compound Titration:

    • Aliquot the cell lysate into separate tubes.

    • Add increasing concentrations of this compound to the lysates. Include a vehicle control.

    • Incubate at room temperature for 30 minutes.

  • Heating Step:

    • Heat all samples at a single, constant temperature for 3 minutes. This temperature should be chosen from the melt curve data, typically where the difference in soluble protein between the vehicle and compound-treated samples is maximal.

  • Separation and Analysis:

    • Follow steps 4 and 5 from Protocol 1 to separate and analyze the soluble protein fractions.

  • Data Analysis:

    • Quantify the band intensities.

    • Plot the amount of soluble target protein against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of the compound required to achieve 50% of the maximal stabilizing effect.

Data Presentation

Quantitative data from the CETSA experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Melt Curve Analysis Data

TreatmentMelting Temperature (Tm) (°C)ΔTm (°C) (Compound - Vehicle)
Vehicle (DMSO)48.5-
10 µM this compound52.3+3.8

Table 2: Isothermal Dose-Response Fingerprint (ITDRF) Data

CompoundTarget ProteinEC50 (µM)
This compoundPARP-12.5

Visualizations

Diagrams created using Graphviz (DOT language) are provided below to illustrate key workflows and concepts.

CETSA_Workflow cluster_preparation Sample Preparation cluster_heating Thermal Challenge cluster_analysis Analysis cells 1. Cell Culture treatment 2. Compound Treatment (Vehicle or Compound) cells->treatment lysis 3. Cell Lysis treatment->lysis lysate 4. Lysate Collection lysis->lysate heat 5. Heating (Temperature Gradient or Isothermal) lysate->heat centrifugation 6. Centrifugation (Separate Soluble/Aggregated) heat->centrifugation sds_page 7. SDS-PAGE centrifugation->sds_page western_blot 8. Western Blot sds_page->western_blot quantification 9. Densitometry western_blot->quantification

Caption: General workflow of a Cellular Thermal Shift Assay experiment.

CETSA_Principle cluster_bound Ligand-Bound Protein protein_native Native Protein protein_denatured Denatured & Aggregated Protein protein_native->protein_denatured protein_ligand Protein + Ligand (e.g., 4-(4-chlorobenzyl) phthalazin-1(2H)-one) protein_stabilized Stabilized Protein- Ligand Complex protein_soluble Soluble Protein protein_stabilized->protein_soluble Heat

Caption: Principle of ligand-induced thermal stabilization in CETSA.

PARP_Signaling dna_damage DNA Damage parp1 PARP-1 Activation dna_damage->parp1 par PAR Polymer Synthesis parp1->par recruitment Recruitment of DNA Repair Proteins par->recruitment dna_repair DNA Repair recruitment->dna_repair inhibitor 4-(4-chlorobenzyl) phthalazin-1(2H)-one inhibitor->parp1

Caption: Simplified PARP-1 signaling pathway and point of inhibition.

References

Application Notes and Protocols for the Quantification of 4-(4-Chlorobenzyl)phthalazin-1(2H)-one in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-chlorobenzyl)phthalazin-1(2H)-one is a synthetic compound belonging to the phthalazinone class of molecules. Derivatives of this class have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including potential applications as anticancer, anti-inflammatory, and antihypertensive agents.[1][2] To support preclinical and clinical development, robust and reliable bioanalytical methods are essential for the quantitative determination of these compounds in biological matrices.[3] This document provides a detailed application note and protocol for a proposed Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in plasma. LC-MS/MS is a widely used technique in bioanalysis due to its high sensitivity, selectivity, and applicability to a broad range of compounds.[4][5][6]

Principle of the Method

The proposed method involves the extraction of this compound and an internal standard (IS) from plasma samples via protein precipitation.[7] The extracted analytes are then separated using reversed-phase high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocols

Materials and Reagents
  • Analytes: this compound (reference standard), appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

  • Chemicals and Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm), Human plasma (drug-free).

  • Labware: Polypropylene microcentrifuge tubes (1.5 mL), volumetric flasks, analytical balance, pipettes.

Instrumentation
  • LC System: A high-performance liquid chromatography system capable of delivering accurate and precise gradients.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 3.5 µm particle size).

Preparation of Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound and the internal standard into separate 10 mL volumetric flasks.

    • Dissolve the compounds in methanol and bring to volume. These stock solutions should be stored at 2-8°C.

  • Working Solutions:

    • Prepare working solutions for the analyte and a single working solution for the IS by diluting the stock solutions with a 50:50 (v/v) mixture of acetonitrile and water. These solutions will be used to spike the calibration standards and quality control samples.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of plasma sample (calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the internal standard working solution in acetonitrile.

  • Vortex the mixture for 1 minute to precipitate the plasma proteins.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the clear supernatant to a clean tube or a 96-well plate.

  • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

G cluster_sample_prep Sample Preparation Workflow plasma 100 µL Plasma Sample add_is Add 200 µL IS in Acetonitrile plasma->add_is vortex1 Vortex (1 min) add_is->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min) vortex1->centrifuge supernatant Transfer 150 µL Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

Caption: Plasma Sample Preparation Workflow.

LC-MS/MS Conditions

The following are proposed starting conditions and should be optimized for the specific instrumentation used.

Table 1: Proposed Liquid Chromatography Parameters

ParameterProposed Condition
Column C18 reversed-phase (e.g., 50 mm × 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 20% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute
Injection Volume 5 µL
Column Temperature 40°C

Table 2: Proposed Mass Spectrometry Parameters

ParameterProposed Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing the analyte and IS. A hypothetical transition for the analyte could be based on its molecular weight and fragmentation pattern.
Ion Source Temperature 500°C
Ion Spray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Medium

Bioanalytical Method Validation

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines to ensure its reliability for the intended application.[3][4] The key validation parameters are summarized below.

Table 3: Summary of Bioanalytical Method Validation Parameters

ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.
Linearity Calibration curve should have a correlation coefficient (r²) of ≥ 0.99. Back-calculated concentrations should be within ±15% of the nominal value (±20% for LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable precision (≤ 20% RSD) and accuracy (within ±20% of nominal).
Precision and Accuracy Intra- and inter-day precision (RSD) should be ≤ 15% (≤ 20% at LLOQ). Accuracy should be within ±15% of the nominal value (±20% at LLOQ).
Recovery Consistent and reproducible recovery of the analyte and IS from the plasma matrix.
Matrix Effect The ion suppression or enhancement from the plasma matrix should be consistent across different lots of plasma.
Stability Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term storage, and post-preparative.

Data Presentation

The quantitative data obtained from the method validation should be summarized in clear and concise tables to facilitate easy comparison and review.

Table 4: Hypothetical Validation Data Summary

Validation ParameterThis compound
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (RSD) 2.5% - 8.7%
Inter-day Precision (RSD) 4.1% - 10.2%
Intra-day Accuracy (% Bias) -5.3% to 6.8%
Inter-day Accuracy (% Bias) -8.1% to 9.5%
Mean Extraction Recovery 85.2%
Matrix Factor 0.95 - 1.08
Stability (Freeze-Thaw, 3 cycles) Within ±15% of nominal concentration
Stability (Bench-top, 6 hours) Within ±15% of nominal concentration
Stability (Long-term, -80°C, 30 days) Within ±15% of nominal concentration

Logical Relationship of the Analytical Process

G cluster_workflow Overall Analytical Workflow cluster_validation_details Validation Parameters method_dev Method Development & Optimization validation Bioanalytical Method Validation method_dev->validation sample_analysis Routine Sample Analysis validation->sample_analysis selectivity Selectivity validation->selectivity linearity Linearity & LLOQ validation->linearity precision Precision & Accuracy validation->precision recovery Recovery validation->recovery matrix_effect Matrix Effect validation->matrix_effect stability Stability validation->stability data_proc Data Processing & Reporting sample_analysis->data_proc

Caption: Logical Flow of the Bioanalytical Method Lifecycle.

Conclusion

The proposed LC-MS/MS method provides a framework for the sensitive and selective quantification of this compound in plasma. Adherence to the detailed protocols and thorough validation will ensure the generation of high-quality data suitable for pharmacokinetic and other studies in the drug development process. The provided tables and diagrams offer a clear and structured overview of the methodology and expected performance characteristics.

References

Application Notes and Protocols: Utilizing 4-(4-chlorobenzyl)phthalazin-1(2H)-one Analogs in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While 4-(4-chlorobenzyl)phthalazin-1(2H)-one is recognized as the antihistamine Azelastine, the phthalazinone core structure is central to a class of potent anticancer agents known as poly(ADP-ribose) polymerase (PARP) inhibitors. This document focuses on a prominent member of this class, Olaparib (AZD2281), a 4-benzyl-2H-phthalazin-1-one derivative, and its application in combination with chemotherapy. PARP inhibitors represent a targeted therapy that exploits deficiencies in DNA repair mechanisms in cancer cells, a concept known as synthetic lethality.[1][2][3]

PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs).[4][5] When PARP is inhibited, these SSBs can escalate to more lethal double-strand breaks (DSBs) during DNA replication.[1][6] In healthy cells, DSBs are efficiently repaired by the homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.[1][2] However, in cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is deficient. The inhibition of PARP in these HR-deficient cells leads to an accumulation of unrepaired DSBs, resulting in genomic instability and cell death.[2][3] This selective killing of cancer cells while sparing normal cells is the principle of synthetic lethality.

The combination of PARP inhibitors with DNA-damaging chemotherapeutic agents, such as platinum compounds (e.g., carboplatin, cisplatin) and taxanes (e.g., paclitaxel), has shown synergistic effects.[7][8] Chemotherapy induces DNA damage, increasing the reliance of cancer cells on PARP-mediated repair. The concurrent use of a PARP inhibitor can potentiate the cytotoxic effects of chemotherapy.[9][10]

These application notes provide an overview of the preclinical and clinical use of Olaparib in combination with chemotherapy, including quantitative data from key clinical trials, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

Data Presentation

The following tables summarize quantitative data from clinical trials evaluating Olaparib in combination with chemotherapy in patients with ovarian and breast cancer.

Table 1: Efficacy of Olaparib in Combination with Chemotherapy in Recurrent Platinum-Sensitive Ovarian Cancer (Phase 2)

EndpointOlaparib + Paclitaxel/Carboplatin (n=81)Paclitaxel/Carboplatin Alone (n=75)Hazard Ratio (95% CI)p-value
Median Progression-Free Survival (PFS)12.2 months9.6 months0.51 (0.34–0.77)0.0012
Median PFS in BRCA-mutated patientsNot ReportedNot Reported0.21 (0.08–0.55)0.0015
Objective Response Rate (ORR)Not ReportedNot Reported--
Disease Control Rate (DCR)Higher in combination groupLower in control group-<0.05

Data from a randomized phase 2 trial in patients with platinum-sensitive, recurrent, high-grade serous ovarian cancer.[11][12]

Table 2: Efficacy of Olaparib and Carboplatin in Recurrent Ovarian or Triple-Negative Breast Cancer (Phase 1)

Patient PopulationCombination TherapyOverall Response Rate (ORR)
Ovarian Cancer with BRCA mutationOlaparib + Carboplatin60%
Triple-Negative Breast Cancer (TNBC)Olaparib + Carboplatin4 partial responses, 1 complete response

Preliminary data from a phase 1 clinical trial.[13]

Table 3: Safety Profile of Olaparib in Combination with Chemotherapy in Recurrent Platinum-Sensitive Ovarian Cancer (Phase 2)

Adverse Event (Grade ≥3)Olaparib + Paclitaxel/Carboplatin (n=81)Paclitaxel/Carboplatin Alone (n=75)
Neutropenia49%39%
Anemia9.3% (from another study)Not Reported
Leucopenia9.3% (from another study)Not Reported
Thrombocytopenia11% (from another study)Not Reported
Alopecia74%59%
Nausea69%57%
Diarrhoea42%27%
Peripheral Neuropathy31%19%

Data from a randomized phase 2 trial. Some hematological data is from a separate phase 1 study for context.[11][14]

Experimental Protocols

Clinical Protocol: Olaparib in Combination with Paclitaxel and Carboplatin for Recurrent Ovarian Cancer (Phase 2 Randomized Trial)[11]

1. Patient Population:

  • Adult patients with platinum-sensitive, recurrent, high-grade serous ovarian cancer.

  • Patients who have received up to three previous courses of platinum-based chemotherapy.

  • Progression-free for at least 6 months prior to randomization.

2. Treatment Arms:

  • Combination Arm:

    • Olaparib: 200 mg capsules orally twice daily on days 1-10 of each 21-day cycle.

    • Paclitaxel: 175 mg/m² intravenously on day 1 of each 21-day cycle.

    • Carboplatin: AUC 4 mg/mL per min intravenously on day 1 of each 21-day cycle.

    • Following the combination phase, patients receive Olaparib monotherapy (400 mg capsules twice daily, continuously) until disease progression.

  • Control Arm:

    • Paclitaxel: 175 mg/m² intravenously on day 1 of each 21-day cycle.

    • Carboplatin: AUC 6 mg/mL per min intravenously on day 1 of each 21-day cycle.

    • No further treatment after chemotherapy completion.

3. Endpoints:

  • Primary Endpoint: Progression-Free Survival (PFS).

  • Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), safety, and tolerability.

Clinical Protocol: "Gap Schedule" Olaparib with Chemotherapy for Germline BRCA-mutated Breast Cancer (PARTNER Trial)[15][16]

1. Patient Population:

  • Patients with early-stage breast cancer and a germline BRCA1 or BRCA2 mutation.

2. Treatment Protocol (Neoadjuvant):

  • Patients receive four cycles of carboplatin plus paclitaxel.

  • "Gap Schedule" Arm: Olaparib tablets are administered 48 hours after each chemotherapy dose. This delay is intended to allow for bone marrow recovery from chemotherapy while cancer cells remain vulnerable.[15][16]

3. Endpoints:

  • Event-Free Survival (EFS), Overall Survival (OS), and pathological complete response (pCR).

Preclinical Protocol: In Vitro Evaluation of Olaparib and Chemotherapy Synergy[9][10]

1. Cell Lines:

  • A panel of cancer cell lines, including those with and without known DNA repair defects (e.g., BRCA1/2 mutations).

2. Reagents:

  • Olaparib (dissolved in a suitable solvent, e.g., DMSO).

  • Chemotherapeutic agents (e.g., cisplatin, topotecan, cyclophosphamide).

  • Cell culture medium and supplements.

  • Reagents for cell viability assays (e.g., MTT, CellTiter-Glo).

3. Methodology:

  • IC50 Determination:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of Olaparib alone and each chemotherapeutic agent alone for a defined period (e.g., 72 hours).

    • Determine cell viability using a standard assay and calculate the half-maximal inhibitory concentration (IC50) for each drug.

  • Combination Index (CI) for Synergy Assessment:

    • Treat cells with combinations of Olaparib and a chemotherapeutic agent at a constant ratio based on their individual IC50 values.

    • Assess cell viability after treatment.

    • Calculate the Combination Index (CI) using the Chou-Talalay method.

      • CI < 1 indicates synergy.

      • CI = 1 indicates an additive effect.

      • CI > 1 indicates antagonism.

4. PAR Activity Assay:

  • Treat cell lines with Olaparib alone and in combination with chemotherapy.

  • Prepare cell lysates and measure poly(ADP-ribose) (PAR) levels using an ELISA-based assay or Western blotting to confirm target engagement.[9][10]

Visualizations

Signaling Pathway

PARP_Inhibition_Synthetic_Lethality Mechanism of PARP Inhibition and Synthetic Lethality cluster_dna_damage DNA Damage cluster_parp_pathway PARP-mediated Repair (Normal) cluster_hr_pathway Homologous Recombination (HR) Repair cluster_synthetic_lethality Synthetic Lethality in BRCA-deficient Cells DNA_Damage DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_Damage->PARP Activates Unrepaired_SSB Unrepaired SSB SSB_Repair SSB Repair (BER Pathway) PARP->SSB_Repair Recruits repair proteins Cell_Survival_Normal Cell Survival SSB_Repair->Cell_Survival_Normal DSB DNA Double-Strand Break (DSB) BRCA1_2 BRCA1/2 Proteins DSB->BRCA1_2 Activates HR_Repair HR Repair BRCA1_2->HR_Repair Essential for Cell_Survival_HR Cell Survival HR_Repair->Cell_Survival_HR Olaparib Olaparib (PARP Inhibitor) PARP_Inhibition PARP Inhibition Olaparib->PARP_Inhibition PARP_Inhibition->Unrepaired_SSB Leads to Replication_Fork_Collapse Replication Fork Collapse Unrepaired_SSB->Replication_Fork_Collapse DSB_Accumulation DSB Accumulation Replication_Fork_Collapse->DSB_Accumulation Deficient_HR Deficient HR (BRCA mutation) Cell_Death Cell Death (Apoptosis) DSB_Accumulation->Cell_Death Deficient_HR->Cell_Death Results in

Caption: PARP inhibition in BRCA-deficient cells leads to synthetic lethality.

Experimental Workflow

Preclinical_Workflow Preclinical Evaluation of Olaparib and Chemotherapy Combination cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Select_Cells Select Cancer Cell Lines (BRCA+/BRCA-) IC50 Determine IC50 (Olaparib & Chemo alone) Select_Cells->IC50 Synergy_Test Combination Treatment (Synergy Assessment - CI) IC50->Synergy_Test Mechanism_Study Mechanistic Studies (PAR Activity, Apoptosis) Synergy_Test->Mechanism_Study Xenograft Establish Tumor Xenografts in Immunocompromised Mice Mechanism_Study->Xenograft Inform In Vivo Design Treatment_Groups Randomize into Treatment Groups: 1. Vehicle Control 2. Olaparib alone 3. Chemo alone 4. Combination Xenograft->Treatment_Groups Monitor_Tumor Monitor Tumor Growth and Body Weight Treatment_Groups->Monitor_Tumor Pharmacodynamics Pharmacodynamic Analysis (Tumor PAR levels) Monitor_Tumor->Pharmacodynamics Toxicity_Assessment Toxicity Assessment (Histopathology) Pharmacodynamics->Toxicity_Assessment

Caption: A typical preclinical workflow for evaluating PARP inhibitor and chemotherapy combinations.

References

Application Notes and Protocols for High-Throughput Screening of 4-(4-chlorobenzyl)phthalazin-1(2H)-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(4-chlorobenzyl)phthalazin-1(2H)-one scaffold is a key pharmacophore found in numerous potent inhibitors of Poly (ADP-ribose) polymerase (PARP) enzymes.[1][2][3] PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[4][5][6] High-throughput screening (HTS) is an essential methodology in the discovery and development of novel phthalazinone-based PARP inhibitors, enabling the rapid evaluation of large compound libraries.[7][8][9][10]

These application notes provide detailed protocols for both biochemical and cell-based HTS assays designed to identify and characterize novel this compound analogs as PARP inhibitors. The included workflows, data presentation formats, and signaling pathway diagrams are intended to guide researchers in establishing robust screening campaigns.

Data Presentation: Inhibitory Activity of Phthalazinone Analogs

The following tables summarize hypothetical quantitative data for a series of this compound analogs, illustrating how their inhibitory potency against PARP1 and PARP2 can be presented. This data is representative of what would be generated in a typical HTS campaign.

Table 1: Biochemical Inhibitory Potency of Phthalazinone Analogs against PARP1 and PARP2

Compound IDR1-GroupR2-GroupPARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity (PARP1 vs PARP2)
PHT-001HH15.230.52.0
PHT-002FH8.725.12.9
PHT-003ClH5.115.83.1
PHT-004CH3H12.440.23.2
PHT-005HOCH320.155.62.8
PHT-006HCF33.910.22.6
Olaparib--1.91.50.8

Table 2: Cellular Activity of Lead Phthalazinone Analogs

Compound IDCell Line (BRCA status)Cell Viability EC50 (µM)PARP Inhibition in situ IC50 (µM)
PHT-003MDA-MB-436 (BRCA1 mutant)0.80.2
PHT-003Capan-1 (BRCA2 mutant)1.20.3
PHT-003MCF-7 (BRCA wild-type)> 505.2
PHT-006MDA-MB-436 (BRCA1 mutant)0.50.1
PHT-006Capan-1 (BRCA2 mutant)0.90.2
PHT-006MCF-7 (BRCA wild-type)> 504.8
OlaparibMDA-MB-436 (BRCA1 mutant)0.30.05

Signaling Pathway and Experimental Workflow Diagrams

PARP-Mediated DNA Damage Repair Pathway

The diagram below illustrates the central role of PARP1 in the single-strand break (SSB) repair pathway. Inhibition of PARP1 by phthalazinone analogs leads to the accumulation of SSBs, which upon replication, result in the formation of double-strand breaks (DSBs). In cells with deficient homologous recombination (HR) repair (e.g., BRCA1/2 mutants), these DSBs cannot be effectively repaired, leading to cell death—a concept known as synthetic lethality.

PARP_Pathway cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibition DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_Damage->PARP1 Replication Replication DNA_Damage->Replication PARylation Poly(ADP-ribosyl)ation (PARylation) PARP1->PARylation Repair_Proteins Recruitment of Repair Proteins (XRCC1, etc.) PARylation->Repair_Proteins SSB_Repair SSB Repair Repair_Proteins->SSB_Repair Phthalazinone Phthalazinone Analogs (PARP Inhibitor) Phthalazinone->PARP1 DSB Double-Strand Break (DSB) Replication->DSB HR_Repair Homologous Recombination Repair (BRCA1/2) DSB->HR_Repair Cell_Death Cell Death (Synthetic Lethality) HR_Repair->Cell_Death HR Deficient (e.g., BRCA1/2 mutant) Cell_Survival Cell Survival HR_Repair->Cell_Survival HR Proficient HTS_Workflow cluster_workflow HTS Workflow for PARP Inhibitors Compound_Library Compound Library (Phthalazinone Analogs) Primary_Screen Primary Screen (Biochemical PARP1 Assay) Compound_Library->Primary_Screen Hit_Identification Hit Identification (Activity Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC50 (Biochemical Assay) Hit_Identification->Dose_Response Active Compounds Selectivity_Screen Selectivity Screening (e.g., PARP2 Assay) Dose_Response->Selectivity_Screen Cell_Based_Assay Cell-Based Assay (PARP Inhibition & Cytotoxicity) Selectivity_Screen->Cell_Based_Assay Lead_Optimization Lead Optimization Cell_Based_Assay->Lead_Optimization

References

Application Notes and Protocols for 4-(4-chlorobenzyl)phthalazin-1(2H)-one Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the administration of 4-(4-chlorobenzyl)phthalazin-1(2H)-one in animal models is limited in publicly available literature. This document provides protocols and data extrapolated from studies on structurally related phthalazinone derivatives, such as Azelastine, and general guidelines for compound administration in laboratory animals. Researchers should conduct pilot studies to determine the optimal dosage, vehicle, and administration route for their specific experimental needs.

Introduction

This compound is a heterocyclic organic compound belonging to the phthalazinone class. Compounds in this class have shown a wide range of pharmacological activities, including antihistaminic, vasodilator, and anticancer properties.[1][2] Effective preclinical evaluation of such compounds necessitates well-defined protocols for their administration in animal models to ensure reproducible and reliable pharmacokinetic and pharmacodynamic data. This document outlines potential administration routes and detailed protocols for this compound in common laboratory animal models.

Potential Administration Routes

Based on studies with structurally similar compounds like Azelastine, the primary routes of administration for preclinical studies are oral (PO), intravenous (IV), and intraperitoneal (IP).[3] The choice of administration route depends on the experimental objective, such as assessing oral bioavailability, determining systemic clearance, or evaluating efficacy in a specific disease model.

Quantitative Data Summary

The following table summarizes pharmacokinetic data for Azelastine, a structurally related phthalazinone derivative, in rats and guinea pigs. This data can serve as a preliminary reference for designing studies with this compound.

Compound Animal Model Administration Route Dose Tmax (Time to Maximum Concentration) Key Findings Reference
AzelastineRat, Guinea PigOral (PO)Not Specified1 - 1.5 hoursRapid absorption from the gastrointestinal tract.[3]
AzelastineRat, Guinea PigIntravenous (IV)Not SpecifiedNot ApplicableHigh concentration of radioactivity detected in the lungs.[3]
AzelastineRat (pregnant)Oral (PO)Not SpecifiedNot ApplicableLimited placental transfer of the drug.[3]

Experimental Protocols

General Guidelines for Vehicle Selection

The solubility of this compound in various vehicles should be determined prior to in vivo administration. Common vehicles for preclinical studies include:

  • Aqueous-based: Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), 5% Dextrose in water (D5W).

  • Suspensions: 0.5% - 1% Carboxymethyl cellulose (CMC) or methylcellulose (MC) in water.

  • Solubilizing agents: Polyethylene glycol 400 (PEG-400), Propylene glycol (PG), N,N-Dimethylacetamide (DMA), or combinations thereof for poorly soluble compounds.[4]

A novel vehicle composed of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) (DPP) has been described for intravenous administration of poorly soluble compounds in rats.[4]

Protocol for Oral Administration (Gavage) in Rats

This protocol is suitable for assessing the oral bioavailability and systemic effects of the compound.

Materials:

  • This compound

  • Appropriate vehicle

  • Oral gavage needles (flexible or rigid, 18-20 gauge for rats)

  • Syringes (1-3 mL)

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of this compound.

    • Prepare the vehicle of choice. If a suspension is used, ensure it is uniformly mixed before each administration.

    • Dissolve or suspend the compound in the vehicle to the desired final concentration. Gentle heating or sonication may be used to aid dissolution if the compound is stable under these conditions.

  • Animal Handling and Dosing:

    • Weigh the rat to determine the exact volume of the dosing solution to be administered.

    • Securely restrain the rat to prevent movement and injury.

    • Measure the length of the gavage needle from the tip of the rat's nose to the last rib to ensure proper placement in the stomach.

    • Gently insert the gavage needle into the esophagus and advance it into the stomach.

    • Administer the dosing solution slowly to prevent regurgitation.

    • Carefully remove the gavage needle.

    • Monitor the animal for any signs of distress post-administration.

Protocol for Intravenous Administration (Tail Vein) in Rats

This protocol is used to achieve rapid and complete systemic exposure, often serving as a reference for bioavailability studies.

Materials:

  • This compound formulated for IV injection (sterile and filtered)

  • Appropriate sterile vehicle

  • Insulin syringes with 27-30 gauge needles

  • A rat restrainer

  • A heat lamp or warm water to dilate the tail veins

Procedure:

  • Preparation of Dosing Solution:

    • Prepare a sterile solution of the compound in a suitable vehicle. The solution must be clear and free of particulates. Filtration through a 0.22 µm filter is recommended.

  • Animal Handling and Dosing:

    • Place the rat in a restrainer, leaving the tail exposed.

    • Warm the tail using a heat lamp or by immersing it in warm water to cause vasodilation of the lateral tail veins, making them more visible and accessible.

    • Disinfect the injection site with an alcohol swab.

    • Insert the needle into one of the lateral tail veins, parallel to the vein.

    • Confirm proper placement by observing a small flash of blood in the hub of the needle (this may not always be visible).

    • Inject the solution slowly as a bolus or via infusion.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Monitor the animal for any adverse reactions.

Protocol for Intraperitoneal Administration in Mice

This route is often used for preclinical efficacy studies due to its relative ease and rapid absorption into the systemic circulation.

Materials:

  • This compound

  • Appropriate sterile vehicle

  • Syringes (1 mL) with 25-27 gauge needles

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Prepare a sterile solution or suspension of the compound in the chosen vehicle.

  • Animal Handling and Dosing:

    • Weigh the mouse to calculate the correct injection volume. The maximum volume for an IP injection in a mouse should not exceed 2 mL for a 20g mouse.[5]

    • Restrain the mouse by scruffing the neck and securing the tail.

    • Tilt the mouse so that its head is pointing downwards. This will cause the abdominal organs to shift cranially, reducing the risk of accidental puncture.

    • Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate briefly to ensure that the needle has not entered a blood vessel or internal organ.

    • Inject the solution smoothly.

    • Withdraw the needle and return the mouse to its cage.

    • Observe the animal for any signs of discomfort.

Visualizations

Experimental Workflow for a Pharmacokinetic Study

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_post Post-Dosing animal_acclimatization Animal Acclimatization fasting Fasting (if required) animal_acclimatization->fasting baseline_sampling Baseline Blood Sampling fasting->baseline_sampling administration Compound Administration (PO, IV, or IP) baseline_sampling->administration dose_prep Dose Preparation dose_prep->administration serial_sampling Serial Blood Sampling administration->serial_sampling plasma_processing Plasma Processing serial_sampling->plasma_processing bioanalysis Bioanalytical Analysis (e.g., LC-MS/MS) plasma_processing->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis

Caption: Workflow for a typical pharmacokinetic study in animal models.

Decision Tree for Administration Route Selection

G start Start: Experimental Goal bioavailability Assess Oral Bioavailability? start->bioavailability systemic_clearance Determine Systemic Clearance? bioavailability->systemic_clearance No po_route Oral (PO) Administration bioavailability->po_route Yes efficacy_model Efficacy in a Systemic Disease Model? systemic_clearance->efficacy_model No iv_route Intravenous (IV) Administration systemic_clearance->iv_route Yes efficacy_model->po_route Yes (if oral drug) ip_route Intraperitoneal (IP) Administration efficacy_model->ip_route Yes (common choice)

References

Troubleshooting & Optimization

Improving the aqueous solubility of 4-(4-chlorobenzyl)phthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals encountering aqueous solubility challenges with 4-(4-chlorobenzyl)phthalazin-1(2H)-one. The following information is intended to help troubleshoot and resolve common issues observed during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: this compound has a chemical structure characterized by a hydrophobic phthalazinone core and a chlorobenzyl group. These features result in low polarity and a rigid, crystalline structure. Crystalline solids require significant energy to break the crystal lattice before the molecules can be solvated by water, leading to poor aqueous solubility.[1] This compound is likely a Biopharmaceutics Classification System (BCS) Class II or IV agent, meaning its absorption is limited by its low solubility.[2][3]

Q2: I am seeing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What is happening?

A2: This is a common issue known as "precipitation upon dilution." Your compound is highly soluble in a concentrated organic solvent like DMSO, but when this stock is added to an aqueous buffer, the overall solvent composition changes dramatically. The buffer cannot maintain the high concentration of the compound that the DMSO could, causing it to crash out of the solution as a precipitate.[4] It is crucial to ensure the final DMSO concentration is low (typically <1%, and ideally <0.5%) and that the final compound concentration does not exceed its thermodynamic solubility in the mixed solvent system.[5]

Q3: What are the primary strategies I should consider for improving the aqueous solubility of this compound?

A3: A variety of techniques can be employed, which are generally categorized as physical and chemical modifications.[6]

  • Co-solvency: Using a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400) to increase solubility.[7][8] This is often the first approach for in vitro testing.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the solution can increase the proportion of the more soluble ionized form.[9] The phthalazinone structure may have a pKa that can be exploited.

  • Complexation: Using agents like cyclodextrins (e.g., HP-β-CD, SBE-β-CD) to form inclusion complexes where the hydrophobic drug molecule sits inside the cyclodextrin's hydrophobic cavity, while the hydrophilic exterior improves water solubility.[6][10]

  • Solid Dispersions: Dispersing the drug in an amorphous state within a hydrophilic polymer matrix (e.g., PVP, HPMC, PEG).[11][12] This eliminates the crystal lattice energy barrier.

  • Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area-to-volume ratio, which can improve the dissolution rate according to the Noyes-Whitney equation.[6][13]

Troubleshooting Guide

Problem 1: Compound precipitates immediately or over a short period after dilution into aqueous media.

Possible Cause Troubleshooting Steps
Concentration Exceeds Kinetic Solubility: The final concentration is too high for the aqueous buffer, even with a co-solvent.1. Lower the Final Concentration: Perform serial dilutions to find the highest concentration that remains in solution for the duration of your experiment.[5] 2. Optimize Co-solvent Percentage: Keep the final DMSO or other co-solvent concentration consistent and as low as possible (e.g., <0.5%). High concentrations can be toxic to cells.[4] 3. Change Dilution Method: Add the DMSO stock solution to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and even dispersion, which can minimize localized high concentrations that trigger precipitation.[5]
Salting Out: High salt concentrations in the buffer (e.g., PBS) can decrease the solubility of organic compounds.1. Use a Lower Salt Buffer: Test solubility in lower ionic strength buffers or even pure water (if pH is not critical) to see if solubility improves.[4]
pH Effects: The pH of your buffer may be close to the compound's pKa, favoring the less soluble, non-ionized form.1. Test a Range of pH Values: Determine the compound's solubility in buffers of varying pH (e.g., from pH 4 to 8) to identify a pH where solubility is maximal.[9]

Problem 2: Inconsistent results in cell-based assays.

Possible Cause Troubleshooting Steps
Precipitation in Media: The compound is precipitating in the complex cell culture medium over the course of the assay. Precipitated drug is not bioavailable and can cause artifacts.1. Visually Inspect Wells: Use a microscope to check for precipitates in your assay plates.[4] 2. Test Solubility in Media: Perform a solubility test directly in your cell culture media, including serum if applicable, as media components can interact with the compound.[4] 3. Use a Positive Control: Include a known soluble compound to ensure the assay system is working correctly.
Vehicle Toxicity: The concentration of the co-solvent (e.g., DMSO) is toxic to the cells, affecting the results.1. Run a Vehicle Control: Always include a control group that is treated with the same final concentration of the co-solvent vehicle without the compound.[5] 2. Minimize Co-solvent Concentration: Aim for the lowest possible co-solvent concentration that keeps your compound in solution.

Problem 3: Solubility remains too low for in vivo studies despite using co-solvents.

Possible Cause Troubleshooting Steps
Need for Advanced Formulation: Simple co-solvent systems are often insufficient for the concentrations required for in vivo dosing.1. Screen Formulation Excipients: Explore advanced formulation strategies. A screening approach using various excipients is recommended. See Table 2 for examples. 2. Consider Complexation: Use cyclodextrins like HP-β-CD, which are frequently used in parenteral formulations to enhance solubility.[10] 3. Investigate Amorphous Solid Dispersions (ASDs): For oral formulations, creating an ASD can significantly improve dissolution and bioavailability.[3][14] This involves dispersing the drug in a polymer matrix. 4. Explore Lipid-Based Formulations: If the compound is lipophilic (high logP), self-emulsifying drug delivery systems (SEDDS) can be effective for oral delivery.[13][15]

Data Presentation

Table 1: Properties of Common Co-solvents for In Vitro Experiments

Co-SolventUse CaseRecommended Max. Concentration (Cell-based Assays)Notes
DMSO (Dimethyl Sulfoxide)Primary stock solutions, high solubilizing power.< 0.5%Can be toxic to cells at higher concentrations. Ensure it is fully dissolved.[5]
Ethanol Alternative to DMSO, often used in combination.< 1%Can have biological effects on certain cellular pathways.
PEG 300/400 (Polyethylene Glycol)Co-solvent for in vitro and in vivo formulations.VariableGenerally low toxicity. Can form more stable solutions.[8]
Propylene Glycol Parenteral formulations.VariableA common vehicle in FDA-approved injectable drugs.[11]

Table 2: Example Screening Panel of Excipients for Formulation Development (Note: Concentrations are starting points and should be optimized.)

Excipient TypeExampleStarting Concentration (w/v)Mechanism of Action
Cyclodextrin HP-β-CD5 - 20%Forms inclusion complexes, encapsulating the hydrophobic drug.[6]
Cyclodextrin SBE-β-CD5 - 20%Anionic cyclodextrin derivative, often provides higher solubility enhancement.[16]
Non-ionic Surfactant Polysorbate 80 (Tween® 80)0.5 - 5%Forms micelles that solubilize the drug in their hydrophobic core.[2][17]
Non-ionic Surfactant Poloxamer 1881 - 10%Polymeric surfactant, also used as a stabilizer.[2]
Polymer (for ASDs) PVP K301:1 to 1:10 (Drug:Polymer)Creates an amorphous solid dispersion, preventing crystallization.[11]
Polymer (for ASDs) HPMC1:1 to 1:10 (Drug:Polymer)Often used in spray drying and hot-melt extrusion for ASDs.[11]

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment in Aqueous Buffer

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM). Ensure the compound is fully dissolved; gentle warming (37°C) or brief sonication can help.[5]

  • Buffer Preparation: Prepare the aqueous buffer of interest (e.g., PBS, pH 7.4).

  • Serial Dilution: Add the DMSO stock solution to the aqueous buffer to achieve a range of final concentrations (e.g., 200 µM, 100 µM, 50 µM, etc.). Crucially, add the stock to the buffer while vortexing to ensure rapid dispersion.[5] Ensure the final DMSO concentration is constant and low (e.g., 0.5%).

  • Incubation and Observation: Incubate the samples at a controlled temperature (e.g., room temperature or 37°C) and visually observe for precipitation at various time points (e.g., immediately, 1 hour, 2 hours, 24 hours).[4]

  • Quantification (Optional): To quantify, centrifuge the samples after incubation, and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.

Protocol 2: Equilibrium Solubility Determination by Shake-Flask Method

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of the aqueous buffer in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[17]

  • Phase Separation: Separate the undissolved solid from the solution. This is best done by centrifuging the sample at high speed and then filtering the supernatant through a 0.22 µm syringe filter to remove any remaining fine particles.

  • Analysis: Dilute the clear supernatant with a suitable solvent (e.g., acetonitrile or methanol) and determine the concentration of the dissolved compound using a validated analytical method (e.g., a calibrated HPLC-UV method). This concentration represents the equilibrium solubility.

Diagrams

Solubility_Enhancement_Workflow Solubility Enhancement Strategy Selection start Poorly Soluble Compound: This compound screening Initial Screening: Kinetic Solubility in Buffer (Protocol 1) start->screening is_soluble Is Solubility Sufficient for In Vitro Assay? screening->is_soluble proceed Proceed with In Vitro Assay is_soluble->proceed Yes troubleshoot Troubleshoot / Optimize (Co-solvent, pH) is_soluble->troubleshoot No is_in_vivo Is Compound a Candidate for In Vivo Studies? proceed->is_in_vivo troubleshoot->screening end_iv End In Vitro Path is_in_vivo->end_iv No formulation Advanced Formulation Development is_in_vivo->formulation Yes screen_excipients Screen Excipients: - Cyclodextrins - Surfactants - Polymers formulation->screen_excipients asd Amorphous Solid Dispersion (Oral) formulation->asd lipid Lipid-Based System (Oral, High logP) formulation->lipid proceed_invivo Proceed with In Vivo Formulation screen_excipients->proceed_invivo asd->proceed_invivo lipid->proceed_invivo

Caption: Decision workflow for selecting a solubility enhancement strategy.

CoSolvent_Workflow Experimental Workflow for Co-Solvent System prep_stock 1. Prepare 20 mM Stock in 100% DMSO dilute 3. Add Stock to Buffer (while vortexing) to desired concentration prep_stock->dilute prep_buffer 2. Prepare Aqueous Buffer (e.g., PBS pH 7.4) prep_buffer->dilute check_precipitate 4. Incubate & Observe for Precipitation dilute->check_precipitate no_precipitate Solution is Kinetically Stable for Assay check_precipitate->no_precipitate No precipitate Precipitation Occurs check_precipitate->precipitate Yes troubleshoot 5. Troubleshoot: - Lower Concentration - Adjust pH - Change Buffer precipitate->troubleshoot troubleshoot->dilute

Caption: Step-by-step workflow for preparing and testing a co-solvent system.

References

Troubleshooting 4-(4-chlorobenzyl)phthalazin-1(2H)-one synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-chlorobenzyl)phthalazin-1(2H)-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Problem 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield or no desired product at all. What are the possible causes and how can I improve the yield?

A: Low yields in the synthesis of this compound can be attributed to several factors, ranging from the quality of reagents to the reaction conditions. Below is a summary of potential causes and troubleshooting steps.

Potential Causes and Solutions

CauseRecommended Solution
Poor Quality Starting Material The starting material, (E)-3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one, may be impure or degraded. Verify the purity of the starting material by techniques such as NMR or melting point analysis. If necessary, purify the starting material by recrystallization or chromatography.
Inactive Hydrazine Hydrate Hydrazine hydrate is susceptible to oxidation by atmospheric oxygen. Use a fresh bottle of hydrazine hydrate or verify the concentration of an older bottle.
Incomplete Reaction The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature (while monitoring for byproduct formation).
Suboptimal Reaction Temperature The reaction is typically carried out at reflux (~85 °C in ethanol).[1] A lower temperature may lead to a sluggish reaction, while a significantly higher temperature could promote side reactions. Ensure the reaction mixture is maintained at the appropriate temperature.
Improper Stoichiometry An incorrect ratio of reactants can lead to low yields. While an excess of hydrazine hydrate is generally used, a large excess may lead to the formation of byproducts. Carefully measure the reactants to ensure the correct stoichiometry.
Inefficient Quenching The addition of acetone to quench excess hydrazine is an exothermic reaction.[1] If the addition is too rapid, it can lead to temperature spikes and potential degradation of the product. Add the quenching agent slowly and with efficient stirring.
Problem 2: Presence of Impurities in the Final Product

Q: My final product is impure. What are the likely impurities and how can I remove them?

A: The presence of impurities is a common issue. The nature of the impurity will dictate the most effective purification strategy.

Common Impurities and Purification Strategies

ImpurityIdentificationPurification Method
Unreacted Starting Material Can be detected by TLC or HPLC by comparing with a standard of the starting material.Recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective. Column chromatography can also be used for more difficult separations.
Phthalhydrazide This can form if the starting material undergoes cleavage. It has different solubility characteristics than the desired product.Phthalhydrazide is more polar than the product and can often be removed by washing the crude product with a solvent in which the product has low solubility but the impurity is soluble.
Side-Reaction Products Complex mixtures of byproducts can arise from side reactions of hydrazine. These can be challenging to identify without advanced analytical techniques (e.g., LC-MS, NMR).Purification by column chromatography is typically the most effective method for removing a range of byproducts.
Residual Hydrazine Hydrazine is a process-related impurity and a potential genotoxic impurity, so its removal is critical.[2]The acetone quench is designed to remove excess hydrazine.[1] If residual hydrazine is still present, repeated washing of the solid product with a suitable solvent or recrystallization can be effective.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield for the synthesis of this compound?

A1: A yield of 90-95% has been reported for the synthesis from (E)-3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one and hydrazine hydrate in ethanol.[1]

Q2: What is the role of acetone in the workup procedure?

A2: Acetone is added to react with and "quench" any excess hydrazine hydrate remaining in the reaction mixture, forming acetone azine, which is more easily removed.[1]

Q3: Can I use a different solvent for the reaction?

A3: Ethanol is a commonly used solvent for this reaction.[1] While other high-boiling point protic solvents could potentially be used, their impact on reaction time, yield, and side product formation would need to be evaluated.

Q4: Is it necessary to use an excess of hydrazine hydrate?

A4: Yes, an excess of hydrazine hydrate is typically used to ensure the complete conversion of the starting material. However, a very large excess should be avoided as it can complicate the purification process.

Q5: My product is a light brown solid. Is this normal?

A5: The product is often described as a light brown or off-white solid.[1][3] The color can be indicative of minor impurities. If a higher purity is required, recrystallization or chromatographic purification may be necessary to obtain a white or off-white powder.

Experimental Protocols

Synthesis of this compound

This protocol is based on a reported procedure.[1]

Materials:

  • (E)-3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one

  • Hydrazine hydrate

  • Ethanol

  • Acetone

Procedure:

  • Suspend (E)-3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one in ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Heat the suspension to approximately 85 °C with stirring.

  • Slowly add a solution of hydrazine hydrate in ethanol via the dropping funnel over a period of 1 hour.

  • After the addition is complete, continue to heat the reaction mixture at reflux for 14 hours.

  • Monitor the reaction for completion by HPLC or TLC.

  • Once the reaction is complete, cool the mixture to approximately 20 °C.

  • Slowly add acetone to the reaction mixture over 30 minutes, being mindful of the exothermic reaction.

  • Stir the resulting suspension for at least 1 hour.

  • Cool the suspension to 0-5 °C and continue stirring for another hour.

  • Isolate the product by vacuum filtration.

  • Wash the solid product with cold ethanol.

  • Dry the product under vacuum.

Visualizations

Reaction Workflow

G Synthesis Workflow A 1. Suspend Starting Material in Ethanol B 2. Heat to 85 °C A->B C 3. Add Hydrazine Hydrate Solution (1 hr) B->C D 4. Reflux for 14 hours C->D E 5. Monitor Reaction (HPLC/TLC) D->E F 6. Cool to 20 °C E->F G 7. Quench with Acetone (30 min) F->G H 8. Stir Suspension (1 hr) G->H I 9. Cool to 0-5 °C and Stir (1 hr) H->I J 10. Filter and Wash with Cold Ethanol I->J K 11. Dry Product J->K

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G Troubleshooting Low Yield Start Low Product Yield Check_SM Check Purity of Starting Material Start->Check_SM Check_Hydrazine Check Activity of Hydrazine Hydrate Start->Check_Hydrazine Check_Conditions Verify Reaction Conditions (Temp, Time) Start->Check_Conditions Check_Workup Review Workup Procedure Start->Check_Workup Purify_SM Purify Starting Material Check_SM->Purify_SM Use_New_Hydrazine Use Fresh Hydrazine Hydrate Check_Hydrazine->Use_New_Hydrazine Optimize_Conditions Optimize Reaction Time/Temperature Check_Conditions->Optimize_Conditions Optimize_Workup Optimize Quenching and Isolation Check_Workup->Optimize_Workup End Improved Yield Purify_SM->End Use_New_Hydrazine->End Optimize_Conditions->End Optimize_Workup->End

Caption: Decision tree for troubleshooting low product yield.

Potential Side Reactions

G Potential Side Reactions Start Starting Material + Hydrazine Hydrate Desired_Product This compound (Desired Product) Start->Desired_Product Incomplete_Reaction Unreacted Starting Material Start->Incomplete_Reaction Side_Product_1 Phthalhydrazide (from cleavage) Start->Side_Product_1 Side_Product_2 Other Hydrazine Adducts/Byproducts Start->Side_Product_2

Caption: Possible products from the reaction mixture.

References

Technical Support Center: Overcoming Resistance to 4-(4-chlorobenzyl)phthalazin-1(2H)-one in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to 4-(4-chlorobenzyl)phthalazin-1(2H)-one in cancer cell lines. Given its structural similarity to known PARP inhibitors, the content primarily addresses resistance mechanisms analogous to those observed with PARP inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the presumed mechanism of action of this compound?

A1: this compound belongs to the phthalazinone class of compounds. Many derivatives of this class function as inhibitors of Poly(ADP-ribose) polymerase (PARP).[1][2] PARP enzymes are crucial for DNA single-strand break repair. By inhibiting PARP, single-strand breaks accumulate and lead to double-strand breaks during DNA replication. In cancer cells with pre-existing defects in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these double-strand breaks cannot be efficiently repaired, leading to cell death through a concept known as synthetic lethality.[3][4][5]

Q2: My cancer cell line, initially sensitive to this compound, has developed resistance. What are the potential mechanisms?

A2: Resistance to PARP inhibitors, and likely to this compound, can arise through several mechanisms:[6][7][8]

  • Restoration of Homologous Recombination (HR) Proficiency: Secondary mutations in BRCA1/2 or other HR pathway genes can restore their function, allowing the cancer cells to repair double-strand breaks effectively.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1/MDR1) or Breast Cancer Resistance Protein (ABCG2/BCRP), can actively pump the drug out of the cell, reducing its intracellular concentration.[9]

  • Target Modification: Mutations in the PARP1 gene can alter the drug-binding site, reducing the inhibitory effect of the compound.[6]

  • Loss of PARP1 Expression: Decreased expression of PARP1 can lead to reduced trapping of PARP at sites of DNA damage, a key mechanism of action for many PARP inhibitors.

  • Stabilization of Replication Forks: Alterations in proteins involved in replication fork protection can prevent the collapse of stalled replication forks into double-strand breaks.

  • Changes in Cell Cycle Checkpoints: Alterations in cell cycle control can allow cells to tolerate DNA damage more effectively.

Q3: How can I experimentally confirm the mechanism of resistance in my cell line?

A3: A combination of molecular and cellular biology techniques can help elucidate the resistance mechanism:

  • Western Blotting: To assess the protein levels of PARP1, BRCA1/2, and drug efflux pumps (P-gp, ABCG2).

  • Gene Sequencing: To identify mutations in PARP1, BRCA1/2, and other HR-related genes.

  • Drug Efflux Assays: Using fluorescent substrates of ABC transporters (e.g., Rhodamine 123 for P-gp) to measure their activity in the presence and absence of inhibitors.

  • Immunofluorescence: To assess the localization and formation of DNA repair foci (e.g., RAD51).

  • Cell Cycle Analysis: Using flow cytometry to determine if there are alterations in cell cycle distribution.

Troubleshooting Guides

Issue 1: Decreased Cell Death in Response to Treatment

Symptoms:

  • Higher IC50 value for this compound compared to the parental cell line.

  • Reduced apoptosis as measured by Annexin V/PI staining or caspase activity assays.

Possible Causes & Solutions:

Potential Cause Suggested Troubleshooting Step Rationale
Increased Drug Efflux Perform a drug efflux assay using a fluorescent substrate like Rhodamine 123. Treat cells with a known efflux pump inhibitor (e.g., Verapamil for P-gp) in combination with this compound.If the combination restores sensitivity, it suggests that increased drug efflux is the mechanism of resistance.[9]
Restoration of HR Function Assess RAD51 foci formation upon DNA damage. Sequence BRCA1/2 and other key HR genes for secondary mutations.An increase in RAD51 foci formation indicates a restored ability to perform homologous recombination.
Altered PARP1 Expression Quantify PARP1 protein levels by Western blot and mRNA levels by qRT-PCR.A significant decrease in PARP1 expression can lead to resistance.
Issue 2: Altered Cellular Response to Combination Therapy

Symptoms:

  • Lack of synergistic effect when combining this compound with a DNA-damaging agent (e.g., a platinum-based chemotherapy).

Possible Causes & Solutions:

Potential Cause Suggested Troubleshooting Step Rationale
Upregulation of Alternative DNA Repair Pathways Investigate the expression and activity of proteins involved in non-homologous end joining (NHEJ) or alternative end-joining (alt-EJ) pathways.Cancer cells may compensate for PARP inhibition by upregulating other DNA repair mechanisms.
Cell Cycle Checkpoint Adaptation Analyze the expression and phosphorylation status of key cell cycle checkpoint proteins like ATM, ATR, CHK1, and WEE1.[10][11]Alterations in these pathways can allow cells to bypass drug-induced cell cycle arrest and repair DNA damage.

Experimental Protocols

Protocol 1: Western Blotting for PARP1 and P-glycoprotein (P-gp)
  • Cell Lysis: Harvest sensitive and resistant cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-20% Tris-glycine gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against PARP1 (1:1000), P-gp (1:1000), and a loading control (e.g., β-actin or GAPDH, 1:5000) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: Rhodamine 123 Efflux Assay (for P-gp activity)
  • Cell Seeding: Seed sensitive and resistant cells in a 96-well plate.

  • Rhodamine 123 Loading: Incubate the cells with Rhodamine 123 (5 µM) for 30-60 minutes at 37°C.

  • Washing: Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123.

  • Efflux Measurement: Add fresh media (with or without a P-gp inhibitor like Verapamil) and measure the intracellular fluorescence at time 0 using a fluorescence plate reader (Excitation/Emission ~485/528 nm).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Final Measurement: Measure the intracellular fluorescence again.

  • Data Analysis: Calculate the percentage of Rhodamine 123 efflux by comparing the fluorescence at the end of the incubation to the initial fluorescence. A higher efflux in resistant cells, which is reversed by the inhibitor, indicates increased P-gp activity.

Signaling Pathways and Workflows

cluster_0 Mechanism of Action & Synthetic Lethality cluster_1 Homologous Recombination (HR) Repair cluster_2 HR Deficient (e.g., BRCA mutated) DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 Replication_Fork_Collapse Replication Fork Collapse DNA_SSB->Replication_Fork_Collapse PARP1->Replication_Fork_Collapse PARP_inhibition 4-(4-chlorobenzyl)phthalazin- 1(2H)-one PARP_inhibition->PARP1 DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB BRCA1_2 BRCA1/2 Proficient DNA_DSB->BRCA1_2 BRCA_mut BRCA1/2 Deficient DNA_DSB->BRCA_mut HR_repair HR Repair BRCA1_2->HR_repair Cell_Survival Cell Survival HR_repair->Cell_Survival No_HR No HR Repair BRCA_mut->No_HR Apoptosis Apoptosis (Synthetic Lethality) No_HR->Apoptosis cluster_0 Resistance Mechanisms cluster_1 Intrinsic Resistance cluster_2 Acquired Resistance Resistance Resistance to 4-(4-chlorobenzyl)phthalazin- 1(2H)-one HR_proficient HR Proficient Resistance->HR_proficient BRCA_reversion BRCA1/2 Reversion Mutation Resistance->BRCA_reversion Drug_efflux Increased Drug Efflux (e.g., P-gp) Resistance->Drug_efflux PARP1_mutation PARP1 Mutation/Loss Resistance->PARP1_mutation Replication_fork_stabilization Replication Fork Stabilization Resistance->Replication_fork_stabilization cluster_0 Experimental Workflow for Resistance Investigation start Observe Resistance (Increased IC50) western Western Blot (PARP1, P-gp, BRCA1/2) start->western sequencing Gene Sequencing (PARP1, BRCA1/2) start->sequencing efflux_assay Drug Efflux Assay (Rhodamine 123) start->efflux_assay rad51_assay RAD51 Foci Assay start->rad51_assay conclusion Identify Resistance Mechanism western->conclusion sequencing->conclusion efflux_assay->conclusion rad51_assay->conclusion

References

How to minimize off-target effects of 4-(4-chlorobenzyl)phthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(4-chlorobenzyl)phthalazin-1(2H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential off-target effects during experimentation. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action and known class-related off-target effects of this compound?

A1: this compound belongs to the phthalazinone class of compounds, many of which are known to be potent inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2.[1][2] These enzymes are critical for DNA single-strand break repair. By inhibiting PARP, this compound can lead to the accumulation of DNA damage and induce synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

While a specific off-target profile for this compound is not extensively documented in public literature, it is crucial to consider the known off-target effects of other PARP inhibitors as a guide. These effects are often attributed to interactions with other proteins, particularly kinases.[3][4] Common class-wide off-target effects observed with clinically approved PARP inhibitors include nausea, fatigue, and hematological toxicities like anemia and thrombocytopenia.[5][6] Some PARP inhibitors have also been associated with cardiovascular effects, such as hypertension, which has been linked to off-target inhibition of kinases like DYRK1A.[6]

Q2: I am observing a phenotype in my cell-based assay that I suspect might be an off-target effect. How can I confirm this?

A2: Differentiating between on-target and off-target effects is a critical step in validating your experimental findings. A multi-pronged approach is recommended to determine if the observed phenotype is a direct result of inhibiting the intended PARP target.

  • Use of Structurally Unrelated Inhibitors: Corroborate your findings by using a second, structurally distinct PARP inhibitor. If both compounds produce the same phenotype, it is more likely to be a true on-target effect.

  • Genetic Validation: Employ genetic techniques such as CRISPR-Cas9 or siRNA to knock down or knock out the intended PARP enzyme (e.g., PARP1). The resulting phenotype should mimic the effect of this compound if the effect is on-target.

  • Use of a Negative Control: Synthesize or obtain a close chemical analog of this compound that is inactive against PARP. If the phenotype is absent when using the negative control, it is more likely to be an on-target effect.

  • Cellular Thermal Shift Assay (CETSA): This assay can confirm direct target engagement within intact cells. An on-target effect should correlate with a thermal stabilization of the PARP enzyme upon compound binding.

Q3: What are the recommended initial steps to proactively identify the off-target profile of this compound?

A3: Proactively assessing the selectivity of your compound is a crucial step to ensure the reliability of your experimental data.

  • Kinome Profiling: Since many small molecule inhibitors exhibit off-target effects through kinase inhibition, performing a broad kinase selectivity screen is highly recommended.[3][4] This will identify any unintended kinase targets of this compound. Several commercial services offer kinase screening panels of varying sizes.

  • Affinity-Based Chemoproteomics: Techniques such as affinity chromatography coupled with mass spectrometry can be used to pull down binding partners of your compound from cell lysates, providing a broader view of potential off-target interactions beyond kinases.

  • Computational Prediction: In silico methods can predict potential off-target interactions based on the chemical structure of your compound and its similarity to ligands of known proteins.[7]

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Related) Troubleshooting Steps
High level of cytotoxicity in multiple cell lines, even those without known dependency on PARP. The compound may be inhibiting a kinase or other protein that is essential for cell viability across different cell types.1. Perform a Kinome-wide Selectivity Screen: This will identify other kinases that your compound inhibits. 2. Test Structurally Different PARP Inhibitors: If cytotoxicity persists across different scaffolds targeting PARP, it may be an on-target effect in a previously uncharacterized context. 3. Check Compound Solubility and Stability: Ensure the compound is not precipitating in the media or degrading to a toxic byproduct.
Discrepancy between biochemical IC50 and cellular potency (EC50). Poor cell permeability or active efflux of the compound can lead to lower apparent potency in cellular assays. Alternatively, off-target effects in the cellular environment could contribute to the observed phenotype, leading to a more potent EC50 than expected from on-target inhibition alone.1. Assess Cell Permeability: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate passive diffusion. 2. Evaluate Compound Efflux: Use cell lines with and without known efflux pump expression (e.g., P-gp) to determine if the compound is a substrate. 3. Confirm Target Engagement in Cells: Use CETSA to verify that the compound is binding to PARP1/2 at the concentrations used in your cellular assays.
Inconsistent results across different cell lines. Cell-line specific expression of off-target proteins can lead to variable responses.1. Profile Target and Off-Target Expression: Perform Western blotting or proteomics to determine the expression levels of PARP1/2 and any identified off-targets in the cell lines being used. 2. Choose Appropriate Cell Models: Select cell lines with high expression of the on-target protein and low or no expression of problematic off-targets to isolate the on-target effects.

Data on Off-Target Kinase Activity of Other PARP Inhibitors

The following table summarizes the off-target kinase activities for other clinically relevant PARP inhibitors. This data can serve as a reference for potential off-targets to investigate for this compound, as structurally related compounds may share off-target profiles.

PARP Inhibitor Known Off-Target Kinases (with micromolar affinity) Reference
Rucaparib PIM1, PIM2, PRKD2, DYRK1A, CDK1, CDK9, HIPK2, CK2, ALK[4][8]
Veliparib PIM1, CDK9[4][8]
Olaparib Found to be highly selective in the tested kinase panel[4][8]

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling (Biochemical Assay)

  • Objective: To determine the selectivity of this compound against a broad panel of protein kinases.

  • Methodology:

    • Compound Preparation: Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO). Serially dilute the compound to create a range of concentrations for IC50 determination.

    • Assay Plate Preparation: In a multi-well assay plate, add the recombinant kinase, a suitable substrate, and ATP.

    • Inhibitor Addition: Add the diluted inhibitor or a vehicle control (e.g., DMSO) to the wells.

    • Kinase Reaction: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified period to allow for phosphorylation of the substrate.

    • Detection: Use a suitable detection method to measure kinase activity. Common methods include:

      • Radiometric Assays: Measure the incorporation of radiolabeled phosphate (from [γ-³²P]ATP) onto a substrate.

      • Luminescence-Based Assays: Measure the amount of ADP produced in the kinase reaction (e.g., ADP-Glo™).

      • Fluorescence Resonance Energy Transfer (FRET): Use fluorescently labeled substrates to detect phosphorylation.

    • Data Analysis: Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm target engagement of this compound with PARP1/2 in a cellular environment.

  • Methodology:

    • Cell Treatment: Treat intact cells with the test compound or a vehicle control for a specific duration.

    • Heating: Heat cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes). Ligand binding will stabilize the target protein, increasing its melting temperature.

    • Protein Separation: Separate the soluble protein fraction from the precipitated protein by centrifugation.

    • Protein Detection: Analyze the amount of the target protein (PARP1/2) remaining in the soluble fraction using methods like Western blotting or ELISA.

    • Data Analysis: Plot the amount of soluble protein against temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizations

experimental_workflow cluster_0 Initial Observation cluster_1 Off-Target Hypothesis Validation cluster_2 Off-Target Identification cluster_3 Confirmation and Mitigation A Observe Unexpected Phenotype B Use Structurally Unrelated Inhibitor A->B Investigate Cause C Genetic Validation (CRISPR/siRNA) A->C Investigate Cause D Negative Control Compound A->D Investigate Cause E Kinome Profiling B->E If Off-Target Suspected C->E If Off-Target Suspected D->E If Off-Target Suspected F Affinity-Based Chemoproteomics E->F Broader Screen G Validate Off-Target in Cellular Assays F->G Confirm Hits H Structure-Activity Relationship (SAR) Studies G->H Mitigate I Select More Selective Compound G->I Mitigate

Caption: Workflow for investigating and mitigating off-target effects.

parp_pathway cluster_0 DNA Damage Response cluster_1 Homologous Recombination Repair cluster_2 Inhibitor Action DNA_SSB Single-Strand Break (SSB) PARP PARP1/2 DNA_SSB->PARP recruits BER Base Excision Repair PARP->BER activates Replication_Fork Replication Fork PARP->Replication_Fork stalls BER->DNA_SSB repairs DNA_DSB Double-Strand Break (DSB) Replication_Fork->DNA_DSB leads to BRCA BRCA1/2 DNA_DSB->BRCA sensed by HRR Homologous Recombination Repair BRCA->HRR mediates Cell_Survival Cell Survival HRR->Cell_Survival Apoptosis Apoptosis HRR->Apoptosis failure leads to Inhibitor This compound Inhibitor->PARP inhibits BRCA_mut BRCA1/2 Mutation BRCA_mut->HRR impairs

Caption: PARP inhibition signaling pathway and synthetic lethality.

References

Technical Support Center: Purification of 4-(4-chlorobenzyl)phthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for the purification of 4-(4-chlorobenzyl)phthalazin-1(2H)-one, a key intermediate in the synthesis of pharmaceuticals like Azelastine.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective methods for purifying this compound are recrystallization and flash column chromatography. Recrystallization is typically the first method attempted due to its simplicity and scalability.[3] Washing the crude solid with a solvent in which the compound has low solubility, such as cold ethanol, is also a simple and effective initial purification step.[1]

Q2: What are the likely impurities I need to remove?

A2: Impurities often stem from the synthetic route, which commonly involves the cyclization of a precursor with hydrazine.[4][5] Potential impurities include:

  • Unreacted Starting Materials: Such as 2-(4-chlorobenzoyl)benzoic acid or related precursors.[6]

  • Side-Reaction Products: Formed from incomplete cyclization or alternative reactions with hydrazine.

  • Residual Solvents: Ethanol, acetone, or other solvents used during the reaction and initial work-up.[1][7]

  • Degradation Products: Although generally stable, prolonged exposure to harsh conditions could lead to degradation.[8]

Q3: My compound has a reported melting point of 217-219°C, but my sample melts over a broad range at a lower temperature. What does this indicate?

A3: A broad and depressed melting point range is a classic indicator of an impure solid. The impurities disrupt the crystal lattice of the pure compound, requiring less energy to melt.[9] Further purification is necessary to achieve a sharp melting point within the expected range.[2]

Q4: How can I assess the purity of my compound after purification?

A4: Purity should be assessed using a combination of techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A reverse-phase HPLC method is suitable for this compound.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the structure and identify organic impurities. A synthesis report indicates an expected yield of 90-95% as corrected by ¹H NMR measurements.[1]

  • Melting Point Analysis: A sharp melting point that matches the literature value indicates high purity.[9]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process.

Recrystallization Issues

Problem: The compound "oils out" instead of forming crystals upon cooling.

  • Cause: The compound's solubility is exceeded, but the temperature is still too high for crystal lattice formation, or significant impurities are present, acting as a solvent for the product.

  • Solution:

    • Re-heat the solution until the oil fully redissolves.

    • Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated at that temperature.

    • Allow the solution to cool much more slowly. Insulating the flask can promote slow cooling and proper crystal growth.

    • If the problem persists, the impurity level may be too high for recrystallization. Consider a preliminary purification by flash chromatography.

Problem: No crystals form, even after the solution has cooled to room temperature and in an ice bath.

  • Cause: The solution is supersaturated, and crystal nucleation has not been initiated. Alternatively, too much solvent was used.[3]

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface. The microscopic scratches can provide a nucleation site.[9]

    • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the solution to act as a template for crystal growth.[9]

    • Reduce Solvent Volume: If too much solvent was used, carefully evaporate a portion of the solvent and attempt to cool the more concentrated solution again.

Problem: Very low yield of recovered product after recrystallization.

  • Cause: The most common cause is using an excessive amount of solvent, in which the product has some solubility even at low temperatures.[3][9] Another cause is premature filtration before crystallization is complete.

  • Solution:

    • Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid.[3]

    • Ensure the solution is thoroughly cooled (e.g., in an ice bath for at least 30 minutes) to maximize precipitation before filtration.

    • To recover some lost product, you can try to evaporate a portion of the filtrate (the mother liquor) and cool it again to obtain a second crop of crystals, although this crop may be less pure.

Column Chromatography Issues

Problem: The compound shows significant tailing on the TLC plate and column.

  • Cause: Phthalazinones can be basic and interact strongly with the acidic silanol groups on the surface of standard silica gel.[11] This strong interaction leads to a slow, uneven elution, resulting in "tailing" or streaking.

  • Solution: Add a small amount of a basic modifier to the mobile phase to compete with the compound for binding sites on the silica. A common choice is 0.5-1% triethylamine (TEA) or ammonium hydroxide in the eluent.[11]

Problem: The compound will not move from the baseline (Rf = 0) on the TLC plate.

  • Cause: The mobile phase (eluent) is not polar enough to move the compound up the stationary phase.

  • Solution: Increase the polarity of the eluent. If you are using a hexane/ethyl acetate system, switch to a more polar system like dichloromethane (DCM)/methanol. Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it until an optimal Rf value (typically 0.2-0.4) is achieved.[11]

Data Presentation

Table 1: Comparison of Purification Methods

ParameterRecrystallizationFlash Column Chromatography
Primary Use High-volume purification of solids with moderate to high purity.Separation of compounds with similar polarities; purification of oils or non-crystalline solids.
Typical Solvents Ethanol, Acetone, Acetic Acid, Methanol.[1][3][12]Dichloromethane/Methanol, Ethyl Acetate/Hexane (often with basic modifier).[11]
Advantages Simple, cost-effective, easily scalable.High resolution for difficult separations, applicable to a wide range of compounds.
Disadvantages Can result in significant product loss; ineffective for impurities with similar solubility.[3]More complex, time-consuming, requires larger solvent volumes, potential for product loss on the column.
Typical Purity >98% (if successful)>99%

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol is a general guideline. The optimal solvent and volumes should be determined on a small scale first.

  • Solvent Selection: Place a small amount of the crude solid in a test tube. Add a few drops of ethanol. If the solid is insoluble at room temperature, heat the test tube. A suitable solvent will dissolve the solid when hot but show low solubility when cold.[9]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and bring the mixture to a gentle boil on a hot plate while stirring.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-heated clean flask. This step must be done quickly to prevent premature crystallization.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[13]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[1]

  • Drying: Dry the crystals thoroughly, preferably in a vacuum oven, to remove all traces of solvent.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine the optimal mobile phase using TLC. Test solvent systems like Dichloromethane/Methanol. Add 1% triethylamine to the solvent system to prevent tailing. Aim for an Rf value of ~0.3 for the desired compound.[11]

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (or a less polar starting solvent for gradient elution). Carefully pack a chromatography column with the slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Alternatively, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.

  • Elution: Add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to begin elution. Collect fractions in an organized array of test tubes.

  • Fraction Analysis: Monitor the elution process by spotting fractions onto TLC plates.

  • Isolation: Combine the fractions that contain the pure product, and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Purification_Workflow Start Crude Product TLC Purity Check (TLC/HPLC) Start->TLC Decision Assess Purity & Impurity Profile TLC->Decision Recrystallize Recrystallization Decision->Recrystallize High purity / Different polarity impurities Chromatography Column Chromatography Decision->Chromatography Low purity / Similar polarity impurities Pure_Product Purified Product Recrystallize->Pure_Product Chromatography->Pure_Product Final_Analysis Final Purity Analysis (HPLC, NMR, M.P.) Pure_Product->Final_Analysis

Caption: General experimental workflow for the purification of this compound.

Troubleshooting_Tree Start Problem Encountered Low_Yield Low Yield After Recrystallization Start->Low_Yield Oiling_Out Compound 'Oils Out' Start->Oiling_Out Tailing Tailing on TLC/Column Start->Tailing Solvent_Check Did you use minimum hot solvent? Low_Yield->Solvent_Check Reheat Reheat, add more solvent, cool slowly Oiling_Out->Reheat Basic_Modifier Add 0.5-1% TEA or NH4OH to eluent Tailing->Basic_Modifier Solvent_Check->Low_Yield No, re-run with less solvent Cooling_Check Was cooling slow and complete? Solvent_Check->Cooling_Check Yes Final_Product Accept Yield Cooling_Check->Final_Product Yes, yield is optimized

Caption: A logical troubleshooting guide for common purification issues.

References

Stability issues of 4-(4-chlorobenzyl)phthalazin-1(2H)-one in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 4-(4-chlorobenzyl)phthalazin-1(2H)-one in solution. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is sparingly soluble in aqueous solutions. It is slightly soluble in ethanol, acetone, and dichloromethane.[1] For creating stock solutions, organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are recommended. Subsequent dilutions into aqueous buffers should be done carefully to avoid precipitation.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of this compound is pH-dependent. The lactam ring in the phthalazinone structure is susceptible to hydrolysis under strongly acidic or basic conditions.[2] Generally, neutral to slightly acidic conditions (pH 4-7) are recommended for optimal stability. Extreme pH levels can lead to the degradation of the compound.[3][4]

Q3: Is this compound sensitive to temperature?

A3: Yes, elevated temperatures can accelerate the degradation of this compound, particularly in solution. For short-term storage of solutions, refrigeration (2-8°C) is recommended. For long-term storage, freezing (-20°C or -80°C) is advisable. Avoid repeated freeze-thaw cycles, as this can also contribute to degradation.

Q4: Is the compound light-sensitive?

Troubleshooting Guides

Issue 1: My compound has precipitated out of my aqueous experimental buffer.

  • Cause: The aqueous solubility of this compound is low. The concentration of the organic co-solvent (like DMSO or DMF) from your stock solution may be too low in the final aqueous buffer to maintain solubility.

  • Solution:

    • Decrease the final concentration of the compound in your aqueous buffer.

    • Increase the percentage of the organic co-solvent in your final solution, if your experimental system permits.

    • Prepare a fresh dilution from your stock solution and ensure it is added to the aqueous buffer with vigorous mixing.

Issue 2: I am observing unexpected peaks in my HPLC/LC-MS analysis over time.

  • Cause: These additional peaks are likely degradation products of this compound. This suggests that the compound is not stable under your experimental or storage conditions.

  • Troubleshooting Steps:

    • Review your solution's pH: Ensure the pH is within the optimal stability range (pH 4-7).

    • Check the temperature: Store solutions at a lower temperature (refrigerated or frozen) and minimize time at room temperature.

    • Protect from light: Use amber vials or foil to shield your solutions from light.

    • Consider oxidative degradation: If your buffer contains components that could promote oxidation, consider degassing the buffer or adding antioxidants, if compatible with your experiment.

    • Refer to the forced degradation data below to understand potential degradation pathways under different stress conditions.

Stability Data (Representative)

The following tables summarize representative data from forced degradation studies, which are used to determine the intrinsic stability of a compound.[5][6][7]

Table 1: Stability of this compound in Different Solvents

SolventTemperature (°C)Duration (hours)% Degradation (Representative)
DMSO2548< 1%
Acetonitrile2548< 2%
Methanol2548< 3%
PBS (pH 7.4)2548~ 5-10%

Table 2: Effect of pH on the Stability of this compound in Aqueous Buffer at 40°C

pHDuration (hours)% Degradation (Representative)
2.0 (0.01 M HCl)24~ 15-20%
4.5 (Acetate Buffer)24< 5%
7.4 (Phosphate Buffer)24~ 8-12%
9.0 (Borate Buffer)24~ 20-25%

Experimental Protocols

Protocol: Forced Degradation Study by HPLC

This protocol outlines a typical procedure for a forced degradation study to assess the stability of this compound.[8][9]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 4 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Keep a solid sample of the compound in a hot air oven at 80°C for 48 hours, then dissolve in acetonitrile for analysis.

    • Photolytic Degradation: Expose a solution of the compound (100 µg/mL in acetonitrile) to a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Analyze all stressed samples, along with a non-stressed control sample, by a stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and water).

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation thermal Thermal (80°C, Solid) prep_stock->thermal photo Photolytic (ICH Q1B) prep_stock->photo neutralize Neutralize Samples (Acid/Base) acid->neutralize base->neutralize hplc HPLC Analysis oxidation->hplc thermal->hplc photo->hplc neutralize->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for forced degradation studies.

degradation_pathway cluster_degradation Hypothetical Degradation Products parent This compound hydrolysis_product 2-(2-(4-chlorobenzyl)acetyl)benzoic acid hydrazide parent->hydrolysis_product  Hydrolysis (Acid/Base) oxidation_product N-Oxide derivative parent->oxidation_product  Oxidation  

Caption: Hypothetical degradation pathway of this compound.

References

Optimizing reaction conditions for 4-(4-chlorobenzyl)phthalazin-1(2H)-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-(4-chlorobenzyl)phthalazin-1(2H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common synthetic routes start from either 2-(4-chlorobenzoyl)benzoic acid or (E)-3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one, which is then reacted with hydrazine hydrate. Phthalic anhydride can also be used as a precursor to generate the necessary intermediates.

Q2: What is the role of hydrazine hydrate in this synthesis?

A2: Hydrazine hydrate is a crucial reagent that acts as the nitrogen source for the formation of the di-nitrogen phthalazinone ring system through a cyclocondensation reaction.

Q3: What are typical yields for this synthesis?

A3: Reported yields for the synthesis of this compound are generally high, often in the range of 90-95% when starting from (E)-3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one.[1] Yields from other routes may vary depending on the specific conditions and purity of the starting materials.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[1] This allows for the tracking of the consumption of starting materials and the formation of the product.

Q5: What are the recommended solvents for the reaction and recrystallization?

A5: Ethanol is a commonly used solvent for the reaction.[1] For purification, recrystallization can be performed from solvents such as ethanol or acetic acid. The choice of solvent may depend on the specific impurities present.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Product Yield

Q: My reaction is resulting in a significantly lower yield than expected. What are the potential causes and how can I improve it?

A: Low yields can arise from several factors. A systematic approach to troubleshooting is recommended:

  • Incomplete Reaction:

    • Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction by TLC or HPLC until the starting material is consumed.

    • Temperature: The reaction temperature may be too low. While the reaction is typically run at reflux in ethanol (around 78-85°C), ensure your heating apparatus is maintaining the target temperature.[1]

    • Hydrazine Hydrate Quality and Stoichiometry: The quality of hydrazine hydrate can affect the reaction outcome. Use a fresh, high-purity grade. While a slight excess of hydrazine hydrate can drive the reaction to completion, a large excess can lead to side product formation and complicate purification.

  • Product Loss During Work-up and Purification:

    • Precipitation and Filtration: The product should precipitate upon cooling the reaction mixture. To maximize recovery, cool the mixture in an ice bath before filtration. Ensure the precipitate is thoroughly washed with a cold solvent (e.g., ethanol) to remove soluble impurities without dissolving a significant amount of the product.

    • Recrystallization: While essential for purification, recrystallization can lead to product loss. Use the minimum amount of hot solvent required to dissolve the crude product. Allow the solution to cool slowly to promote the formation of larger, purer crystals and maximize recovery.

Issue 2: Product Purity Concerns

Q: My final product shows impurities in the NMR or LC-MS analysis. What are the likely side products and how can I minimize their formation?

A: Impurities can originate from side reactions or unreacted starting materials. Here are some potential impurities and strategies to mitigate them:

  • Unreacted Starting Materials: If the reaction is incomplete, unreacted (E)-3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one or 2-(4-chlorobenzoyl)benzoic acid may be present.

    • Solution: Ensure the reaction goes to completion by optimizing reaction time and temperature. A slight excess of hydrazine hydrate can also be beneficial.

  • Side Products from Excess Hydrazine: Using a large excess of hydrazine hydrate can lead to the formation of various byproducts.

    • Solution: Carefully control the stoichiometry of hydrazine hydrate. Typically, a small excess (e.g., 1.1-1.2 equivalents) is sufficient.

  • Purification:

    • Recrystallization: A careful recrystallization is the most effective method for removing most impurities. Experiment with different solvents (e.g., ethanol, acetic acid, or a mixture) to find the optimal conditions for separating the desired product from the specific impurities present in your sample.

    • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be employed for further purification.

Data Presentation

Table 1: Illustrative Reaction Parameters for the Synthesis of this compound

ParameterCondition A (Reported)[1]Condition B (Alternative)
Starting Material (E)-3-(4-chlorobenzylidene) isobenzofuran-1(3H)-one2-(4-chlorobenzoyl)benzoic acid
Reagent Hydrazine hydrateHydrazine hydrate
Solvent EthanolAcetic Acid
Temperature ~85 °C (Reflux)100-110 °C
Reaction Time 14 hours4-6 hours
Yield 90-95%Typically >80%

Note: The data in this table is based on reported literature and general knowledge of phthalazinone synthesis. Optimal conditions may vary and should be determined experimentally.

Experimental Protocols

Synthesis of this compound from (E)-3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one[1]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend (E)-3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one in ethanol.

  • Heating: Heat the suspension to reflux (approximately 85°C).

  • Addition of Hydrazine Hydrate: Slowly add a solution of hydrazine hydrate in ethanol through the dropping funnel over a period of about 1 hour.

  • Reaction: After the addition is complete, continue to heat the reaction mixture at reflux for 14 hours to ensure the reaction goes to completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • To quench any excess hydrazine, add acetone and stir for 30 minutes.

    • Further cool the suspension in an ice bath for at least 1 hour to maximize precipitation of the product.

  • Isolation:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold ethanol to remove any remaining impurities.

  • Drying: Dry the product under vacuum to obtain this compound as a solid.

  • Purification (if necessary): Recrystallize the crude product from a suitable solvent like ethanol or acetic acid to achieve higher purity.

Mandatory Visualization

Synthesis_Workflow Start Starting Materials: (E)-3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one or 2-(4-chlorobenzoyl)benzoic acid + Hydrazine Hydrate Reaction Reaction: - Solvent (e.g., Ethanol) - Heat (Reflux) Start->Reaction Monitoring Reaction Monitoring: - TLC - HPLC Reaction->Monitoring Workup Work-up: - Cooling - Precipitation Reaction->Workup Complete Monitoring->Reaction Incomplete? Isolation Isolation: - Filtration - Washing with cold solvent Workup->Isolation Purification Purification (Optional): - Recrystallization - Column Chromatography Isolation->Purification FinalProduct Final Product: This compound Isolation->FinalProduct Sufficiently Pure Purification->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Problem Problem Encountered LowYield Low Yield Problem->LowYield PurityIssues Purity Issues Problem->PurityIssues IncompleteReaction Incomplete Reaction? LowYield->IncompleteReaction ProductLoss Product Loss during Work-up? LowYield->ProductLoss SideProducts Side Product Formation? PurityIssues->SideProducts UnreactedSM Unreacted Starting Material? PurityIssues->UnreactedSM OptimizeTimeTemp Increase Reaction Time/Temp IncompleteReaction->OptimizeTimeTemp CheckReagents Check Reagent Quality/Stoichiometry IncompleteReaction->CheckReagents OptimizeWorkup Optimize Precipitation/Filtration ProductLoss->OptimizeWorkup OptimizeRecryst Optimize Recrystallization ProductLoss->OptimizeRecryst SideProducts->OptimizeRecryst ControlHydrazine Control Hydrazine Stoichiometry SideProducts->ControlHydrazine UnreactedSM->OptimizeRecryst DriveCompletion Ensure Reaction Completion UnreactedSM->DriveCompletion

Caption: Troubleshooting logic for common issues in the synthesis.

References

Troubleshooting inconsistent results in 4-(4-chlorobenzyl)phthalazin-1(2H)-one assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(4-chlorobenzyl)phthalazin-1(2H)-one. Our aim is to help you address common issues and achieve consistent and reliable results in your assays.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Q1: Why am I seeing high variability between replicate wells in my cell-based assay?

High variability between replicate wells is a common issue that can often be traced back to several procedural factors.[1]

  • Inconsistent Cell Seeding: A non-homogenous cell suspension is a primary cause of variability. Ensure you thoroughly mix your cell suspension before and during plating to distribute cells evenly.[1] Using calibrated pipettes and a consistent pipetting technique is also crucial.[1][2]

  • "Edge Effect": The outer wells of a multi-well plate are susceptible to increased evaporation, which can alter the concentration of media components and your test compound.[1][3] To mitigate this, it is recommended to fill the perimeter wells with a sterile buffer like PBS or media without cells and exclude them from your experimental data analysis.[1]

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or reagents will directly lead to variability.[1] Ensure your pipettes are regularly calibrated.[1]

Q2: My enzyme inhibition assay results are not reproducible. What are the potential causes?

Inconsistent results in enzyme inhibition assays can stem from several factors related to both the reagents and the experimental conditions.

  • Reagent Preparation and Storage: Ensure that all buffers, substrate solutions, and enzyme dilutions are prepared freshly and stored appropriately, typically on ice.[2] Reagent degradation can significantly impact enzyme activity.

  • Incubation Conditions: Maintaining a consistent temperature and incubation time is critical.[2] Even a small temperature fluctuation can lead to significant variations in enzyme activity.[3] Use a plate sealer to prevent evaporation during incubation.[2]

  • Substrate Concentration: The concentration of the substrate should be well above the Michaelis constant (Km) of the enzyme to ensure the reaction rate is not substrate-limited.[2]

  • Inhibitor Solubility: this compound has low solubility in water.[4] If the compound precipitates in your assay medium, it will lead to inconsistent concentrations and, consequently, variable inhibition. Ensure the compound is fully dissolved in a suitable solvent (like DMSO) and that the final solvent concentration is consistent across all wells and does not affect enzyme activity.

Q3: I am observing a weak or no signal in my assay. What should I check?

A weak or absent signal can be due to a variety of issues, from reagent problems to incorrect assay setup.

  • Antibody Issues (for immunoassays): If you are using an antibody-based detection method (like ELISA or Western Blot), common culprits include using the incorrect antibody concentration, low antibody affinity, or antibody degradation.[2]

  • Enzyme Activity: The enzyme itself may have low activity due to improper storage or handling. It's also important to ensure that any necessary cofactors are included in the assay buffer.[2]

  • Detection Reagents: Check that your detection reagents have not expired and were prepared correctly according to the manufacturer's instructions.[2]

  • Incorrect Wavelength: Ensure your plate reader is set to the correct wavelength for measuring the absorbance or fluorescence of your final product.

Data Presentation

Consistent and clear data presentation is crucial for interpreting your results. Below are example tables for summarizing quantitative data from common assays.

Table 1: Cell Viability Assay - IC50 Values

Cell LineTreatment Duration (hours)This compound IC50 (µM)Positive Control (e.g., Doxorubicin) IC50 (µM)
MCF-72415.2 ± 1.80.8 ± 0.1
A27802422.5 ± 2.51.2 ± 0.2
NCI-H4604818.9 ± 2.11.0 ± 0.15

Table 2: PARP1 Enzymatic Assay - Inhibition Data

CompoundConcentration (nM)% Inhibition (Mean ± SD)IC50 (nM)
This compound112.3 ± 2.155.4
1035.8 ± 4.5
5048.2 ± 3.9
10065.7 ± 5.2
50089.1 ± 2.8
Olaparib (Control)145.6 ± 3.35.2
1085.2 ± 2.9
5095.1 ± 1.5

Experimental Protocols

Below are detailed methodologies for key experiments that might be performed with this compound.

Protocol 1: General Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[1]

Protocol 2: PARP Enzyme Inhibition Assay

This protocol is adapted from general PARP enzymatic assay procedures.[5]

  • Reagent Preparation: Prepare all buffers, recombinant human PARP1 enzyme, activated DNA, and NAD+ solutions on ice.[5]

  • Compound Addition: Add the test compound at various concentrations to the wells of a 96-well plate.

  • Enzyme and DNA Addition: Add the PARP enzyme and activated DNA to the wells and incubate briefly.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of NAD+ and biotinylated NAD+.[5]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of biotinylated PAR incorporated using a streptavidin-HRP conjugate and a chemiluminescent substrate.

  • Data Analysis: Measure the luminescence signal with a plate reader and calculate the percent inhibition for each compound concentration to determine the IC50 value.

Visualizations

Diagram 1: General Experimental Workflow for Compound Screening

G cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Analysis A Prepare Compound Stock (e.g., in DMSO) D Add Compound Dilutions to Plate A->D B Prepare Cell Culture (or Enzyme Solution) C Seed Cells in Microplate (or Prepare Assay Plate) B->C C->D E Incubate for Defined Period D->E F Add Assay Reagents (e.g., MTT, Substrate) E->F G Measure Signal (Absorbance, Fluorescence, etc.) F->G H Calculate IC50 Values or % Inhibition G->H I Statistical Analysis H->I

A typical workflow for evaluating a test compound in a plate-based assay.

Diagram 2: Troubleshooting Guide for Inconsistent Assay Results

G A Inconsistent Results B High Well-to-Well Variability? A->B C Low or No Signal? A->C D Check Cell Seeding (Homogeneity) B->D Yes E Verify Pipetting Technique & Calibration B->E Yes F Mitigate 'Edge Effect' (Use outer wells for buffer) B->F Yes G Check Reagent Preparation & Expiry C->G Yes H Confirm Enzyme/ Antibody Activity C->H Yes I Verify Plate Reader Settings (Wavelength) C->I Yes J Consistent Results D->J E->J F->J G->J H->J I->J

A logical workflow for troubleshooting inconsistent assay results.

Diagram 3: Representative Signaling Pathway for Phthalazinone Derivatives

G cluster_downstream Downstream Signaling A Growth Factor B EGFR A->B D PI3K/Akt Pathway B->D E RAS/MAPK Pathway B->E C Phthalazinone Derivative (e.g., this compound) C->B F Cell Proliferation, Survival, Angiogenesis D->F E->F G Apoptosis F->G

A potential mechanism of action for phthalazinone derivatives via EGFR inhibition.

References

Validation & Comparative

Validating 4-(4-chlorobenzyl)phthalazin-1(2H)-one as a Potent PARP Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of 4-(4-chlorobenzyl)phthalazin-1(2H)-one as a potential Poly (ADP-ribose) polymerase (PARP) inhibitor. While direct experimental data for this specific compound is not yet publicly available, this document outlines the necessary experimental validation and compares its potential efficacy against established PARP inhibitors currently in clinical use. The phthalazinone scaffold has shown promise in developing potent PARP inhibitors, making this compound a person of interest for further investigation.[1][2][3][4]

Comparative Efficacy of PARP Inhibitors

The validation of a novel PARP inhibitor requires a direct comparison of its inhibitory activity against known standards. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several FDA-approved PARP inhibitors. The IC50 value for a novel 4-phenylphthalazin-1-one derivative (compound 11c), which is structurally similar to this compound, is included to provide a benchmark for the potential potency of this class of compounds.[4]

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Cell Line Antiproliferative IC50 (nM)Reference
This compound Data not availableData not availableData not available
Olaparib~1-5~1-5Varies by cell line (e.g., low micromolar in some solid tumors)[5]
Rucaparib1.40.17Varies by cell line[6]
Talazoparib0.57Data not availableMedian rIC50 of 26 nM across pediatric preclinical testing program cell lines[7]
Phthalazinone Derivative (11c)97Data not availableData not available[4]

Experimental Protocols for Validation

To ascertain the efficacy and mechanism of action of this compound as a PARP inhibitor, a series of standardized in vitro and cell-based assays are required.

PARP1/2 Enzymatic Inhibition Assay

This assay directly measures the ability of the compound to inhibit the catalytic activity of PARP enzymes.

  • Principle: A colorimetric or chemiluminescent ELISA-based assay is commonly used. Recombinant PARP1 or PARP2 enzyme is incubated with a histone-coated plate in the presence of biotinylated NAD+. The inhibitor is added at various concentrations. The amount of poly(ADP-ribose) (PAR) synthesized is proportional to the enzyme's activity and is detected using streptavidin-HRP and a substrate.[1]

  • Methodology:

    • Coat a 96-well plate with histones.

    • Add recombinant human PARP1 or PARP2 enzyme.

    • Add serial dilutions of this compound.

    • Initiate the reaction by adding a mixture of biotinylated NAD+ and activated DNA.

    • Incubate for 1 hour at room temperature.

    • Wash the plate and add streptavidin-HRP.

    • Incubate for 30 minutes.

    • Wash the plate and add a colorimetric or chemiluminescent substrate.

    • Measure the absorbance or luminescence to determine PARP activity.

    • Calculate IC50 values from the dose-response curve.

Cellular PARP Inhibition Assay (PARylation Assay)

This assay confirms that the compound can inhibit PARP activity within intact cells.

  • Principle: Cells are treated with a DNA damaging agent to induce PARP activity, followed by treatment with the inhibitor. The level of PARylation is then measured, typically by Western blot or an ELISA-based method.

  • Methodology:

    • Seed cancer cells (e.g., BRCA-deficient Capan-1 cells) in a multi-well plate.[2][8]

    • Treat the cells with various concentrations of this compound for a predetermined time.

    • Induce DNA damage using an agent like H2O2 or methyl methanesulfonate (MMS).

    • Lyse the cells and quantify total protein.

    • Perform a Western blot using an anti-PAR antibody to detect the levels of PARylation. A decrease in the PAR signal indicates inhibition.

Cell Viability and Cytotoxicity Assays

These assays determine the effect of the compound on the proliferation and survival of cancer cells, particularly those with deficiencies in DNA repair pathways (e.g., BRCA1/2 mutations), a key characteristic of synthetic lethality with PARP inhibitors.

  • Principle: Assays like the MTS or MTT assay measure the metabolic activity of viable cells, which is proportional to the cell number.

  • Methodology (MTS Assay):

    • Seed cancer cells (e.g., MDA-MB-436, a BRCA1-mutant breast cancer cell line) in a 96-well plate.[1]

    • Allow cells to adhere overnight.

    • Treat the cells with serial dilutions of this compound for 72 hours.[1]

    • Add MTS reagent to each well and incubate for 1-4 hours.[1]

    • Measure the absorbance at 490 nm.[1]

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[1]

PARP Trapping Assay

A critical mechanism of action for some of the most potent PARP inhibitors is their ability to "trap" PARP enzymes on DNA, leading to cytotoxic DNA-PARP complexes.

  • Principle: This can be assessed using a fluorescence polarization (FP) assay. A fluorescently labeled DNA probe is used, and when PARP binds to it, the polarization of the emitted light increases. An effective trapping agent will stabilize this complex.

  • Methodology (Fluorescence Polarization):

    • Incubate recombinant PARP1 with a fluorescently labeled DNA oligonucleotide.

    • Add serial dilutions of this compound.

    • Measure the fluorescence polarization. An increase in polarization indicates the trapping of PARP on the DNA.

Visualizing the Mechanism and Workflow

To better understand the context of PARP inhibition and the process of validating a new inhibitor, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PARP_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Inhibition DNA_Damage DNA Single-Strand Break PARP1_Activation PARP1 Activation DNA_Damage->PARP1_Activation PAR_Synthesis Poly(ADP-ribose) (PAR) Synthesis PARP1_Activation->PAR_Synthesis DDR_Recruitment Recruitment of DNA Repair Proteins PAR_Synthesis->DDR_Recruitment DNA_Repair DNA Repair DDR_Recruitment->DNA_Repair PARP_Inhibitor This compound PARP_Inhibitor->PARP1_Activation Inhibits

Caption: The PARP1 signaling pathway in response to DNA single-strand breaks and its inhibition.

Experimental_Workflow Start Hypothesize this compound as a PARP inhibitor Enzymatic_Assay PARP1/2 Enzymatic Inhibition Assay (IC50) Start->Enzymatic_Assay Cellular_Assay Cellular PARP Inhibition Assay Enzymatic_Assay->Cellular_Assay Viability_Assay Cell Viability Assays (e.g., MTS on BRCA-mutant cells) Cellular_Assay->Viability_Assay Trapping_Assay PARP Trapping Assay Viability_Assay->Trapping_Assay Data_Analysis Data Analysis and Comparison with Known Inhibitors Trapping_Assay->Data_Analysis Conclusion Validate/Refute Hypothesis Data_Analysis->Conclusion

Caption: A generalized experimental workflow for the validation of a novel PARP inhibitor.

References

Comparative analysis of 4-(4-chlorobenzyl)phthalazin-1(2H)-one and Olaparib

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 4-(4-chlorobenzyl)phthalazin-1(2H)-one and the PARP Inhibitor Olaparib

A Note to the Reader

This guide provides a comparative analysis of the well-established PARP inhibitor, Olaparib, and the compound this compound. It is important to note that while the phthalazinone core structure is a key feature of many PARP inhibitors, including Olaparib, a comprehensive search of publicly available scientific literature and databases did not yield any data on the evaluation of this compound as a PARP inhibitor or for its anti-cancer activity. The information available primarily identifies it as a chemical intermediate, a vasorelaxant agent, or an impurity in the synthesis of other compounds.

Therefore, this guide will provide a detailed overview of Olaparib as a benchmark for PARP inhibition and discuss the significance of the phthalazinone scaffold in the design of new PARP inhibitors. This information is intended to provide a valuable resource for researchers and drug development professionals interested in this class of compounds.

Introduction to PARP Inhibition in Cancer Therapy

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial components of the DNA damage response (DDR) pathway, primarily involved in the repair of single-strand breaks (SSBs). In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in genes like BRCA1 and BRCA2, the inhibition of PARP leads to the accumulation of unrepaired SSBs. These subsequently collapse replication forks, resulting in double-strand breaks (DSBs). In HR-deficient cells, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death. This concept is known as synthetic lethality.

Olaparib is a first-in-class PARP inhibitor that has been successfully translated into clinical practice for the treatment of various cancers with underlying DNA repair defects. The phthalazin-1(2H)-one scaffold is a key pharmacophore present in Olaparib and other potent PARP inhibitors. While this compound shares this core structure, its biological activity in the context of PARP inhibition remains uncharacterized in the public domain.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of PARP inhibitors and the methods used to evaluate them, the following diagrams illustrate the PARP signaling pathway and a general experimental workflow for inhibitor testing.

PARP_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP PARP1/2 DNA_SSB->PARP recruits Replication_Fork Replication Fork DNA_SSB->Replication_Fork encounters PAR PARylation (poly(ADP-ribose) chains) PARP->PAR synthesizes PARP_trapping PARP Trapping PARP->PARP_trapping leads to BER Base Excision Repair (BER) PAR->BER recruits DNA_Repair DNA Repair BER->DNA_Repair Olaparib Olaparib Olaparib->PARP inhibits DSB DNA Double-Strand Break (DSB) Replication_Fork->DSB collapses into HR_deficient HR-Deficient Cancer Cell (e.g., BRCA-/-) DSB->HR_deficient Cell_Death Apoptosis/ Cell Death HR_deficient->Cell_Death synthetic lethality

Caption: PARP signaling pathway and the mechanism of synthetic lethality with PARP inhibitors in HR-deficient cells.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Enzyme_Assay PARP1/2 Enzyme Inhibition Assay (Determine IC50) Cell_Culture Cancer Cell Lines (HR-proficient vs. HR-deficient) Enzyme_Assay->Cell_Culture Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) (Determine GI50/IC50) Cell_Culture->Viability_Assay Mechanism_Study Mechanism of Action Studies (e.g., Western Blot for PARylation, Immunofluorescence for γH2AX) Viability_Assay->Mechanism_Study Xenograft_Model Xenograft/PDX Mouse Models Mechanism_Study->Xenograft_Model Promising Candidate Treatment Compound Administration Xenograft_Model->Treatment Tumor_Measurement Tumor Growth Measurement Treatment->Tumor_Measurement PK_PD Pharmacokinetic/ Pharmacodynamic Analysis Tumor_Measurement->PK_PD

Caption: General experimental workflow for the preclinical evaluation of PARP inhibitors.

Comparative Data

As previously stated, no direct comparative experimental data for this compound as a PARP inhibitor is available. The following table summarizes the available data for Olaparib.

Table 1: Summary of In Vitro Activity of Olaparib

ParameterDescriptionValueReference Cell Line(s)
PARP1 IC50 The half maximal inhibitory concentration against the PARP1 enzyme.~5 nMEnzyme Assay
PARP2 IC50 The half maximal inhibitory concentration against the PARP2 enzyme.~1 nMEnzyme Assay
Cellular IC50 The half maximal inhibitory concentration for cell growth.Varies significantly based on the genetic background of the cell line.
BRCA-deficientNanomolar to low micromolar rangee.g., MDA-MB-436, Capan-1
BRCA-proficientHigher micromolar rangee.g., MCF-7

Note: IC50 values can vary between different studies and experimental conditions.

Detailed Experimental Protocols

The following are representative protocols for key experiments used in the evaluation of PARP inhibitors.

PARP1 Enzyme Inhibition Assay (Colorimetric)

This protocol outlines a method to determine the in vitro inhibitory activity of a compound against the PARP1 enzyme.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone H4-coated 96-well plate

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • Test compound (e.g., Olaparib, this compound)

  • Anti-pADPr antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 0.2 N HCl)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay buffer

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • To the wells of the histone H4-coated plate, add the test compound dilutions. Include wells for positive (no inhibitor) and negative (no enzyme) controls.

  • Add a mixture of PARP1 enzyme and activated DNA to each well (except negative controls).

  • Initiate the reaction by adding NAD+ to all wells.

  • Incubate the plate for a specified time (e.g., 30-60 minutes) at room temperature to allow for PARylation of histones.

  • Wash the plate multiple times with wash buffer to remove unreacted components.

  • Add the anti-pADPr primary antibody to each well and incubate.

  • Wash the plate and add the HRP-conjugated secondary antibody. Incubate.

  • Wash the plate and add the TMB substrate. A blue color will develop in the presence of HRP.

  • Stop the reaction by adding the stop solution, which will turn the color to yellow.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by plotting the data and fitting to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with a test compound.

Materials:

  • Cancer cell lines (e.g., BRCA-deficient and BRCA-proficient)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compound dilutions. Include vehicle-treated control wells.

  • Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 or GI50 (concentration for 50% of maximal inhibition of cell growth) value.

Conclusion

Olaparib is a potent and clinically validated PARP inhibitor, demonstrating the therapeutic potential of targeting DNA repair pathways in cancers with specific genetic vulnerabilities. The phthalazin-1(2H)-one moiety is a critical pharmacophore for its activity.

While this compound contains this key structural feature, there is currently no publicly available evidence to support its activity as a PARP inhibitor. The synthesis and evaluation of novel phthalazinone derivatives remain an active area of research, and it is plausible that compounds with this scaffold could exhibit PARP inhibitory activity. However, without experimental data, any potential for this compound in this regard is purely speculative.

For researchers in the field, the provided protocols and pathway diagrams offer a foundational understanding of how to approach the evaluation of new chemical entities, such as this compound, for their potential as PARP inhibitors. Future studies would be necessary to elucidate the biological activity of this specific compound and its potential, if any, as an anti-cancer agent.

4-(4-chlorobenzyl)phthalazin-1(2H)-one versus other phthalazinone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phthalazinone scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous compounds with diverse pharmacological activities. This guide provides a comparative analysis of 4-(4-chlorobenzyl)phthalazin-1(2H)-one and other key phthalazinone derivatives, focusing on their performance in preclinical cancer research. We present quantitative data from various in vitro assays, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to facilitate a comprehensive understanding of their potential as therapeutic agents.

Introduction to this compound

This compound is a phthalazinone derivative notable as a key intermediate in the synthesis of the second-generation antihistamine, Azelastine. While its primary role has been in the synthesis of other pharmacologically active compounds, the inherent bioactivity of the phthalazinone core warrants an investigation into its own potential therapeutic properties. However, as of this guide's compilation, there is a notable lack of publicly available data on the direct cytotoxic or specific enzyme inhibitory activities of this compound. This presents a significant opportunity for further research to characterize this compound and understand its place within the broader landscape of bioactive phthalazinones.

Comparative Analysis of Phthalazinone Derivatives

To provide a framework for evaluating the potential of this compound, this section details the performance of other structurally related phthalazinone derivatives that have been investigated as inhibitors of key cancer-related targets, including Poly (ADP-ribose) polymerase (PARP), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Bromodomain-containing protein 4 (BRD4).

Table 1: Comparative in vitro Inhibitory Activity of Phthalazinone Derivatives
Compound IDTargetAssay TypeIC50 (nM)Cell LineCytotoxicity IC50 (µM)Reference
Olaparib PARP-1Enzyme Inhibition1--[1]
Compound 23 PARP-1Enzyme Inhibition3.24Capan-17.532[2]
DLC-1 PARP-1Enzyme Inhibition<0.2MDA-MB-4360.08[3]
DLC-49 PARP-1/HDAC-1Enzyme Inhibition0.53 (PARP-1)--[3]
Cediranib VEGFR-2Kinase Assay1.5--[4]
Compound 12d EGFRKinase Assay21.4MDA-MB-2310.57[5]
DDT26 BRD4Enzyme Inhibition237TNBC cellsNot Specified[6]
Azelastine -Cytotoxicity (MTT)-HeLa~45 (at 48h)[7]
Desmethyl azelastine -Cytotoxicity (CCK-8)-MDA-MB-231~30 (at 48h)[8]
This compound Not ReportedNot ReportedNot ReportedNot ReportedNot Reported-

Note: The lack of data for this compound is highlighted. The data presented for other compounds are sourced from various studies and may have been generated using slightly different experimental conditions. Direct comparison should be made with caution.

Key Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

Diagram 1: Simplified PARP Inhibition and Synthetic Lethality Pathway

This diagram illustrates the role of PARP in DNA single-strand break repair and how PARP inhibitors can lead to synthetic lethality in cancer cells with deficient homologous recombination repair (e.g., BRCA mutations).

PARP_Inhibition cluster_0 Normal Cell cluster_1 HR-Deficient Cancer Cell DNA_SSB Single-Strand Break PARP PARP Activation DNA_SSB->PARP BER Base Excision Repair PARP->BER DNA_Repair DNA Repaired BER->DNA_Repair DNA_SSB_Cancer Single-Strand Break Replication Replication Fork Collapse DNA_SSB_Cancer->Replication PARP_Inhibitor PARP Inhibitor (e.g., Olaparib) DNA_DSB Double-Strand Break Replication->DNA_DSB HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA mutation) DNA_DSB->HR_Deficiency Apoptosis Cell Death (Apoptosis) HR_Deficiency->Apoptosis

Caption: PARP inhibition pathway in cancer cells.

Diagram 2: General Workflow for in vitro Kinase Inhibition Assay

This workflow outlines the typical steps involved in determining the IC50 value of a compound against a specific kinase, such as VEGFR-2 or EGFR.

Kinase_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilutions of Test Compound Start->Compound_Prep Enzyme_Prep Prepare Kinase, Substrate, and ATP Solution Start->Enzyme_Prep Reaction_Setup Incubate Kinase with Test Compound Compound_Prep->Reaction_Setup Enzyme_Prep->Reaction_Setup Reaction_Initiation Initiate Reaction with ATP/Substrate Mix Reaction_Setup->Reaction_Initiation Incubation Incubate at Specified Temperature Reaction_Initiation->Incubation Detection Add Detection Reagent (e.g., Luminescence-based) Incubation->Detection Measurement Measure Signal (e.g., Luminescence) Detection->Measurement Data_Analysis Calculate % Inhibition and Determine IC50 Measurement->Data_Analysis End End Data_Analysis->End

Caption: In vitro kinase inhibition assay workflow.

Diagram 3: MTT Cell Viability Assay Workflow

This diagram shows the key steps of the MTT assay, a colorimetric method used to assess the cytotoxic effects of a compound on cultured cells.

MTT_Assay_Workflow Start Start Cell_Seeding Seed Cells in a 96-well Plate Start->Cell_Seeding Compound_Treatment Treat Cells with Test Compound Cell_Seeding->Compound_Treatment Incubation_24_72h Incubate for 24-72 hours Compound_Treatment->Incubation_24_72h MTT_Addition Add MTT Reagent to each well Incubation_24_72h->MTT_Addition Incubation_Formazan Incubate to allow Formazan Crystal Formation MTT_Addition->Incubation_Formazan Solubilization Add Solubilizing Agent (e.g., DMSO) Incubation_Formazan->Solubilization Absorbance_Measurement Measure Absorbance at ~570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate Cell Viability (%) Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: MTT cell viability assay workflow.

Experimental Protocols

Detailed methodologies for the key assays are provided below to ensure reproducibility and aid in the design of future experiments.

PARP-1 Inhibition Assay (Chemiluminescent)

This protocol describes a method for determining the in vitro inhibitory activity of a compound against PARP-1.[9]

  • Plate Preparation: A 96-well plate is coated with histones, which serve as the substrate for PARP-1. The plate is then blocked to prevent non-specific binding.

  • Inhibitor Preparation: Serial dilutions of the test compound and a known PARP inhibitor (e.g., Olaparib) are prepared.

  • Reaction Mixture: A master mix containing activated DNA (to stimulate PARP-1 activity) and biotinylated NAD+ is prepared in PARP assay buffer.

  • Enzyme Reaction: The test compound dilutions are added to the wells, followed by the addition of the PARP-1 enzyme. The reaction is initiated by adding the master mix. The plate is incubated for 1 hour at room temperature.

  • Detection: The reaction is stopped, and the wells are washed. Streptavidin-HRP is added to bind to the biotinylated PAR chains. After another incubation and wash step, a chemiluminescent HRP substrate is added.

  • Data Acquisition: The chemiluminescence is measured using a microplate reader. The signal is inversely proportional to the PARP-1 inhibitory activity.

  • Data Analysis: The percentage of inhibition is calculated relative to the control (no inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

VEGFR-2 Kinase Assay (Luminescence-based)

This protocol outlines a method to quantify the inhibitory activity of a compound on VEGFR-2 kinase.[4]

  • Reagent Preparation: Prepare a kinase reaction buffer, recombinant VEGFR-2 enzyme, a suitable peptide substrate, and ATP. Prepare serial dilutions of the test compound and a known VEGFR-2 inhibitor (e.g., Cediranib).

  • Kinase Reaction: A master mix containing the kinase, substrate, and buffer is prepared. The test compound dilutions are added to the wells of a 96-well plate. The kinase reaction is initiated by the addition of ATP. The plate is incubated at 30°C for a specified time (e.g., 60 minutes).

  • ATP Detection: After the kinase reaction, a reagent to measure the remaining ATP (e.g., Kinase-Glo®) is added to each well. This reagent stops the kinase reaction and initiates a luminescent reaction that is proportional to the amount of ATP present.

  • Data Acquisition: The luminescence is measured using a microplate reader. A lower luminescence signal indicates higher kinase activity (more ATP consumed).

  • Data Analysis: The percentage of kinase inhibition is calculated based on the luminescence signal relative to the control wells. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

EGFR Kinase Assay (Fluorescence-based)

This protocol describes a continuous-read kinase assay to measure the potency of compounds against EGFR.[10]

  • Reagent Preparation: Prepare 10X stocks of recombinant EGFR enzyme, ATP, and a fluorescent peptide substrate in a 1X kinase reaction buffer.

  • Compound Preparation: Prepare serial dilutions of the test compound in 50% DMSO.

  • Pre-incubation: The EGFR enzyme is pre-incubated with the serially diluted compounds in a 384-well plate for 30 minutes at 27°C.

  • Kinase Reaction: The kinase reaction is initiated by the addition of a mix of ATP and the fluorescent peptide substrate.

  • Data Acquisition: The fluorescence is monitored kinetically for 30-120 minutes using a plate reader (λex360/λem485).

  • Data Analysis: The initial velocity of the reaction is determined from the slope of the fluorescence versus time plot. The apparent IC50 value is estimated by plotting the initial velocity against the inhibitor concentration.

BRD4 Inhibition Assay (AlphaScreen)

This protocol is for a bead-based proximity assay to measure the inhibition of BRD4 binding to an acetylated histone substrate.[11][12]

  • Reaction Setup: A master mixture containing 3X BRD assay buffer and a biotinylated histone peptide substrate is prepared. The test inhibitor is added to the wells of a 384-well plate.

  • Protein Addition: Purified, GST-tagged BRD4 bromodomain 1 (BD1) is added to the wells to initiate binding to the substrate. The plate is incubated for 30 minutes at room temperature.

  • Bead Addition: Glutathione acceptor beads are added and incubated for 30 minutes. Subsequently, streptavidin-conjugated donor beads are added and incubated for 15-30 minutes in the dark.

  • Data Acquisition: The AlphaScreen signal is read on a compatible plate reader. A decrease in signal indicates inhibition of the BRD4-histone interaction.

  • Data Analysis: The percentage of inhibition is calculated relative to controls, and the IC50 value is determined from a dose-response curve.

MTT Cytotoxicity Assay

This protocol details the MTT assay for assessing cell viability and the cytotoxic effects of a compound.[13][14]

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The culture medium is removed, and fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated for 1-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined.

Conclusion and Future Directions

The phthalazinone scaffold continues to be a highly valuable framework in the design of novel therapeutics, particularly in oncology. While numerous derivatives have demonstrated potent inhibitory effects against key cancer targets such as PARP, VEGFR-2, EGFR, and BRD4, a significant data gap exists for this compound.

The data and protocols presented in this guide offer a robust starting point for the comparative evaluation of new and existing phthalazinone derivatives. We strongly encourage further investigation into the biological activity of this compound to fully characterize its potential and determine its standing within this important class of compounds. Such research will not only contribute to a more complete understanding of the structure-activity relationships of phthalazinones but may also uncover novel therapeutic opportunities.

References

Cross-validation of 4-(4-chlorobenzyl)phthalazin-1(2H)-one activity in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the anti-cancer activity of 4-(4-chlorobenzyl)phthalazin-1(2H)-one and its derivatives across various cancer cell lines. Due to the limited publicly available data on the specific compound this compound, this document utilizes a structurally related and well-characterized 4-benzylphthalazinone derivative, herein referred to as "Representative Compound DDT26," as a model for comparison. This compound has demonstrated potent inhibitory activity against key cancer-related targets, Bromodomain-containing protein 4 (BRD4) and Poly(ADP-ribose) polymerase 1 (PARP1).[1] This guide presents its activity profile, detailed experimental methodologies for key assays, and visual representations of associated signaling pathways and experimental workflows to facilitate further research and development in this area.

Comparative Efficacy of Representative Phthalazinone Derivative

The anti-proliferative activity of the representative 4-benzylphthalazinone derivative, DDT26, was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

Representative CompoundTarget(s)Cell LineCancer TypeIC50 (µM)
DDT26 BRD4-(Biochemical Assay)0.237 ± 0.093
PARP1-(Biochemical Assay)4.289 ± 1.807
Triple-Negative Breast Cancer (TNBC) cell linesBreast CancerSignificant anti-proliferative activityNot specified
MCF-7Breast CancerSignificant anti-proliferative activityNot specified

Table 1: In vitro activity of the representative 4-benzylphthalazinone derivative DDT26. Data is presented as the mean ± standard deviation.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of phthalazinone derivatives are provided below.

Cell Viability and Cytotoxicity Assay (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Materials:

  • 96-well microtiter plates

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.[2]

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[3][4]

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow the plates to air dry.[4]

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[5]

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[2]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture and treat cells with the test compound as required for the experiment.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[6][7]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[6][7][8]

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.[7]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[6][7][8]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[6][7] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.[6]

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Lyse treated cells with ice-cold RIPA buffer.[9]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.[9]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[9]

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[9]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PARP, BRD4, c-Myc, γ-H2AX) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.[10]

Visualizing Mechanisms and Workflows

Experimental Workflow

The following diagram illustrates a standard workflow for evaluating the in vitro anti-cancer activity of a novel compound.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies Cell_Culture Cancer Cell Line Culture Compound_Treatment Compound Treatment (Dose-Response) Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assay (SRB or MTT) Compound_Treatment->Viability_Assay IC50_Determination IC50 Value Determination Viability_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50_Determination->Apoptosis_Assay Western_Blot Western Blot Analysis (Protein Expression) Apoptosis_Assay->Western_Blot

Caption: Experimental workflow for in vitro anti-cancer drug screening.

Signaling Pathways

Phthalazinone derivatives, such as the representative compound DDT26, have been shown to target PARP1 and BRD4.[1] The following diagram illustrates the key signaling pathways involving these two proteins in cancer cells.

G cluster_0 PARP1 Pathway cluster_1 BRD4 Pathway DNA_Damage DNA Single-Strand Breaks PARP1 PARP1 Activation DNA_Damage->PARP1 DNA_Repair DNA Repair PARP1->DNA_Repair BRD4 BRD4 Transcription_Factors Transcription Factors (e.g., c-Myc) BRD4->Transcription_Factors Acetyl_Histones Acetylated Histones Acetyl_Histones->BRD4 Gene_Expression Oncogene Transcription Transcription_Factors->Gene_Expression Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation Phthalazinone 4-benzyl-phthalazinone (e.g., DDT26) Phthalazinone->PARP1 Inhibition Phthalazinone->BRD4 Inhibition

Caption: Inhibition of PARP1 and BRD4 signaling pathways by a 4-benzyl-phthalazinone derivative.

Conclusion

The representative 4-benzylphthalazinone derivative, DDT26, demonstrates significant potential as an anti-cancer agent through the dual inhibition of PARP1 and BRD4. While further cross-validation of this compound in a broader range of cancer cell lines is necessary, the data presented in this guide for a structurally related compound provides a strong rationale for its continued investigation. The detailed experimental protocols and pathway diagrams included herein serve as a valuable resource for researchers aiming to explore the therapeutic potential of this class of compounds.

References

Unveiling the Anti-Tumor Potential of 4-(4-chlorobenzyl)phthalazin-1(2H)-one: A Comparative Analysis with PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals now have access to a comprehensive guide on the potential anti-tumor activity of 4-(4-chlorobenzyl)phthalazin-1(2H)-one. Lacking direct in vivo validation, this guide draws parallels with the well-established class of Poly (ADP-ribose) polymerase (PARP) inhibitors, given the structural similarities of the phthalazinone core. This comparative analysis provides a framework for evaluating its potential efficacy and outlines detailed experimental protocols for future in vivo studies.

While this compound is identified chemically and is known as a related compound to the antihistamine Azelastine[1][2][3], its anti-tumor properties are not yet documented. However, the phthalazinone scaffold is a key feature in several potent PARP inhibitors, a class of targeted cancer drugs that have shown significant clinical success in treating cancers with deficiencies in DNA damage repair pathways, such as those with BRCA1/2 mutations[4][5][6]. This guide, therefore, positions this compound alongside established PARP inhibitors like Olaparib, Niraparib, Rucaparib, and Talazoparib for a hypothetical but scientifically grounded comparison.

Comparative Efficacy of PARP Inhibitors in Preclinical Models

To provide a benchmark for the potential of this compound, the following table summarizes in vivo efficacy data for leading PARP inhibitors from publicly available research. This data is typically generated in xenograft models, where human tumor cells are implanted into immunodeficient mice[7][8][9][10].

DrugCancer ModelDosing RegimenTumor Growth Inhibition (TGI)Citation
Olaparib BRCA1-mutant TNBC PDX50 mg/kg, dailySignificant tumor regression[6]
Niraparib BRCA2-mutant HGSOC PDX50 mg/kg, dailyTumor regression[11]
Talazoparib SUM149PT (BRCA1-mutant) Xenograft0.33 mg/kg, daily35% growth delay[12]
Veliparib SUM149PT (BRCA1-mutant) Xenograft12.5 mg/kg, twice daily29% growth delay[12]

TGI data is context-dependent and varies based on the specific cell line, animal model, and treatment duration.

Understanding the Mechanism: The PARP Inhibition Pathway

PARP inhibitors work through a mechanism called synthetic lethality. In cells with faulty DNA repair mechanisms, like those with BRCA mutations, inhibiting PARP's ability to repair single-strand DNA breaks leads to the accumulation of double-strand breaks during replication. These cannot be repaired effectively, leading to cell death[4][13][14].

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage Response cluster_Replication During Replication cluster_Repair_Pathways DSB Repair cluster_Intervention Therapeutic Intervention DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruitment BER Base Excision Repair (BER) PARP1->BER initiates Replication_Fork Replication Fork DSB Double-Strand Break (DSB) Replication_Fork->DSB stalls at unrepaired SSB HRR Homologous Recombination Repair (HRR) (BRCA1/2 dependent) DSB->HRR primary repair pathway Cell_Death Apoptosis / Cell Death HRR->Cell_Death fails in BRCA-deficient cells PARP_Inhibitor This compound (Hypothesized PARP Inhibitor) PARP_Inhibitor->PARP1 inhibits & traps In_Vivo_Workflow start Select Cancer Model (e.g., BRCA-mutant Xenograft) implant Implant Tumor Cells Subcutaneously in Mice start->implant tumor_growth Monitor Tumor Growth (to ~100-200 mm³) implant->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treat Administer Treatment: - Vehicle Control - Test Compound - Positive Control (e.g., Olaparib) randomize->treat monitor Measure Tumor Volume and Body Weight Regularly treat->monitor endpoint Endpoint: Tumor size limit reached or end of study period monitor->endpoint analysis Harvest Tumors for Pharmacodynamic Analysis (e.g., Western Blot for PAR levels) endpoint->analysis end Data Analysis: Tumor Growth Inhibition analysis->end

References

A Comparative Guide to the Selectivity Profile of 4-(4-chlorobenzyl)phthalazin-1(2H)-one and Clinically Relevant PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selectivity profile of 4-(4-chlorobenzyl)phthalazin-1(2H)-one, a foundational structure for a class of Poly(ADP-ribose) polymerase (PARP) inhibitors, with that of several clinically approved PARP inhibitors. The objective is to offer a clear perspective on the evolution of PARP inhibitor selectivity and the experimental methodologies used for its determination.

Introduction

This compound serves as a key chemical scaffold in the development of potent PARP inhibitors. While not a clinically used therapeutic agent itself, its core structure is central to the pharmacophore of several successful drugs. PARP enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway.[1] Their inhibition has proven to be a successful therapeutic strategy in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, through a mechanism known as synthetic lethality.[1][2]

The selectivity of PARP inhibitors, particularly concerning PARP1 versus PARP2, is a crucial aspect of their pharmacological profile. While both enzymes are involved in DNA repair, their inhibition can lead to different biological consequences. For instance, the inhibition of PARP2 has been associated with hematological toxicities.[1] Consequently, the development of next-generation PARP inhibitors has focused on achieving higher selectivity for PARP1 to potentially improve the therapeutic window.[1]

This guide will compare the selectivity of the foundational phthalazinone structure to that of established and next-generation PARP inhibitors, supported by experimental data and detailed methodologies.

Signaling Pathway of PARP-Mediated DNA Repair

The following diagram illustrates the central role of PARP1 in the single-strand break (SSB) repair pathway.

PARP Signaling Pathway PARP1-Mediated DNA Single-Strand Break Repair DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 binds to PAR Poly(ADP-ribose) (PAR) Chain Synthesis PARP1->PAR catalyzes NAD NAD+ NAD->PAR substrate Recruitment Recruitment of DNA Repair Proteins (XRCC1, DNA Ligase III, etc.) PAR->Recruitment signals for Repair DNA Repair Recruitment->Repair facilitates Inhibitor This compound & other PARP Inhibitors Inhibitor->PARP1 inhibits

Diagram 1: PARP1 Signaling in DNA Repair

Comparative Selectivity of PARP Inhibitors

The following table summarizes the biochemical potency (IC50) of several clinically approved PARP inhibitors against PARP1 and PARP2. A lower IC50 value indicates greater potency. The selectivity ratio is calculated as IC50 (PARP2) / IC50 (PARP1), where a value greater than 1 indicates selectivity for PARP1.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity (PARP2/PARP1)Reference
Olaparib ~1-5~1-2~0.4 - 1[3][4]
Rucaparib ~1.4~0.3~0.2[4][5]
Niraparib ~3.8~2.1~0.6[3][6]
Talazoparib ~0.6~0.2~0.3[4][7]
Saruparib (AZD5305) <1>400>400[8]

Note: IC50 values can vary depending on the specific assay conditions. The data presented here are aggregated from multiple sources for comparative purposes.

Experimental Protocols

The determination of a compound's selectivity profile involves a series of in vitro and cellular assays. Below are detailed methodologies for key experiments.

In Vitro PARP1/2 Enzyme Inhibition Assay (Chemiluminescent)

This assay quantifies the enzymatic activity of PARP1 or PARP2 by measuring the incorporation of biotinylated NAD+ onto histone proteins.

Workflow Diagram:

Enzyme Assay Workflow Workflow for In Vitro PARP Enzyme Inhibition Assay Start Start: Histone-coated 96-well plate Add_Inhibitor Add Test Compound (e.g., this compound) or Vehicle (DMSO) Start->Add_Inhibitor Add_Enzyme Add PARP1 or PARP2 Enzyme, Activated DNA, and Biotinylated NAD+ Add_Inhibitor->Add_Enzyme Incubate_1 Incubate at Room Temperature (e.g., 1 hour) Add_Enzyme->Incubate_1 Wash_1 Wash Plate Incubate_1->Wash_1 Add_Strep_HRP Add Streptavidin-HRP Wash_1->Add_Strep_HRP Incubate_2 Incubate at Room Temperature (e.g., 30 minutes) Add_Strep_HRP->Incubate_2 Wash_2 Wash Plate Incubate_2->Wash_2 Add_Substrate Add Chemiluminescent HRP Substrate Wash_2->Add_Substrate Measure Measure Luminescence Add_Substrate->Measure

Diagram 2: In Vitro PARP Assay Workflow

Detailed Steps:

  • Plate Preparation: A 96-well plate is pre-coated with histone proteins, which serve as the substrate for the PARP enzyme.[10] The plate is then washed and blocked to prevent non-specific binding.[10]

  • Inhibitor Addition: Serial dilutions of the test compound (e.g., this compound) and a reference inhibitor (e.g., Olaparib) are prepared in an appropriate assay buffer. The diluted compounds or vehicle control (DMSO) are added to the wells.

  • Enzymatic Reaction: A master mix containing the PARP enzyme (either PARP1 or PARP2), activated DNA (to stimulate enzyme activity), and biotinylated NAD+ is added to each well to initiate the reaction.[10] The plate is then incubated to allow for the PARylation of the histone substrate.

  • Detection: After incubation, the plate is washed to remove unbound reagents. Streptavidin-conjugated Horseradish Peroxidase (Strep-HRP) is added, which binds to the biotinylated PAR chains on the histones.[10]

  • Signal Generation: Following another wash step, a chemiluminescent HRP substrate is added. The HRP catalyzes the conversion of the substrate, producing a light signal that is proportional to the amount of PARP activity.[10]

  • Data Analysis: The luminescence is measured using a microplate reader. The IC50 value is calculated by plotting the percentage of PARP inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in a cellular context. It is based on the principle that the binding of a ligand (inhibitor) stabilizes the target protein against thermal denaturation.

Workflow Diagram:

CETSA Workflow Workflow for Cellular Thermal Shift Assay (CETSA) Start Start: Culture Cells Treat_Cells Treat Cells with Test Compound or Vehicle Start->Treat_Cells Harvest_Lyse Harvest and Lyse Cells Treat_Cells->Harvest_Lyse Heat_Aliquots Heat Aliquots of Lysate at Different Temperatures Harvest_Lyse->Heat_Aliquots Centrifuge Centrifuge to Separate Aggregated and Soluble Proteins Heat_Aliquots->Centrifuge Collect_Supernatant Collect Supernatant (Soluble Protein Fraction) Centrifuge->Collect_Supernatant Analyze_Protein Analyze Protein Levels (e.g., Western Blot for PARP1/2) Collect_Supernatant->Analyze_Protein Plot_Curve Plot Melting Curve Analyze_Protein->Plot_Curve

Diagram 3: CETSA Experimental Workflow

Detailed Steps:

  • Cell Treatment: Intact cells are treated with the test compound or a vehicle control for a specified period.

  • Cell Lysis and Heating: The cells are harvested, and the resulting lysate is divided into aliquots. These aliquots are heated to a range of temperatures.

  • Separation of Soluble and Aggregated Proteins: The heated lysates are centrifuged to pellet the denatured, aggregated proteins. The supernatant containing the soluble, non-denatured proteins is collected.

  • Protein Quantification: The amount of the target protein (e.g., PARP1 or PARP2) remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in this curve to higher temperatures in the presence of the compound indicates target engagement and stabilization. This can be performed for both PARP1 and PARP2 to assess cellular selectivity.

Off-Target Profiling

To ensure the selectivity of a compound, broad off-target screening is essential. This can be achieved through various methods:

  • Kinase Profiling: Compounds are screened against a large panel of kinases, as these are common off-targets for small molecule inhibitors. This is often done using radiometric or fluorescence-based enzymatic assays.

  • Chemoproteomics: This technique uses affinity-based probes or thermal proteome profiling to identify the direct and indirect targets of a compound across the entire proteome of a cell lysate or intact cells.[11] This method can provide an unbiased view of a compound's selectivity.

  • Computational Screening: In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) models, can predict potential off-target interactions based on the chemical structure of the compound and the known structures of various proteins.[12]

Conclusion

The phthalazinone scaffold, exemplified by this compound, has been instrumental in the development of highly potent PARP inhibitors. While first-generation inhibitors demonstrated efficacy through potent inhibition of both PARP1 and PARP2, the field is evolving towards more selective PARP1 inhibitors to potentially mitigate toxicities associated with PARP2 inhibition. The comprehensive characterization of a compound's selectivity profile, utilizing a suite of in vitro, cellular, and proteome-wide assays, is critical for the successful development of safer and more effective targeted cancer therapies.

References

Head-to-head comparison of 4-(4-chlorobenzyl)phthalazin-1(2H)-one and Talazoparib

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on Scope: This guide provides a detailed analysis of Talazoparib, a potent and clinically approved PARP (Poly (ADP-ribose) polymerase) inhibitor. The request for a head-to-head comparison with 4-(4-chlorobenzyl)phthalazin-1(2H)-one must be addressed with a critical clarification: based on extensive review of current scientific literature, This compound is not recognized as a PARP inhibitor or an oncology therapeutic. It is consistently referenced as a chemical intermediate, notably in the synthesis of the antihistamine drug Azelastine.[1][2][3][4][5][6] While the phthalazinone core structure is a key feature of several PARP inhibitors, including the pioneering drug Olaparib, the specific compound this compound has not been developed or evaluated for this purpose.[7][8][9][10][11]

Therefore, a direct, data-driven comparison of their performance as PARP inhibitors is not feasible. This guide will proceed by presenting a comprehensive overview of Talazoparib, fulfilling the core requirements for data presentation, experimental protocols, and visualization. A brief summary of the known properties of this compound is also provided to clarify its distinct role.

Talazoparib: A Potent PARP Inhibitor

Talazoparib (brand name Talzenna) is a highly potent, orally available small molecule inhibitor of PARP enzymes, particularly PARP1 and PARP2.[8] It is approved for the treatment of patients with deleterious or suspected deleterious germline BRCA-mutated (gBRCAm), HER2-negative locally advanced or metastatic breast cancer, and in combination with enzalutamide for homologous recombination repair (HRR) gene-mutated metastatic castration-resistant prostate cancer (mCRPC).[7][8][10][11]

Mechanism of Action

Talazoparib exerts its cytotoxic effects through a dual mechanism:

  • Catalytic Inhibition: Like other PARP inhibitors, Talazoparib competes with the endogenous substrate NAD+ at the catalytic domain of PARP enzymes. This prevents the synthesis of poly(ADP-ribose) (PAR) chains, a key step in the repair of DNA single-strand breaks (SSBs).[9]

  • PARP Trapping: This is a distinguishing and more cytotoxic mechanism of Talazoparib. It stabilizes the PARP-DNA complex, effectively "trapping" the PARP enzyme at the site of the DNA break.[8] These trapped complexes are significant steric hindrances that disrupt DNA replication, leading to the collapse of replication forks and the formation of highly toxic DNA double-strand breaks (DSBs).[9]

In cancer cells with defects in the homologous recombination repair (HRR) pathway, such as those with BRCA1 or BRCA2 mutations, these DSBs cannot be efficiently repaired. This concept, known as synthetic lethality , results in genomic instability and ultimately leads to cancer cell death. Preclinical data indicate that Talazoparib is approximately 100-fold more potent at trapping PARP than some other inhibitors like olaparib, which may contribute to its high potency.[8]

PARP_Inhibition_Synthetic_Lethality cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Mutant Cancer Cell (HR Deficient) DNA_SSB_1 DNA Single-Strand Break (SSB) PARP_Repair_1 PARP-mediated Base Excision Repair DNA_SSB_1->PARP_Repair_1 Repaired DNA_DSB_1 Replication Fork Collapse (leads to DSB) DNA_SSB_1->DNA_DSB_1 Unrepaired Survival_1 Cell Survival & Proliferation PARP_Repair_1->Survival_1 HRR_1 Homologous Recombination Repair (HRR) DNA_DSB_1->HRR_1 Repaired HRR_1->Survival_1 DNA_SSB_2 DNA Single-Strand Break (SSB) PARP_Trapping PARP Inhibition & Trapping DNA_SSB_2->PARP_Trapping Blocked Talazoparib Talazoparib Talazoparib->PARP_Trapping DNA_DSB_2 Replication Fork Collapse (leads to DSB) PARP_Trapping->DNA_DSB_2 Unrepaired SSBs HRR_Defect Defective HRR (BRCA1/2 Mutation) DNA_DSB_2->HRR_Defect Repair Fails Apoptosis Apoptosis (Cell Death) HRR_Defect->Apoptosis

Caption: Mechanism of Talazoparib via synthetic lethality.

Quantitative Performance Data

The following table summarizes key in vitro potency data for Talazoparib.

ParameterTargetValueCell Line / ConditionReference
IC₅₀ PARP10.57 nMCell-free assay
IC₅₀ PARP2Potent inhibitorCell-free assay
IC₅₀ (Cytotoxicity) MX-1 (BRCA1 mutant)0.3 nMCell viability assay
IC₅₀ (Cytotoxicity) Capan-1 (BRCA2 mutant)5 nMCell viability assay
PARP Trapping Potency -~100x OlaparibCellular DNA binding assay[8]
Clinical Efficacy Summary

Talazoparib has demonstrated significant clinical activity in pivotal trials.

Trial NamePhasePatient PopulationTreatmentKey OutcomeReference
EMBRACA IIIgBRCAm, HER2-negative advanced breast cancerTalazoparib vs. Physician's Choice ChemoMedian Progression-Free Survival: 8.6 vs 5.6 months (HR 0.54)
TALAPRO-2 IIIHRR gene-mutated mCRPCTalazoparib + Enzalutamide vs. Placebo + EnzalutamideSignificant improvement in radiographic progression-free survival (rPFS)[7]
Safety and Tolerability

The most common adverse reactions associated with Talazoparib include myelosuppression (anemia, neutropenia, thrombocytopenia), fatigue, and nausea.[8] Warnings and precautions include the potential for myelodysplastic syndrome/acute myeloid leukemia (MDS/AML) and embryo-fetal toxicity.[8]

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing experimental data. Below are representative protocols for assays used to characterize PARP inhibitors like Talazoparib.

PARP1 Enzymatic Inhibition Assay (HTS Chemiluminescent)
  • Objective: To determine the in vitro concentration of an inhibitor required to reduce PARP1 enzymatic activity by 50% (IC₅₀).

  • Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP1. The biotinylated histones are then captured on a streptavidin-coated plate and detected with an antibody-HRP conjugate and a chemiluminescent substrate.

  • Methodology:

    • Plate Preparation: 96-well streptavidin-coated plates are washed with a buffer (e.g., PBS + 0.1% Tween-20).

    • Reaction Mixture: A reaction buffer containing activated DNA (to stimulate PARP1), histones, and biotinylated NAD+ is prepared.

    • Compound Addition: Serial dilutions of Talazoparib (or other test compounds) in DMSO are added to the wells. Control wells receive DMSO only.

    • Enzyme Initiation: Recombinant human PARP1 enzyme is added to all wells to start the reaction.

    • Incubation: The plate is incubated for 1-2 hours at room temperature to allow for the PARylation reaction.

    • Detection: The plate is washed to remove unbound reagents. An anti-PAR antibody conjugated to horseradish peroxidase (HRP) is added and incubated.

    • Signal Generation: After another wash step, a chemiluminescent HRP substrate is added. Light emission is measured using a luminometer.

    • Data Analysis: The luminescence signal is plotted against the inhibitor concentration. The IC₅₀ value is calculated using a four-parameter logistic curve fit.

Cell Viability (Cytotoxicity) Assay
  • Objective: To measure the cytotoxic effect of an inhibitor on cancer cell lines.

  • Principle: Assays like CellTiter-Glo® measure the amount of ATP present, which is an indicator of metabolically active, viable cells. A decrease in ATP correlates with cell death.

  • Methodology:

    • Cell Plating: Cancer cells (e.g., BRCA-mutant Capan-1 or BRCA-proficient MCF-7) are seeded into 96-well plates and allowed to adhere overnight.

    • Compound Treatment: Cells are treated with a range of concentrations of Talazoparib for a specified period (e.g., 72-120 hours).

    • Lysis and Signal Generation: The CellTiter-Glo® reagent is added directly to the wells. This reagent lyses the cells and contains luciferase and its substrate, which generates a luminescent signal proportional to the amount of ATP.

    • Measurement: The plate is incubated briefly to stabilize the signal, and luminescence is read on a plate reader.

    • Data Analysis: The results are normalized to vehicle-treated controls, and IC₅₀ values are determined by plotting cell viability against drug concentration.

Experimental_Workflow A Compound Synthesis & Characterization B In Vitro Enzymatic Assay (e.g., PARP1 IC₅₀) A->B C Cellular Assays A->C F In Vivo Xenograft Models (e.g., Capan-1 in mice) B->F D Cell Viability (BRCA-mutant vs. WT lines) C->D E PARP Trapping Assay C->E D->F E->F G PK/PD Studies (Pharmacokinetics/ Pharmacodynamics) F->G H Efficacy & Tolerability Assessment F->H I Clinical Trials H->I

Caption: Preclinical evaluation workflow for a PARP inhibitor.

This compound: A Chemical Intermediate

As established, this compound is not a PARP inhibitor but holds relevance in other areas of chemistry and pharmacology.

Chemical Identity and Primary Use
  • CAS Number: 53242-88-9[3]

  • Molecular Formula: C₁₅H₁₁ClN₂O[3]

  • Primary Role: It is a key intermediate in the multi-step synthesis of Azelastine, a second-generation antihistamine and mast cell stabilizer used to treat allergic rhinitis and conjunctivitis.[1][6]

Other Reported Biological Activities

Limited, older literature suggests other potential biological activities for this compound, although these have not been pursued in major drug development programs:

  • Vasorelaxant Agent: Described as a potent vasorelaxant.

  • Anti-HIV Activity: Mentioned as a stilbene-related heterocyclic compound with anti-HIV activity.

These reports are isolated and do not provide a basis for comparison with clinically validated oncology agents like Talazoparib.

Conclusion

Talazoparib is a potent, dual-acting PARP inhibitor with significant clinical efficacy in cancers characterized by deficiencies in homologous recombination repair. Its high potency is attributed to its efficient PARP trapping mechanism. In contrast, this compound is a well-characterized chemical intermediate used in the synthesis of the antihistamine Azelastine. While its core phthalazinone structure is shared by several important PARP inhibitors, there is no scientific evidence to support its function as a PARP inhibitor or as a viable comparator to Talazoparib in an oncological context. Researchers and drug development professionals should clearly distinguish between these two compounds and their vastly different roles in science and medicine.

References

Reproducibility of 4-(4-chlorobenzyl)phthalazin-1(2H)-one Experimental Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental findings related to 4-(4-chlorobenzyl)phthalazin-1(2H)-one, a key intermediate in the synthesis of the anti-allergic drug Azelastine and a member of the pharmacologically significant phthalazinone class of compounds. This document aims to enhance the reproducibility of its synthesis and shed light on its potential biological activities by comparing available data and outlining detailed experimental protocols.

Synthesis of this compound: A Reproducibility Comparison

The synthesis of this compound is a critical step in the production of Azelastine. Various synthetic routes have been developed, with notable differences in reagents, reaction conditions, and overall yield. Below is a comparison of two prominent methods found in the literature.

Table 1: Comparison of Synthetic Protocols for this compound
ParameterMethod 1: From (E)-3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one[1]Method 2: Improved Synthesis for Azelastine Intermediate (General Pathway)[2][3]
Starting Materials (E)-3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one, Hydrazine hydrate, EthanolPhthalic anhydride, 4-chlorophenylacetic acid, Hydrazine hydrate
Key Reaction Steps Reaction of the isobenzofuranone derivative with hydrazine hydrate in ethanol under reflux.1. Reaction of phthalic anhydride with 4-chlorophenylacetic acid to form 2-(p-chlorophenylacetyl)-benzoic acid. 2. Cyclization with hydrazine hydrate.
Solvent EthanolPhenyl ether for the first step, followed by an aqueous medium.
Reaction Temperature ~85 °C[1]Not explicitly stated for all steps, but involves refluxing conditions.
Reported Yield 90-95%[1]An overall yield of 78.0% is reported for the formation of the 2-(p-chlorophenylacetyl)-benzoic acid intermediate[2].
Product Isolation Filtration and washing with cold ethanol.[1]Acidification, recrystallization.[2]
Purity/Characterization 99% conversion confirmed by HPLC; structure confirmed by 1H NMR.[1]Melting point of the intermediate is provided (142 °C).[2]
Experimental Protocols

Method 1: Synthesis from (E)-3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one [1]

  • Suspend (E)-3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one and 10 equivalents of 3-[(4-chlorophenyl)methyl]-2-benzofuran-1(3H)-one in ethanol (37 volumes).

  • Heat the suspension to approximately 85 °C under slight reflux.

  • Slowly add a mixture of hydrazine hydrate (12 equivalents) and ethanol (0.63 volumes) over 1 hour.

  • After the addition is complete, add another 0.63 volumes of ethanol.

  • Heat the reaction mixture at ~85 °C for 14 hours at slight reflux to ensure the removal of residual hydrazine hydrate.

  • Monitor the reaction completion by HPLC (expected conversion >99%).

  • Cool the reaction mixture to about 20 °C.

  • Add acetone (0.35 volumes) over 30 minutes.

  • Stir the resulting suspension for at least 1 hour and then cool to approximately 2 °C.

  • Continue stirring at 2 °C for 1 hour.

  • Isolate the product by filtration and wash with cold ethanol (0-5 °C).

  • Dry the resulting solid under vacuum to obtain 4-(4-chlorobenzyl)-1-(2H)-phthalazinone.

Method 2: General Pathway from Phthalic Anhydride [2][3]

This method is part of a broader synthesis for Azelastine. The initial steps leading to the intermediate relevant to our compound of interest are:

  • React phthalic anhydride with 4-chlorophenylacetic acid in a phenyl ether solvent to produce 4-chlorobenzalphthalide.

  • Reflux the 4-chlorobenzalphthalide with a dilute aqueous solution of sodium hydroxide.

  • Cool the reaction mixture and acidify with hydrochloric acid.

  • Recrystallize the resulting precipitate to yield 2-(p-chlorophenylacetyl)-benzoic acid.

  • This intermediate can then be reacted with hydrazine hydrate to form this compound, although specific conditions and yields for this final step are not detailed in the provided references.

Synthesis Workflow Diagram

G cluster_0 Method 1 cluster_1 Method 2 A1 (E)-3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one C1 Reaction in Ethanol at 85°C A1->C1 B1 Hydrazine Hydrate B1->C1 D1 This compound C1->D1 A2 Phthalic Anhydride C2 Reaction in Phenyl Ether A2->C2 B2 4-chlorophenylacetic acid B2->C2 D2 2-(p-chlorophenylacetyl)-benzoic acid C2->D2 F2 Cyclization D2->F2 E2 Hydrazine Hydrate E2->F2 G2 This compound F2->G2

Caption: Comparative workflows for the synthesis of this compound.

Biological Activity: A Comparative Outlook

While this compound is primarily recognized as a synthetic intermediate, the broader class of phthalazinone derivatives exhibits a wide range of pharmacological activities.[4][5] This section explores the potential biological relevance of the title compound in comparison to other known active molecules.

Vasorelaxant Activity

Phthalazinone derivatives have been investigated for their vasorelaxant properties. A study on related compounds found that 4-chlorobenzyl-2-methylphthalazin-1-one is a potent vasorelaxant with an EC50 value of 0.43 μM.[6] Although this compound has an additional methyl group compared to the title compound, it strongly suggests that this compound may also possess significant vasorelaxant activity. Further experimental validation is required to quantify this effect.

Potential as a PARP Inhibitor

The phthalazinone scaffold is a key structural feature in several potent Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs used in cancer therapy.[7] Olaparib, a clinically approved PARP inhibitor, contains a phthalazinone core.

Table 2: Comparison of PARP Inhibitory Activity of Phthalazinone-Containing Compounds
CompoundTargetIC50 (nM)Key Structural Feature
Olaparib[8][9]PARP1, PARP2~1-5Phthalazinone
Rucaparib[8][9]PARP1, PARP2~1-5Phthalazinone derivative
Niraparib[8][9]PARP1, PARP2~2-4Phthalazinone isostere
This compound PARP1, PARP2Data not available Phthalazinone

While no direct experimental data on the PARP inhibitory activity of this compound is currently available, its structural similarity to known PARP inhibitors suggests that this is a promising area for future investigation.[7]

Signaling Pathway Diagram

cluster_0 Known PARP Inhibition Pathway cluster_1 Effect of Phthalazinone-based PARP Inhibitors DNA_Damage DNA Damage PARP1 PARP1 Activation DNA_Damage->PARP1 PAR_synthesis PAR Synthesis PARP1->PAR_synthesis PARP1_Inhibition PARP1 Inhibition DDR DNA Damage Repair PAR_synthesis->DDR Cell_Survival Cell Survival DDR->Cell_Survival Phthalazinone_Inhibitor Phthalazinone-based PARP Inhibitor (e.g., Olaparib) Phthalazinone_Inhibitor->PARP1_Inhibition Apoptosis Apoptosis in BRCA-deficient cells PARP1_Inhibition->Apoptosis

Caption: Simplified signaling pathway of PARP inhibition by phthalazinone-based compounds.

Conclusion

The reproducibility of the synthesis of this compound is well-documented, with a high-yielding protocol available. While primarily utilized as a precursor to Azelastine, its structural features suggest potential for independent biological activity, particularly as a vasorelaxant and a PARP inhibitor. This guide provides a foundation for researchers to reliably synthesize this compound and explore its untapped therapeutic potential. Further experimental studies are warranted to fully characterize its pharmacological profile and compare its efficacy against established agents in the respective therapeutic areas.

References

A Guide to Benchmarking Novel Compounds Against Next-Generation PARP Inhibitors: A Case Study with 4-(4-chlorobenzyl)phthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the performance of a novel investigational compound, hypothetically 4-(4-chlorobenzyl)phthalazin-1(2H)-one, against the current landscape of next-generation Poly (ADP-ribose) Polymerase (PARP) inhibitors. Due to the absence of publicly available data on the PARP-inhibiting activity of this compound, this document will focus on establishing the benchmarks and outlining the requisite experimental protocols for a thorough comparative analysis. The next-generation PARP1-selective inhibitor, Saruparib (AZD5305), will be used as a primary comparator, with data from first-generation inhibitors provided for additional context.

The family of PARP enzymes, particularly PARP1 and PARP2, are central to the DNA damage response (DDR) pathway.[1] Their inhibition has become a cornerstone of targeted therapy in cancers with deficiencies in homologous recombination repair (HRR), such as those harboring BRCA1/2 mutations. This principle, known as synthetic lethality, has led to the approval of several first-generation PARP inhibitors, including olaparib, rucaparib, niraparib, and talazoparib.[2]

However, these initial inhibitors target both PARP1 and PARP2, and the inhibition of PARP2 has been associated with hematological toxicities.[3] This has spurred the development of next-generation PARP inhibitors that are highly selective for PARP1, aiming to enhance the therapeutic window by maintaining or improving anti-tumor efficacy while reducing side effects.[1][4] Saruparib (AZD5305) is a leading example of such a compound, demonstrating high potency and selectivity for PARP1.[1]

Data Presentation: Comparative Performance Metrics

A rigorous evaluation of a novel PARP inhibitor requires quantitative assessment of its biochemical potency, cellular activity, and PARP trapping efficiency. The following tables summarize key performance indicators for Saruparib and first-generation PARP inhibitors, establishing a benchmark for any new chemical entity.

Table 1: Biochemical Potency and Selectivity of PARP Inhibitors

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)PARP1/PARP2 Selectivity RatioReference
Hypothetical Candidate
This compoundData not availableData not availableData not available
Next-Generation Inhibitor
Saruparib (AZD5305)31400~467[2][5]
First-Generation Inhibitors
Olaparib1.50.8~0.5[6]
Rucaparib1.4 (Ki)Data varies-[7]
Niraparib3.82.1~0.5[8]
Talazoparib1.20.9~0.7[6]
Note: IC50 values can vary depending on the specific assay conditions. Ki denotes the inhibition constant.

Table 2: Cellular Activity of PARP Inhibitors in Isogenic Cell Lines

CompoundCell Line (BRCA-deficient)IC50 (nM)Cell Line (BRCA-proficient)IC50 (µM)Selectivity IndexReference
Hypothetical Candidate
This compoundData not availableData not availableData not availableData not availableData not available
Next-Generation Inhibitor
Saruparib (AZD5305)DLD-1 BRCA2-/-0.4DLD-1 WT~30>75,000[1]
First-Generation Inhibitors
OlaparibDLD-1 BRCA2-/-~10DLD-1 WT~10~1,000[1]
NiraparibDLD-1 BRCA2-/-~100DLD-1 WT~10~100[1]
TalazoparibDLD-1 BRCA2-/-~100DLD-1 WT~10~100[1]

Table 3: PARP Trapping Potency

CompoundPARP1 TrappingPARP2 TrappingKey CharacteristicReference
Hypothetical Candidate
This compoundData not availableData not availableData not available
Next-Generation Inhibitor
Saruparib (AZD5305)PotentUndetectableHighly PARP1-selective trapper[1][9]
First-Generation Inhibitors
Talazoparib+++++PotentMost potent PARP1/2 trapper[8][10]
Niraparib++++PotentPotent PARP1/2 trapper[8][11]
Olaparib+++PotentModerate PARP1/2 trapper[8][11]
Rucaparib+++PotentModerate PARP1/2 trapper[8]
Veliparib+No trapping observedWeak PARP trapper[1]
Relative trapping potency is denoted by '+' symbols.

Experimental Protocols

Accurate benchmarking requires standardized and well-documented experimental protocols. The following are methodologies for the key assays used to characterize PARP inhibitors.

In Vitro PARP1/PARP2 Enzymatic Inhibition Assay (Chemiluminescent)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified PARP1 and PARP2 enzymes.

Principle: This assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP in the presence of damaged DNA. The resulting biotinylated histones are detected with streptavidin-HRP, which generates a chemiluminescent signal.

Materials:

  • Recombinant human PARP1 and PARP2 enzymes

  • Histone-coated 96-well plates

  • Activated DNA

  • Biotinylated NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Streptavidin-HRP

  • Chemiluminescent substrate

  • Test compound (e.g., this compound) and controls (e.g., Saruparib, Olaparib)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and control inhibitors in the assay buffer.

  • Reaction Setup: To each well of the histone-coated plate, add the assay buffer, activated DNA, and the test compound at various concentrations.

  • Enzyme Addition: Add purified PARP1 or PARP2 enzyme to initiate the reaction. Include "no enzyme" controls.

  • Substrate Addition: Add biotinylated NAD+ to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at room temperature.

  • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.

  • Detection: Add streptavidin-HRP to each well and incubate. After another wash step, add the chemiluminescent substrate.

  • Data Acquisition: Immediately measure the luminescence using a microplate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Proliferation Assay (e.g., CellTiter-Glo®)

Objective: To assess the cytotoxic effect of the PARP inhibitor on cancer cells, particularly comparing its effect on cells with and without HRR deficiencies.

Materials:

  • Isogenic cell line pairs (e.g., DLD-1 BRCA2-/- and DLD-1 WT)

  • Complete cell culture medium

  • 96-well clear-bottom white plates

  • Test compound and controls

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

Procedure:

  • Cell Seeding: Seed the isogenic cell line pairs into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound. Include vehicle-only controls.

  • Incubation: Incubate the cells for a prolonged period (e.g., 72 to 120 hours) to allow for effects on proliferation.

  • Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's protocol.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker to induce cell lysis and incubate to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values by plotting viability against the log of inhibitor concentration.

PARP Trapping Assay (In-Cell Western)

Objective: To quantify the ability of an inhibitor to trap PARP1 on chromatin within cells.

Materials:

  • Cancer cell line (e.g., A549)

  • 96-well plates

  • Test compound and controls

  • DNA damaging agent (e.g., methyl methanesulfonate - MMS)

  • Permeabilization and blocking buffers

  • Primary antibodies (anti-PARP1, and a normalization antibody like anti-Histone H3)

  • Fluorescently-labeled secondary antibodies (e.g., IRDye®)

  • An imaging system capable of detecting the fluorescent signals (e.g., LI-COR® Odyssey)

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat with the test compound for a specified duration.

  • DNA Damage Induction: Briefly treat cells with a low dose of MMS to induce single-strand breaks.

  • Fractionation: Perform a cellular fractionation to separate chromatin-bound proteins from soluble proteins.

  • Fixation and Permeabilization: Fix the cells with formaldehyde and then permeabilize them.

  • Immunostaining: Block non-specific binding and then incubate with the primary antibodies against PARP1 and the normalization protein. Follow with incubation with the corresponding fluorescently-labeled secondary antibodies.

  • Data Acquisition: Scan the plate using an imaging system to quantify the fluorescence intensity for both PARP1 and the normalization protein in each well.

  • Data Analysis: Normalize the PARP1 signal to the normalization protein signal. An increase in the normalized PARP1 signal in the presence of the inhibitor indicates PARP trapping.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the benchmarking of PARP inhibitors.

PARP_Signaling_Pathway cluster_0 DNA Damage Response DNA_SSB DNA Single-Strand Break PARP1_Activation PARP1 Activation (Recruitment & Binding) DNA_SSB->PARP1_Activation PARylation PAR Synthesis (PARylation) PARP1_Activation->PARylation DDR_Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PARylation->DDR_Recruitment DNA_Repair DNA Repair DDR_Recruitment->DNA_Repair PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARylation Inhibits Trapping PARP Trapping PARP_Inhibitor->Trapping Trapping->PARP1_Activation Prevents Dissociation

Caption: Simplified PARP1 signaling pathway in response to DNA single-strand breaks.

Enzymatic_Assay_Workflow cluster_workflow In Vitro PARP Enzymatic Assay Workflow start Start prepare_reagents Prepare Serial Dilutions of Test Compound start->prepare_reagents add_reagents Add Compound, Activated DNA, and PARP Enzyme to Histone-Coated Plate prepare_reagents->add_reagents initiate_reaction Add Biotinylated NAD+ to Initiate Reaction add_reagents->initiate_reaction incubate Incubate at RT initiate_reaction->incubate wash_1 Wash Plate incubate->wash_1 add_streptavidin Add Streptavidin-HRP wash_1->add_streptavidin incubate_2 Incubate at RT add_streptavidin->incubate_2 wash_2 Wash Plate incubate_2->wash_2 add_substrate Add Chemiluminescent Substrate wash_2->add_substrate read_plate Measure Luminescence add_substrate->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end

Caption: Experimental workflow for an in vitro PARP enzymatic inhibition assay.

Synthetic_Lethality cluster_normal Normal Cell cluster_brca_mutant BRCA-Mutant Cancer Cell cluster_brca_parpi BRCA-Mutant Cell + PARP Inhibitor node_normal DNA SSB PARP-mediated Repair HRR Pathway Intact Cell Survival node_brca DNA SSB PARP-mediated Repair HRR Pathway Deficient Cell Survival (Relies on PARP) node_parpi DNA SSB PARP Inhibited HRR Pathway Deficient Cell Death (Synthetic Lethality) PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->node_parpi:f1 Blocks

Caption: The principle of synthetic lethality in BRCA-mutant cells treated with a PARP inhibitor.

References

Independent Verification of 4-(4-chlorobenzyl)phthalazin-1(2H)-one's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of 4-(4-chlorobenzyl)phthalazin-1(2H)-one and its derivatives with established alternatives, supported by experimental data. The phthalazinone scaffold is a cornerstone in the development of targeted cancer therapies, most notably as inhibitors of Poly(ADP-ribose) polymerase (PARP).[1][2][3] While specific biological activity data for this compound is not extensively available in the public domain, its structural similarity to potent PARP inhibitors warrants a thorough investigation of its potential. This document will, therefore, evaluate the therapeutic promise of the broader class of 4-substituted phthalazinone derivatives, with a primary focus on PARP inhibition, and compare their performance with the FDA-approved PARP inhibitor, Olaparib.

Comparative Efficacy of Phthalazinone Derivatives

The therapeutic efficacy of phthalazinone derivatives is most prominently demonstrated through their inhibition of PARP-1 and their cytotoxic effects on cancer cell lines, particularly those with deficiencies in DNA repair mechanisms like BRCA1/2 mutations. The following tables summarize the available quantitative data for various phthalazinone derivatives and the benchmark compound, Olaparib.

Table 1: Comparative PARP-1 Inhibitory Activity

CompoundTargetIC50 (nM)Reference
OlaparibPARP-1< 0.2 - 5[1][2]
DLC-1-6PARP-1< 0.2[1]
DLC-49PARP-10.53[1]
AZD2281 (Olaparib)PARP-1single digit nM[4][5]
YCH1899PARP-1Not Specified[6]

Table 2: Comparative Anti-proliferative Activity (Cytotoxicity)

CompoundCell LineIC50 (µM)NotesReference
OlaparibMDA-MB-436 (BRCA1 mutant)Not Specified-[7]
DLC-50MDA-MB-4360.30-[1]
DLC-50MDA-MB-2312.70-[1]
DLC-50MCF-72.41-[1]
Compound 23Capan-1 (BRCA2 deficient)Not SpecifiedHigh anti-proliferative activity[2][8]
YCH1899Olaparib-resistant cells0.00089-[6]
YCH1899Talazoparib-resistant cells0.00113-[6]
Compound 15HePG27.8±0.23-
Compound 15PC38.9±0.51-
Compound 4HCT-11612.9±0.69-
Compound 4MCF-719.2±1.64-

Experimental Protocols

To ensure the independent verification and replication of the findings presented, detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro PARP-1 Inhibition Assay (ELISA-based)

This protocol outlines the quantification of Poly(ADP-ribose) (PAR) levels in cell lysates as a measure of PARP-1 activity.

Materials and Reagents:

  • Cancer cell line (e.g., HeLa, A549, or a BRCA-deficient line like MDA-MB-436)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (e.g., this compound) and reference inhibitor (e.g., Olaparib)

  • DNA-damaging agent (e.g., H₂O₂ or Methyl methanesulfonate (MMS))

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer

  • BCA Protein Assay Kit

  • Commercially available PAR ELISA Kit

  • 96-well microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight at 37°C in a 5% CO₂ incubator.[7]

  • Inhibitor Treatment: Prepare serial dilutions of the test compound and reference inhibitor in a complete medium. Remove the old medium from the cells and add the medium containing the inhibitors. Incubate for 1-2 hours.[7]

  • Induction of DNA Damage: To stimulate PARP activity, add a DNA-damaging agent (e.g., 20 µM H₂O₂) to the wells and incubate for 10-15 minutes.[7]

  • Cell Lysis: Wash the cells with ice-cold PBS and then add cell lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit.

  • PAR ELISA: Follow the manufacturer's instructions for the PAR ELISA kit to quantify the levels of PAR in each cell lysate.

  • Data Analysis: Normalize the PAR levels to the protein concentration for each sample. Calculate the percentage of PARP inhibition for each concentration of the test compound relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the cytotoxic effect of the test compound on cancer cells.

Materials and Reagents:

  • Cancer cell lines (e.g., MDA-MB-231, MCF-7, Capan-1)

  • Complete cell culture medium

  • Test compound and reference inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of medium and incubate for 24 hours.[9]

  • Drug Treatment: Prepare serial dilutions of the test compound and reference inhibitor in culture medium. Add the drug solutions to the wells and incubate for 72 to 120 hours.[9]

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[9][10][11]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9][10]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for evaluating the therapeutic potential of phthalazinone derivatives.

PARP_Signaling_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 recruits & activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes Apoptosis Apoptosis (Synthetic Lethality in BRCA-deficient cells) PARP1->Apoptosis inhibition leads to (in HR-deficient cells) NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits Chromatin_Remodeling Chromatin Remodeling PAR->Chromatin_Remodeling induces DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Chromatin_Remodeling->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival Inhibitor Phthalazinone Inhibitor Inhibitor->PARP1 inhibits

Caption: PARP-1 signaling pathway in DNA repair and its inhibition.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg activates PI3K PI3K Dimerization->PI3K activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway PLCg->RAS_RAF_MEK_ERK AKT AKT Pathway PI3K->AKT Proliferation Endothelial Cell Proliferation & Migration RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival AKT->Survival Inhibitor Phthalazinone Inhibitor Inhibitor->VEGFR2 inhibits

Caption: VEGFR-2 signaling pathway in angiogenesis.

Experimental_Workflow Start Hypothesis: Phthalazinone derivatives exhibit anti-cancer activity In_Vitro In Vitro Studies Start->In_Vitro Enzyme_Assay Enzymatic Assays (e.g., PARP-1, VEGFR-2) In_Vitro->Enzyme_Assay Cell_Viability Cell-Based Assays (e.g., MTT on cancer cell lines) In_Vitro->Cell_Viability Data_Analysis Data Analysis (IC50 Determination) Enzyme_Assay->Data_Analysis Cell_Viability->Data_Analysis In_Vivo In Vivo Studies (Xenograft Models) Data_Analysis->In_Vivo Promising results Efficacy Tumor Growth Inhibition In_Vivo->Efficacy Toxicity Toxicity Assessment In_Vivo->Toxicity Conclusion Conclusion: Therapeutic Potential Established Efficacy->Conclusion Toxicity->Conclusion

Caption: General experimental workflow for therapeutic potential assessment.

References

Safety Operating Guide

Navigating the Disposal of 4-(4-chlorobenzyl)phthalazin-1(2H)-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 4-(4-chlorobenzyl)phthalazin-1(2H)-one, ensuring the protection of personnel and the environment. While specific institutional and local regulations must always be followed, this document outlines the best practices for handling this compound as hazardous waste.

Immediate Safety and Handling Precautions

Given that the toxicological properties of many novel compounds, including this compound, may not be fully characterized, it is imperative to treat it as a hazardous substance.[1] Always handle this compound within a chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] An eyewash station should be readily accessible.[1]

Waste Identification and Classification

All chemical waste must be correctly identified and classified to ensure proper disposal.[2][3] Based on its chemical structure, this compound should be managed as a hazardous chemical waste. It is crucial to avoid mixing it with other waste streams to prevent unforeseen chemical reactions.[4][5]

Quantitative Data Summary for Hazardous Waste Disposal

The following table summarizes key quantitative limits and parameters often associated with hazardous waste disposal. These are general guidelines, and specific limits may vary based on local regulations.

ParameterGuidelineRegulatory Context
pH Range for Aqueous Waste 5.5 - 10.5For potential drain disposal of non-hazardous, dilute aqueous solutions.[6] Not recommended for this compound without specific analysis.
Maximum Satellite Accumulation 55 gallonsMaximum volume of a single hazardous waste stream that can be stored in a laboratory before it must be moved to a central storage area.[7]
Time Limit for Accumulation 90 daysMaximum time hazardous waste can be accumulated in a satellite area from the first addition of waste.[7]
Empty Container Rinsing Triple RinseContainers that held toxic chemicals must be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous waste.[5][8]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the standard operating procedure for the disposal of this compound from a laboratory setting.

1. Waste Collection:

  • Solid Waste: Dispose of solid this compound in its original manufacturer's container if possible.[7] If not, use a clearly labeled, compatible container with a secure lid.

  • Contaminated Lab Supplies: Items such as gloves, absorbent paper, and pipette tips that are contaminated with the compound should be double-bagged in clear plastic bags and labeled as hazardous waste.[7]

  • Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof container with a screw-on cap.[4][7] The container must be chemically compatible with the solvent used.

2. Container Management:

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[8]

  • Closure: Keep waste containers securely closed at all times, except when adding waste.[4][7][8]

  • Secondary Containment: Place liquid waste containers in a secondary container, such as a lab tray, that can hold 110% of the volume of the primary container to contain any potential leaks or spills.[7]

3. Waste Storage:

  • Segregation: Store waste containers according to their hazard class. Segregate this compound waste from incompatible materials, such as strong acids, bases, and oxidizing agents.[4][8]

  • Designated Area: Store hazardous waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]

4. Disposal Request:

  • Timely Pickup: Request a hazardous waste collection from your institution's Environmental Health & Safety (EH&S) department before the time or quantity limits are reached.[7]

5. Empty Container Disposal:

  • Decontamination: Triple-rinse empty containers that held this compound with a suitable solvent.[5][8]

  • Rinsate Collection: The first rinsate, and for highly toxic substances, the first three, must be collected and disposed of as hazardous chemical waste.[5]

  • Final Disposal: After thorough rinsing and air-drying, the decontaminated container may be disposed of in the regular trash or recycled, depending on institutional policies.[8]

Logical Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of a chemical substance like this compound.

Chemical_Disposal_Workflow cluster_assessment 1. Waste Assessment cluster_procedure 2. Disposal Procedure cluster_final 3. Final Disposition start Chemical Waste Generated (this compound) is_hazardous Is it a known hazardous waste? start->is_hazardous treat_as_hazardous Treat as Hazardous Waste is_hazardous->treat_as_hazardous No / Unknown collect_waste Collect in a Labeled, Compatible Container is_hazardous->collect_waste Yes treat_as_hazardous->collect_waste segregate Segregate from Incompatible Materials collect_waste->segregate store Store in Designated Satellite Accumulation Area segregate->store request_pickup Request EH&S Waste Pickup store->request_pickup ehs_disposal EH&S Transports for Proper Disposal request_pickup->ehs_disposal

Caption: Decision workflow for the safe disposal of laboratory chemical waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment.

References

Essential Safety and Logistical Information for Handling 4-(4-chlorobenzyl)phthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling and disposal of 4-(4-chlorobenzyl)phthalazin-1(2H)-one. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

  • H302: Harmful if swallowed

  • H312: Harmful in contact with skin

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H332: Harmful if inhaled

  • H335: May cause respiratory irritation

Strict adherence to the recommended Personal Protective Equipment (PPE) is mandatory to mitigate these risks.

Protection Type Recommended PPE Specifications and Use
Eye and Face Protection Safety Goggles and Face ShieldWear chemical safety goggles that meet EN 166 standards. A face shield should be used in addition to goggles when there is a risk of splashing.
Hand Protection Chemical-Resistant GlovesDue to the chlorinated and aromatic nature of the compound, select gloves with high resistance to these chemical classes. Recommended materials include Viton™, Polyvinyl Alcohol (PVA), or Nitrile.[1][2] Always inspect gloves for integrity before use and replace them immediately if contaminated or damaged.
Body Protection Laboratory Coat and Chemical-Resistant ApronA full-length laboratory coat should be worn at all times. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is required.
Respiratory Protection NIOSH-Approved RespiratorAll handling of the solid compound or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols. If work outside of a fume hood is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is required.
Foot Protection Closed-Toed ShoesFully enclosed, chemical-resistant footwear is mandatory in the laboratory.
Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ensure a calibrated and certified chemical fume hood is used for all weighing and handling of the solid compound and for the preparation of solutions.

  • Verify that an eyewash station and safety shower are readily accessible and unobstructed.

  • Prepare all necessary equipment and reagents before handling the compound to minimize movement and potential for spills.

2. Weighing and Aliquoting:

  • Don all required PPE as specified in the table above.

  • Perform all weighing and aliquoting of the solid this compound within a chemical fume hood.

  • Use a disposable weighing paper or a dedicated, tared container to handle the solid.

  • Handle the compound gently to avoid generating dust.

3. Solution Preparation:

  • Slowly add the weighed compound to the desired solvent in a suitable container within the chemical fume hood.

  • If sonication or heating is required, ensure the container is appropriately sealed or equipped with a condenser to prevent the release of vapors.

  • Clearly label all solutions with the compound name, concentration, solvent, date, and your initials.

4. Experimental Use:

  • Conduct all experimental procedures involving this compound within a chemical fume hood.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Keep all containers with the compound or its solutions tightly sealed when not in use.

5. Decontamination:

  • Wipe down all work surfaces and equipment with an appropriate solvent (e.g., ethanol or isopropanol) followed by a detergent solution after each use.

  • Dispose of all contaminated cleaning materials as hazardous waste.

Disposal Plan

1. Waste Segregation:

  • This compound is a halogenated organic compound.[3] All waste containing this compound, including unused solid, solutions, and contaminated materials (e.g., gloves, weighing papers, pipette tips), must be segregated into a designated "Halogenated Organic Waste" container.[3][4]

  • Do not mix halogenated waste with non-halogenated waste streams.[4]

2. Waste Containers:

  • Use only approved, properly labeled, and sealed hazardous waste containers.

  • The container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."

  • Keep the waste container closed at all times, except when adding waste.

3. Disposal Procedure:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

  • Do not dispose of any amount of this compound or its solutions down the drain.

Emergency Procedures
Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Place the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area. For large spills, or if you are not comfortable cleaning it up, contact your institution's EHS department immediately.

Workflow for Safe Handling of this compound

SafeHandlingWorkflow start Start: Obtain Compound prep 1. Preparation - Verify Fume Hood - Check Eyewash/Shower - Gather Materials start->prep Before Handling ppe 2. Don PPE - Safety Goggles & Face Shield - Lab Coat & Apron - Chemical-Resistant Gloves - Respirator (if needed) prep->ppe handling 3. Handling in Fume Hood - Weighing & Aliquoting - Solution Preparation ppe->handling experiment 4. Experimental Use - Conduct in Fume Hood - Keep Containers Sealed handling->experiment decon 5. Decontamination - Clean Work Surfaces - Dispose of Cleaning Materials as Hazardous Waste experiment->decon waste 6. Waste Disposal - Segregate as Halogenated Waste - Use Labeled, Sealed Container decon->waste end End: Procedure Complete waste->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.